Sulindac sulfide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17FO2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
InChI Key |
LFWHFZJPXXOYNR-FHFLIJIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulindac Sulfide-d3: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of Sulindac sulfide-d3. This deuterated analog of Sulindac sulfide is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for analytical applications.
Core Chemical Properties
This compound is the deuterated form of Sulindac sulfide, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Sulindac and its metabolites.
| Property | Value | Reference |
| Chemical Name | (Z)-2-(5-fluoro-2-methyl-1-(4-(methyl-d3-thio)benzylidene)-1H-inden-3-yl)acetic acid | [1] |
| Molecular Formula | C₂₀H₁₄D₃FO₂S | [2][3] |
| Molecular Weight | 343.43 g/mol | [2][3] |
| CAS Number | 250608-66-3 | [2][3] |
| Appearance | Solid | [4] |
| Purity | >95% | [4] |
| Solubility | Soluble in DMSO and Methanol | [5] |
Chemical Structure
The structure of this compound is characterized by a central indene ring system, substituted with a fluoro group, a methyl group, and an acetic acid moiety. A key feature is the benzylidene group bearing a deuterated methylthio (-SCD₃) group.
Structure:
Biological Activity and Signaling Pathways
Sulindac sulfide, the non-deuterated parent compound, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1] The primary role of this compound in research is as a stable isotope-labeled internal standard to accurately quantify Sulindac sulfide in biological matrices during preclinical and clinical studies.
Beyond its well-established role in COX inhibition, Sulindac sulfide has been shown to modulate several other signaling pathways, making it a subject of interest in cancer research.
COX-Dependent Pathway
The primary mechanism of action for Sulindac sulfide's anti-inflammatory effects is through the inhibition of the cyclooxygenase (COX) enzymes.
COX-Independent Anticancer Pathways
Emerging evidence suggests that Sulindac sulfide also exerts anticancer effects through mechanisms independent of COX inhibition. These pathways often involve the regulation of cell proliferation, apoptosis, and angiogenesis.
Experimental Protocols
Synthesis of this compound
Hypothetical Synthesis Workflow:
A likely synthetic route would involve:
-
Synthesis of the Indanone Core: Starting from p-fluorobenzyl chloride, a multi-step process involving reactions like malonic ester synthesis, hydrolysis, decarboxylation, and intramolecular Friedel-Crafts acylation would yield 5-fluoro-2-methyl-3-indanone.[7]
-
Formation of the Indene Acetic Acid: A Knoevenagel condensation of the indanone with cyanoacetic acid followed by decarboxylation would furnish 5-fluoro-2-methylidene-3-acetic acid.[9]
-
Introduction of the Deuterated Moiety: The key step is the condensation of the indene acetic acid with p-(methyl-d3-thio)benzaldehyde. This deuterated aldehyde can be synthesized from p-mercaptobenzaldehyde and a deuterated methylating agent (e.g., CD₃I).
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and isotopic purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Sulindac sulfide, with the notable absence of the singlet corresponding to the -SCH₃ protons (around δ 2.5 ppm). The integration of the remaining proton signals relative to an internal standard would confirm the deuteration.
-
²H NMR: A deuterium NMR spectrum would show a singlet corresponding to the -SCD₃ group, confirming the presence and chemical environment of the deuterium atoms.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic triplet for the carbon of the -CD₃ group due to C-D coupling, providing further evidence of successful deuteration.
General NMR Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire a standard one-pulse experiment.
-
For ¹³C NMR, acquire a proton-decoupled experiment (e.g., using the zgpg30 pulse program).
-
For ²H NMR, a specific deuterium probe or a broadband probe tuned to the deuterium frequency is required.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.
-
Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the exact mass of C₂₀H₁₅D₃FO₂S⁺.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal a fragmentation pattern similar to that of unlabeled Sulindac sulfide, but with a +3 Da shift for fragments containing the deuterated methylthio group.
General LC-MS/MS Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry:
-
Ionize the eluting compound using electrospray ionization (ESI) in positive or negative ion mode.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform MS/MS on the molecular ion to obtain the fragmentation pattern.
-
-
Data Analysis: Analyze the spectra to confirm the molecular weight and fragmentation pattern consistent with the structure of this compound.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and analytical chemistry. Its well-defined chemical properties and the biological activities of its parent compound make it a valuable reagent for a wide range of studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for its synthesis, characterization, and application in scientific research.
References
- 1. Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. immunomart.com [immunomart.com]
- 4. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
The Mechanism of Action of Sulindac Sulfide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Sulindac sulfide-d3, a deuterated derivative of the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. By leveraging the established pharmacology of Sulindac sulfide and the principles of deuteration, this document offers a comprehensive overview for researchers and professionals in drug development.
Introduction to Sulindac and the Rationale for Deuteration
Sulindac is a prodrug that, upon administration, is metabolized into its pharmacologically active form, Sulindac sulfide.[1][2][3] This active metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][2] The therapeutic applications of Sulindac extend from treating inflammatory conditions like arthritis to exhibiting potential as a chemopreventive agent for certain cancers.[1][4][5]
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a pharmaceutical strategy employed to beneficially alter the pharmacokinetic profile of a drug.[][7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[] This effect can significantly slow the rate of metabolic processes that involve the cleavage of a C-H bond, potentially leading to a longer drug half-life, reduced formation of toxic metabolites, and a more sustained therapeutic effect.[][7] this compound is a deuterated isotopolog of Sulindac sulfide, designed to leverage these potential advantages.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action of Sulindac sulfide, and by extension this compound, is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2][4][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
-
COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
By inhibiting both isoforms, Sulindac sulfide reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][4][9]
Signaling Pathway: The Cyclooxygenase (COX) Pathway
Caption: Inhibition of COX-1 and COX-2 by this compound.
Additional Mechanisms of Action
Beyond COX inhibition, Sulindac and its metabolites have been shown to modulate other cellular pathways, contributing to their therapeutic effects, particularly in the context of cancer chemoprevention.[1][10]
-
NF-κB Pathway: Sulindac and its metabolites can inhibit the NF-κB signaling pathway, a key regulator of inflammatory and immune responses.[1][10] This is achieved through the decreased activity of IKKβ kinase.[10]
-
Wnt/β-catenin Pathway: Sulindac sulfide has been observed to abrogate β-catenin/TCF-mediated transcription, which is a critical pathway in the development of colorectal cancer.[10]
-
5-Lipoxygenase (5-LO) Pathway: Sulindac sulfide can suppress the 5-LO pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators. This action is thought to be independent of COX inhibition.[5]
Signaling Pathway: Modulation of NF-κB and Wnt/β-catenin Pathways
Caption: Inhibition of NF-κB and Wnt/β-catenin pathways.
The Impact of Deuteration: The Kinetic Isotope Effect
The introduction of deuterium into the Sulindac sulfide molecule is not expected to alter its fundamental mechanism of action at the target level. However, it is predicted to significantly impact its metabolic fate. The metabolism of Sulindac involves the reversible reduction to the active sulfide metabolite and irreversible oxidation to the inactive sulfone metabolite.[3][9]
The C-D bonds in this compound are more resistant to enzymatic cleavage than the corresponding C-H bonds.[][7] This can lead to:
-
Reduced Rate of Metabolism: A slower conversion of the active this compound to its inactive metabolites.
-
Increased Half-Life: A longer duration of action in the body.[8]
-
Improved Bioavailability: Potentially allowing for lower or less frequent dosing.[7]
-
Reduced Formation of Toxic Metabolites: A potential for an improved safety profile.[7]
Workflow: The Kinetic Isotope Effect on Drug Metabolism
References
- 1. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 2. Sulindac | Rupa Health [rupahealth.com]
- 3. drugs.com [drugs.com]
- 4. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
Sulindac Sulfide vs. Sulindac Sulfide-d3: A Comparative Analysis of Biological Activity
This technical guide provides an in-depth analysis of the biological activities of Sulindac sulfide and its deuterated analog, Sulindac sulfide-d3. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of their mechanisms of action, potency, and the experimental methodologies used for their evaluation.
Introduction to Sulindac Sulfide
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is administered as a prodrug.[1][2][3] In vivo, it is metabolized to its active form, Sulindac sulfide, which is responsible for its therapeutic effects.[1][2] Sulindac sulfide is a non-selective inhibitor of cyclooxygenase (COX)-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[1][2][3] Beyond its anti-inflammatory properties, Sulindac sulfide has demonstrated significant anti-neoplastic activity, which is attributed to both COX-dependent and COX-independent mechanisms.[1][4]
Biological Activity of Sulindac Sulfide
The biological activity of Sulindac sulfide is multifaceted, extending beyond COX inhibition to the modulation of several critical signaling pathways implicated in cancer development and progression.
Cyclooxygenase (COX) Inhibition
Sulindac sulfide is a potent inhibitor of both COX-1 and COX-2.[5] This inhibition reduces the production of prostaglandins, thereby exerting anti-inflammatory effects.[2] The IC50 values for COX inhibition are summarized in the table below.
COX-Independent Anti-neoplastic Mechanisms
Several COX-independent mechanisms contribute to the anti-cancer properties of Sulindac sulfide. These include:
-
Inhibition of Ras Signaling: Sulindac sulfide can directly bind to the Ras protein, inhibiting its interaction with downstream effectors like Raf kinase.[1][6] This disrupts the Ras-mediated signaling cascade that is often hyperactivated in cancer.[1][6]
-
Inhibition of the NF-κB Pathway: Sulindac sulfide has been shown to inhibit the activation of the nuclear factor-κB (NF-κB) pathway, a key regulator of inflammation and cell survival.[1][7]
-
Modulation of cGMP-PDE Signaling: Sulindac sulfide inhibits cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE), leading to an increase in intracellular cGMP levels.[4] This can activate protein kinase G (PKG) signaling, which has anti-proliferative and pro-apoptotic effects.[4]
-
γ-Secretase Modulation: Sulindac sulfide acts as a γ-secretase modulator (GSM), which can alter the cleavage of proteins like Notch1, a pathway often dysregulated in cancer.[8][9]
Quantitative Data on Biological Activity
The following table summarizes the key quantitative data regarding the biological activity of Sulindac sulfide against various targets.
| Target | Assay | IC50 Value | Reference |
| COX-1 | Purified enzyme assay | 1.9 µM | [5] |
| COX-2 | Purified enzyme assay | 1.21 µM | [5] |
| cGMP-PDE | Cell lysate assay | 60-85 µM (for growth inhibition) | [4] |
| γ-Secretase (γ42) | Cell-free assay | 20.2 µM | [10][11] |
| Aldose Reductase | Enzyme inhibition assay | 279 nM | [5] |
This compound: A Deuterated Analog
This compound is a deuterated version of Sulindac sulfide, where three hydrogen atoms have been replaced by deuterium atoms.[10][11] Deuterium is a stable, non-radioactive isotope of hydrogen.
The Deuterium Kinetic Isotope Effect
The substitution of hydrogen with deuterium can lead to a phenomenon known as the "deuterium kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As a result, reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced by deuterium.
Potential Impact on Biological Activity
In the context of drug metabolism, if the deuterated position is a site of enzymatic attack (e.g., by cytochrome P450 enzymes), the KIE can lead to:
-
Slower Metabolism: The rate of metabolic inactivation of the drug may be reduced.
-
Increased Half-Life: A slower metabolism can lead to a longer plasma half-life of the drug.
-
Increased Exposure: The overall exposure of the body to the active drug (AUC) may be increased.
-
Altered Metabolite Profile: The formation of certain metabolites may be reduced, potentially leading to a different safety and efficacy profile.
Current State of Knowledge on this compound Biological Activity
Currently, there is a lack of publicly available studies that directly compare the biological activity of this compound with that of Sulindac sulfide. The primary application of this compound appears to be as an internal standard for analytical and bioanalytical purposes, such as in mass spectrometry-based assays.[10] While it is plausible that deuteration could affect its pharmacokinetic profile, and consequently its in vivo biological activity, there is no direct experimental evidence to quantify this effect for this compound at present.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of compounds like Sulindac sulfide.
COX Inhibition Assay
Objective: To determine the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Purified recombinant human COX-1 or COX-2 enzyme is used.
-
The enzyme is pre-incubated with various concentrations of the test compound (e.g., Sulindac sulfide) or vehicle control.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the growth of cancer cells.
Methodology:
-
Cancer cells (e.g., HT-29 human colon carcinoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle control.
-
The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is read using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined from the dose-response curves.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of a compound on the expression or activation of specific proteins in a signaling pathway.
Methodology:
-
Cells are treated with the test compound for a specific duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the Bradford assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-Akt, IκBα).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine changes in protein expression or phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by Sulindac Sulfide
Caption: Signaling pathways modulated by Sulindac sulfide.
Experimental Workflow for COX Inhibition Assay
References
- 1. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 3. Sulindac | Rupa Health [rupahealth.com]
- 4. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Sulindac sulfide inhibits Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]
- 9. Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. immunomart.com [immunomart.com]
A Technical Guide to Deuterated Sulindac Sulfide for Research Applications
Executive Summary: This document provides a comprehensive technical overview of deuterated sulindac sulfide for researchers, scientists, and professionals in drug development. Sulindac, a non-steroidal anti-inflammatory drug (NSAID), and its primary active metabolite, sulindac sulfide, have garnered significant interest for their potent anti-inflammatory and chemopreventive properties. The substitution of hydrogen with deuterium in sulindac sulfide offers a novel avenue to enhance its pharmacokinetic and metabolic profile, potentially leading to improved therapeutic efficacy and safety. This guide details the core mechanisms of action, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of critical signaling pathways and workflows to facilitate further research and development.
Introduction to Deuterated Sulindac Sulfide
Background on Sulindac and its Metabolites
Sulindac is an FDA-approved NSAID used for its anti-inflammatory, analgesic, and antipyretic effects.[1] It is a prodrug that, after oral administration, undergoes reversible reduction in the liver and gut to its active metabolite, sulindac sulfide.[1][2][3] Sulindac can also be irreversibly oxidized to sulindac sulfone, a metabolite that lacks significant cyclooxygenase (COX) inhibitory activity but retains some anti-neoplastic properties.[2][4][5][6] Sulindac sulfide is primarily responsible for the therapeutic effects of the parent drug by inhibiting COX-1 and COX-2 enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][7] Beyond this primary mechanism, sulindac sulfide exhibits a range of COX-independent activities that are central to its promising anti-cancer effects.[4][8]
The Rationale for Deuteration
Deuteration, the process of replacing hydrogen atoms with their heavy isotope, deuterium, has emerged as a strategic approach in drug development to modulate a molecule's metabolic fate.[9][10] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can lead to several potential advantages:
-
Improved Pharmacokinetics: Slower metabolism can increase the drug's half-life and exposure (AUC).[9][10]
-
Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.
-
Increased Efficacy: Higher plasma concentrations and prolonged target engagement.
Deuterated sulindac sulfide (sulindac sulfide-d3) is therefore investigated as a research tool and potential therapeutic agent with a potentially superior pharmacokinetic profile compared to its non-deuterated counterpart.[9][10]
Core Mechanisms of Action
The biological activity of sulindac sulfide is multifaceted, extending beyond simple COX inhibition. These diverse mechanisms are critical to its potential application in oncology and other research areas.
COX-Dependent Pathway
Like other traditional NSAIDs, sulindac sulfide exerts its anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1][5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7]
COX-Independent Pathways
The anti-neoplastic properties of sulindac sulfide are largely attributed to mechanisms independent of COX inhibition.[4][6]
-
Inhibition of Ras Signaling: Sulindac sulfide has been shown to directly bind to the p21ras protein.[11] This interaction inhibits the Ras/Raf-dependent signaling cascade, a critical pathway for cell proliferation and transformation.[8][11] It impairs the interaction of p21ras with its effector, Raf, thereby blocking downstream signaling.[11]
-
Modulation of the cGMP/PKG Pathway: Sulindac sulfide inhibits cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE), particularly PDE5, which is often overexpressed in tumor cells.[4] This inhibition leads to an accumulation of intracellular cGMP, activation of cGMP-dependent protein kinase (PKG), and subsequent induction of apoptosis and inhibition of cell growth.[4][12]
-
Suppression of Wnt/β-Catenin Signaling: The activation of the cGMP/PKG pathway by sulindac sulfide can, in turn, suppress the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation in many cancers, particularly colorectal cancer.[1][12]
-
Inhibition of NF-κB Pathway: Sulindac sulfide can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a crucial mediator of inflammatory responses and cell survival.[8][12]
-
γ-Secretase Inhibition/Modulation: Sulindac sulfide acts as a noncompetitive γ-secretase inhibitor and a γ-secretase modulator (GSM).[5][9][13] It preferentially reduces the generation of the amyloid-beta 42 (Aβ42) peptide, implicated in Alzheimer's disease, and inhibits Notch1 cleavage, a pathway involved in the progression of certain cancers like triple-negative breast cancer.[5][13][14]
-
5-Lipoxygenase (5-LO) Inhibition: At clinically relevant concentrations, sulindac sulfide directly inhibits 5-lipoxygenase, the key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This dual inhibition of both COX and 5-LO pathways may contribute to its potent anti-inflammatory effects and favorable gastrointestinal safety profile.[6]
Quantitative Efficacy Data
The following tables summarize key quantitative data for sulindac sulfide from various in vitro studies. This data provides a benchmark for researchers investigating the deuterated form.
| Target Enzyme/Pathway | Cell Line / System | IC₅₀ Value (μM) | Reference |
| γ-Secretase (Aβ42 generation) | In vitro assay | 20.2 | [9][10][13] |
| Cell Growth Inhibition | Human Breast Tumor Cells | 60 - 85 | [4] |
| 5-Lipoxygenase (5-LO) | Human Polymorphonuclear Leukocytes | 8 - 10 | [6] |
| 5-Lipoxygenase (5-LO) | Human Whole Blood | 18.7 | [6] |
| 5-Lipoxygenase (5-LO) | Direct Enzyme Inhibition | 20 | [6] |
| Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of Sulindac Sulfide. |
Experimental Methodologies
Synthesis of Sulindac and its Analogs
The synthesis of sulindac provides a template for the preparation of its deuterated sulfide analog. A common route involves multiple steps starting from p-fluorobenzyl chloride.[15][16]
General Synthetic Scheme:
-
Condensation: p-Fluorobenzyl chloride is condensed with diethyl methylmalonate.[15][16]
-
Hydrolysis & Decarboxylation: The product is hydrolyzed and then decarboxylated at high temperature to yield 3-(4-fluorophenyl)-2-methylpropionic acid.[15][16]
-
Acylation: The acid is converted to its acid chloride and then undergoes an intramolecular Friedel-Crafts acylation to form 6-fluoro-2-methylindanone.[15][16]
-
Condensation & Hydrolysis: The indanone is condensed with cyanoacetic acid and hydrolyzed to give 5-fluoro-2-methyl-3-indene acetic acid.[15][16]
-
Final Condensation: This intermediate is condensed with p-methylthiobenzaldehyde to yield 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid (Sulindac Sulfide).[15][16]
-
Oxidation: The sulfide is then oxidized using an agent like hydrogen peroxide to produce Sulindac.[15][16]
To synthesize deuterated sulindac sulfide , deuterated reagents would be introduced at the appropriate step. For example, using a deuterated version of p-methylthiobenzaldehyde could incorporate the deuterium label.
In Vitro Efficacy Assays
-
Cell Growth Inhibition Assay:
-
Cell Culture: Plate cancer cell lines (e.g., HCT116, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of deuterated sulindac sulfide for a specified period (e.g., 24, 48, 72 hours).
-
Quantification: Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Analysis: Calculate IC₅₀ values by plotting cell viability against drug concentration using a four-parameter logistic equation.[4]
-
-
COX Inhibition Assay:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.[17]
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Detection: Measure the formation of prostaglandin using a colorimetric or fluorometric method.[17]
-
Analysis: Determine IC₅₀ values for both COX isoforms.
-
-
PDE Activity Assay:
-
Lysate Preparation: Prepare lysates from tumor cells of interest.
-
Reaction: Incubate lysates with the test compound and cGMP as a substrate.
-
Quantification: Measure the amount of hydrolyzed cGMP.
-
Analysis: Determine the concentration of the compound that inhibits 50% of cGMP hydrolysis.[4]
-
-
Western Blotting for Signaling Proteins:
-
Treatment & Lysis: Treat cells with the compound, then lyse the cells to extract proteins.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probing: Probe the membrane with primary antibodies against target proteins (e.g., p-VASP, β-catenin, cleaved Notch1, p-ERK) and then with secondary antibodies.
-
Detection: Visualize protein bands using chemiluminescence or fluorescence.
-
Signaling and Experimental Visualizations
The following diagrams illustrate the key metabolic, signaling, and experimental pathways relevant to deuterated sulindac sulfide research.
Figure 1: Metabolic pathway of Sulindac.
Figure 2: Inhibition of the Ras/Raf signaling pathway.
Figure 3: Activation of the cGMP/PKG pro-apoptotic pathway.
Figure 4: General workflow for in vitro evaluation.
Conclusion and Future Research Directions
Deuterated sulindac sulfide represents a promising molecule for research, building upon the well-documented anti-inflammatory and anti-neoplastic properties of its parent compound. Its complex mechanism of action, involving both COX-dependent and multiple COX-independent pathways, makes it a valuable tool for investigating cellular signaling in cancer and inflammatory diseases. The primary advantage of deuteration lies in the potential for an improved pharmacokinetic profile, which could translate to enhanced in vivo efficacy and safety.
Future research should focus on:
-
Directly comparing the pharmacokinetic and pharmacodynamic profiles of deuterated versus non-deuterated sulindac sulfide in preclinical animal models.
-
Evaluating its efficacy in various cancer models, particularly those driven by pathways it is known to inhibit, such as Ras-mutated or Notch-dependent cancers.[5][8]
-
Exploring its potential in other therapeutic areas, such as neurodegenerative diseases, given its activity as a γ-secretase modulator.[13]
-
Conducting detailed safety and toxicology studies to confirm the benefits of deuteration.
References
- 1. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]
- 6. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulindac Sulfide | C20H17FO2S | CID 5352624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immunomart.com [immunomart.com]
- 11. Sulindac sulfide inhibits Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulindac sulfide is a noncompetitive gamma-secretase inhibitor that preferentially reduces Abeta 42 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Sulindac Derivative Protects against Oxidative Damage by a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the γ-Secretase Inhibitory Activity of Sulindac Sulfide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the γ-secretase inhibitory and modulatory activity of Sulindac sulfide-d3. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers in neurodegenerative diseases, oncology, and drug discovery.
Quantitative Data: Inhibitory and Modulatory Effects
Sulindac sulfide, the active metabolite of the FDA-approved non-steroidal anti-inflammatory drug (NSAID) Sulindac, and its deuterated form, this compound, have been identified as modulators of γ-secretase activity. This compound is a deuterium-labeled version of Sulindac sulfide, often used as an internal standard in quantitative analysis.[1] The primary focus of research has been on its potential therapeutic applications in Alzheimer's disease due to its ability to selectively reduce the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide.[2][3]
The inhibitory activity of Sulindac sulfide is characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Compound | Target | IC50 Value | Inhibition Type | Reference |
| Sulindac sulfide | γ42-secretase | 20.2 µM | Noncompetitive, Reversible | [1][4][5] |
| Sulindac sulfide | Aβ42 secretion (in cultured cells) | 30.6 ± 2.8 µM | - | [5] |
Notably, Sulindac sulfide acts as a noncompetitive inhibitor of γ-secretase.[2][3][4] This means it binds to an allosteric site on the enzyme complex, rather than the active site, to exert its inhibitory effect.[3] This interaction is also reversible.[5]
Beyond simple inhibition, Sulindac sulfide is more accurately described as a γ-secretase modulator (GSM).[6][7] Instead of blocking the enzyme's activity altogether, it shifts the cleavage site of the amyloid precursor protein (APP). This results in a preferential reduction of Aβ42 generation, accompanied by an increase in the production of shorter, less amyloidogenic Aβ species, such as Aβ38.[3] This modulatory effect is a key area of interest as it may offer a safer therapeutic window compared to broad-spectrum γ-secretase inhibitors, which can interfere with the processing of other important substrates like Notch.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the γ-secretase inhibitory activity of compounds like Sulindac sulfide.
In Vitro γ-Secretase Activity Assay
This protocol outlines a cell-free assay to directly measure the enzymatic activity of γ-secretase and the inhibitory effect of test compounds.
a. Preparation of Solubilized Membrane Fractions:
-
Cell Culture: Grow HeLa cells (or other suitable cell lines like HEK293T) to confluency.[2]
-
Homogenization: Harvest the cells and resuspend them in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer or similar method to disrupt the cell membranes.
-
Centrifugation: Perform a low-speed centrifugation (e.g., 3,000 x g for 10 minutes) to remove nuclei and unbroken cells.[10]
-
Membrane Pelleting: Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[10]
-
Washing: Wash the membrane pellet with a high pH buffer (e.g., 100 mM sodium bicarbonate, pH 11.3) to remove peripheral membrane proteins.[10]
-
Solubilization: Resuspend the washed membrane pellet in a solubilization buffer containing a mild detergent like CHAPSO (e.g., 1% in HEPES buffer).[10]
-
Clarification: Perform another ultracentrifugation step (100,000 x g for 1 hour at 4°C) to remove any insoluble material. The resulting supernatant contains the solubilized γ-secretase complex.[10]
b. Enzymatic Reaction:
-
Substrate: Use a recombinant amyloid precursor protein C-terminal fragment (e.g., C99 or C100) as the substrate for γ-secretase.[2][10]
-
Reaction Mixture: In a microplate, combine the solubilized membrane fraction, the substrate, and the test compound (e.g., this compound) at various concentrations in a reaction buffer. The reaction buffer should contain appropriate salts and lipids (e.g., phosphatidylcholine, phosphatidylethanolamine).[10]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).[10][11]
-
Termination: Stop the reaction by snap-freezing on dry ice or by adding a denaturing agent.[10]
c. Product Detection and Analysis:
-
ELISA: Quantify the generated Aβ peptides (Aβ40 and Aβ42) using specific enzyme-linked immunosorbent assays (ELISAs).
-
Western Blotting: Alternatively, detect Aβ peptides and the APP intracellular domain (AICD) by Western blotting using specific antibodies.[10]
-
Data Analysis: Plot the concentration of the test compound against the percentage of Aβ production to determine the IC50 value.
Cell-Based γ-Secretase Activity Assay
This protocol describes an assay to evaluate the effect of test compounds on γ-secretase activity within a cellular context.
a. Cell Culture and Treatment:
-
Cell Lines: Utilize a cell line that stably expresses a construct containing a γ-secretase cleavage site, such as U2OS cells expressing a green fluorescent APP-C99 construct.[12] Alternatively, cell-based luciferase reporter gene assays can be used.[13]
-
Compound Incubation: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with the test compound (e.g., this compound) at various concentrations for a specified duration (e.g., 24 hours).[12]
b. Detection and Analysis:
-
Fluorescence Imaging: For fluorescently tagged constructs, after incubation, fix and stain the cell nuclei (e.g., with DAPI). Use high-content imaging systems to quantify the accumulation of the fluorescent substrate within the cells, which is indicative of γ-secretase inhibition.[12]
-
Luciferase Assay: For luciferase reporter assays, lyse the cells and add a luciferase assay reagent. Measure the luminescence using a microplate reader. A decrease in luminescence corresponds to γ-secretase inhibition.[13]
-
Data Analysis: Calculate the relative fluorescence or luminescence compared to vehicle-treated control cells to determine the inhibitory potency of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the γ-secretase signaling pathway, the proposed mechanism of action for Sulindac sulfide, and the experimental workflow for assessing its inhibitory activity.
Caption: γ-Secretase signaling pathway in APP processing.
Caption: Proposed mechanism of Sulindac sulfide as a γ-secretase modulator.
Caption: Experimental workflow for in vitro γ-secretase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulindac sulfide is a noncompetitive gamma-secretase inhibitor that preferentially reduces Abeta 42 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]
- 8. Role of γ-Secretase Inhibitors for the Treatment of Diverse Disease Conditions through Inhibition of Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. innoprot.com [innoprot.com]
- 13. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Effects of sulindac sulfide on the membrane architecture and the activity of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Sulindac Sulfide (Sulindac Sulfide-d3) in Cancer Cell Apoptosis: A Technical Overview
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant potential in cancer chemoprevention.[1][2][3] Its anti-neoplastic properties are largely attributed to its active metabolite, sulindac sulfide.[3][4][5] While the anti-inflammatory effects of sulindac sulfide are mediated through the inhibition of cyclooxygenase (COX) enzymes, its pro-apoptotic activity in cancer cells is increasingly understood to be COX-independent.[1][2][6] This has spurred interest in developing derivatives, such as deuterated forms, that may offer a better safety profile while retaining or enhancing anti-cancer efficacy. This technical guide will provide an in-depth exploration of the molecular mechanisms by which sulindac sulfide induces apoptosis in cancer cells, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Quantitative Data on Sulindac Sulfide Activity
The following tables summarize the in vitro efficacy of sulindac sulfide across various cancer cell lines.
Table 1: IC50 Values for Cell Growth Inhibition by Sulindac Sulfide
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 60-85 | [1] |
| SKBR3 | Breast Cancer | 60-85 | [1] |
| ZR75-1 | Breast Cancer | 60-85 | [1] |
| HT-29 | Colon Cancer | 73-85 | [7] |
| SW480 | Colon Cancer | 73-85 | [7] |
| HCT116 | Colon Cancer | 73-85 | [7] |
| A549 | Lung Cancer | 44-52 | [8] |
| H1299 | Lung Cancer | 44-52 | [8] |
Table 2: Induction of Apoptosis and Caspase Activation by Sulindac Sulfide
| Cell Line | Cancer Type | Treatment | Apoptotic Rate (%) | Caspase 3/7 Activation (Fold Increase) | Reference |
| MCF-7 | Breast Cancer | 20 µM, 72h | 25.31 ± 6.75 | - | [9] |
| MCF-7 | Breast Cancer | 40 µM, 72h | 36.7 ± 12.71 | - | [9] |
| MCF-7 | Breast Cancer | 80 µM, 72h | 64.7 ± 10.61 | - | [9] |
| MDA-MB-231 | Breast Cancer | 100 µM, 5h | - | 2-8 | [1] |
| SKBR3 | Breast Cancer | 100 µM, 5h | - | 2-8 | [1] |
| ZR75-1 | Breast Cancer | 100 µM, 5h | - | 2-8 | [1] |
Table 3: Inhibition of cGMP Phosphodiesterase (PDE) by Sulindac Sulfide
| PDE Isozyme | IC50 (µM) | Reference |
| PDE5 | 38 | [1] |
| PDE2 | 97 | [7] |
| PDE3 | 84 | [7] |
Signaling Pathways of Sulindac Sulfide-Induced Apoptosis
Sulindac sulfide triggers cancer cell apoptosis through a multi-faceted approach, primarily involving the inhibition of phosphodiesterase 5 (PDE5) and the subsequent activation of the cGMP/PKG signaling pathway, as well as engaging both the intrinsic and extrinsic apoptotic pathways.
cGMP/PKG Signaling Pathway
A key COX-independent mechanism of sulindac sulfide is the inhibition of cGMP-specific phosphodiesterase, particularly PDE5, which is often overexpressed in tumor cells.[1][2][6] Inhibition of PDE5 leads to an accumulation of intracellular cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG).[1][2] Activated PKG can then phosphorylate downstream targets that promote apoptosis.
Caption: cGMP/PKG signaling pathway activated by sulindac sulfide.
Intrinsic and Extrinsic Apoptotic Pathways
Sulindac sulfide has been shown to induce apoptosis by engaging both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[4] It can upregulate the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8.[4][5] Concurrently, it influences the balance of Bcl-2 family proteins, promoting the pro-apoptotic members like Bax and downregulating the anti-apoptotic Bcl-2.[9] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[4]
Caption: Intrinsic and extrinsic apoptotic pathways induced by sulindac sulfide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the pro-apoptotic effects of sulindac sulfide.
Cell Viability Assay
A common method to determine the effect of a compound on cell proliferation is the MTT or Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C.
-
Drug Treatment: Treat the cells with various concentrations of sulindac sulfide (or sulindac sulfide-d3) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with sulindac sulfide for the desired time and concentration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.[9]
Caspase Activity Assay
The activity of key executioner caspases, such as caspase-3 and -7, can be quantified using a luminescent assay (e.g., Caspase-Glo® 3/7 Assay).
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with sulindac sulfide as described for the viability assay.[1]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.[1]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[1]
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Results are often expressed as a fold change relative to the vehicle control.[1]
Caption: General experimental workflow for assessing this compound's apoptotic effects.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, DR5) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.[9]
Conclusion
Sulindac sulfide induces apoptosis in cancer cells through a combination of COX-independent mechanisms, most notably the inhibition of PDE5 and the subsequent activation of the cGMP/PKG signaling pathway, as well as the engagement of both the intrinsic and extrinsic apoptotic pathways. While specific data for this compound is not yet widely published, it is anticipated to share these fundamental pro-apoptotic mechanisms. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating the therapeutic potential of deuterated sulindac derivatives in oncology. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to confirm its efficacy and safety profile in preclinical and clinical settings.
References
- 1. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulindac Sulfide Differentially Induces Apoptosis in Smac-Proficient and -Deficient Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulindac sulfide-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway in human colon and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel sulindac derivative inhibits lung adenocarcinoma cell growth through suppression of Akt/mTOR signaling and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Deuterated Sulindac Sulfide: A Technical Guide for Drug Development Professionals
Executive Summary
Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been a subject of interest for its therapeutic potential. It is a prodrug that undergoes metabolic activation to its pharmacologically active form, Sulindac sulfide.[1][2] In the continuous quest to optimize drug efficacy and safety, strategic modifications to existing molecules are often explored. One such strategy is deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can significantly alter a drug's pharmacokinetic profile, primarily by slowing down metabolic processes due to the kinetic isotope effect.[3][4]
This technical guide provides a comprehensive overview of the pharmacokinetics of Sulindac sulfide with a specific focus on the anticipated effects of deuteration. While direct, publicly available comparative pharmacokinetic data between deuterated and non-deuterated Sulindac sulfide is currently limited, this document synthesizes the extensive knowledge of Sulindac's metabolism and pharmacokinetics to provide a robust framework for researchers, scientists, and drug development professionals. We present the established metabolic pathways, relevant pharmacokinetic parameters of the non-deuterated compound, and a detailed, hypothetical experimental protocol for a comparative in vivo study. The included visualizations of the metabolic pathway and a proposed experimental workflow are intended to guide future research in this promising area.
Introduction to Sulindac and the Rationale for Deuteration
Sulindac is administered as an inactive sulfoxide prodrug. Following oral administration, it is absorbed and undergoes reversible reduction to the active Sulindac sulfide and irreversible oxidation to the inactive Sulindac sulfone.[1][2] The biological activity, including its anti-inflammatory effects, resides with the sulfide metabolite.[2] The reversible metabolism between Sulindac and its sulfide metabolite, coupled with enterohepatic circulation, contributes to the prolonged half-life of the active compound.[5]
The rationale for deuterating Sulindac sulfide lies in the potential to modulate its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] Since the metabolism of Sulindac sulfide is a key determinant of its duration of action and potential for off-target effects, deuteration at specific metabolic sites could lead to:
-
Reduced rate of metabolism: This can result in a longer half-life, potentially allowing for less frequent dosing and improved patient compliance.
-
Increased drug exposure: A slower metabolism can lead to a higher area under the curve (AUC), potentially enhancing therapeutic efficacy.
-
Altered metabolite profile: Deuteration may shift the metabolic pathway, potentially reducing the formation of unwanted metabolites.
Metabolic Pathways of Sulindac
The biotransformation of Sulindac is complex, involving reversible reduction and irreversible oxidation. The primary metabolic steps occur in the liver and are catalyzed by various enzyme systems.
-
Reduction to Sulindac Sulfide: The conversion of Sulindac (sulfoxide) to the active Sulindac sulfide is a crucial activation step. This reductive process is believed to be carried out by enzymes such as methionine sulfoxide reductases.[6]
-
Oxidation to Sulindac Sulfone: Sulindac can be irreversibly oxidized to the inactive Sulindac sulfone.[1]
-
Metabolism of Sulindac Sulfide: The active sulfide metabolite can be oxidized back to the parent Sulindac or further oxidized to the inactive sulfone. This oxidation is primarily mediated by cytochrome P450 (CYP) enzymes.[6]
Metabolic Pathway of Sulindac
Caption: Metabolic conversion of Sulindac to its active sulfide and inactive sulfone metabolites.
Pharmacokinetics of Non-Deuterated Sulindac and its Metabolites
The pharmacokinetic profile of non-deuterated Sulindac and its metabolites has been well-characterized in humans.
| Parameter | Sulindac | Sulindac Sulfide | Sulindac Sulfone |
| Tmax (hours) | ~2-4 | ~2-4 | ~2-4 |
| Half-life (hours) | ~7.8 | ~16.4 | ~18 |
| Protein Binding | >93% | >97% | >95% |
| Primary Route of Elimination | Metabolism | Metabolism | Renal and Fecal |
Table 1: Summary of Pharmacokinetic Parameters for Non-Deuterated Sulindac and its Metabolites in Humans.[2][5]
Anticipated Pharmacokinetics of Deuterated Sulindac Sulfide: A Hypothetical Comparison
While specific data is not yet available, the principles of the kinetic isotope effect allow for a theoretical projection of how deuteration might alter the pharmacokinetics of Sulindac sulfide. The following table presents a hypothetical comparison.
| Parameter | Non-Deuterated Sulindac Sulfide | Deuterated Sulindac Sulfide (Hypothetical) | Anticipated Change | Rationale |
| Cmax | X | Similar to or slightly higher | ↔ / ↑ | Slower metabolism may lead to slightly higher peak concentrations. |
| Tmax | Y | Similar to X | ↔ | Absorption is unlikely to be affected by deuteration. |
| AUC | Z | > Z | ↑ | Reduced clearance will lead to greater overall drug exposure. |
| Half-life | ~16.4 hours | > 16.4 hours | ↑ | The primary driver of change; a slower rate of metabolism will prolong the elimination half-life. |
| Clearance | W | < W | ↓ | The kinetic isotope effect is expected to decrease the rate of metabolic clearance. |
Table 2: Hypothetical Comparison of Pharmacokinetic Parameters for Non-Deuterated vs. Deuterated Sulindac Sulfide.
Experimental Protocols for a Comparative Pharmacokinetic Study
To definitively assess the pharmacokinetic profile of deuterated Sulindac sulfide, a well-designed preclinical study is necessary. The following outlines a detailed protocol for a comparative study in rats.
5.1. Study Objective
To compare the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and clearance) of deuterated Sulindac sulfide and non-deuterated Sulindac sulfide following a single oral administration to male Sprague-Dawley rats.
5.2. Materials
-
Test Articles: Deuterated Sulindac sulfide, Non-deuterated Sulindac sulfide
-
Vehicle: 0.5% (w/v) carboxymethylcellulose in water
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Analytical Standards: Deuterated Sulindac sulfide, Non-deuterated Sulindac sulfide, and their potential metabolites; internal standard for LC-MS/MS analysis.
5.3. Study Design
-
Groups:
-
Group 1: Non-deuterated Sulindac sulfide (n=6)
-
Group 2: Deuterated Sulindac sulfide (n=6)
-
-
Dose: 10 mg/kg, administered orally via gavage.
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.
5.4. Bioanalytical Method
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of deuterated and non-deuterated Sulindac sulfide and its major metabolites in rat plasma.[7]
-
Sample Preparation: A protein precipitation method will be employed. An aliquot of plasma will be mixed with acetonitrile containing the internal standard. After centrifugation, the supernatant will be diluted and injected into the LC-MS/MS system.
-
Chromatography: Separation will be achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Detection will be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-to-product ion transitions will be optimized for each analyte and the internal standard.
-
Validation: The method will be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
5.5. Pharmacokinetic Analysis
Non-compartmental analysis will be performed using appropriate software (e.g., Phoenix WinNonlin) to determine the following pharmacokinetic parameters:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (elimination half-life)
-
CL/F (apparent total body clearance)
-
Vd/F (apparent volume of distribution)
5.6. Statistical Analysis
Statistical comparisons of the pharmacokinetic parameters between the deuterated and non-deuterated groups will be performed using an appropriate statistical test, such as a Student's t-test or a non-parametric equivalent. A p-value of <0.05 will be considered statistically significant.
Proposed Experimental Workflow
Caption: A logical workflow for the proposed comparative pharmacokinetic study of deuterated Sulindac sulfide.
Conclusion
Deuteration of Sulindac sulfide represents a promising strategy to enhance its pharmacokinetic properties, potentially leading to an improved therapeutic profile. While direct comparative data are not yet publicly available, the well-established principles of the kinetic isotope effect, combined with the extensive knowledge of Sulindac's metabolism, provide a strong foundation for future research. The experimental protocol outlined in this guide offers a clear path forward for drug development professionals to quantitatively assess the impact of deuteration on the pharmacokinetics of this important molecule. The anticipated outcome of such studies is the generation of a deuterated Sulindac sulfide with a more favorable pharmacokinetic profile, ultimately benefiting patients requiring long-term anti-inflammatory therapy.
References
- 1. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bioscientia.de [bioscientia.de]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and simultaneous determination of nonsteroidal anti-inflammatory drugs in human plasma by LC-MS with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulindac Sulfide-d3: A Technical Overview for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Sulindac sulfide-d3, a deuterated analog of the active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. This document is intended for researchers, scientists, and drug development professionals interested in the properties and potential applications of this compound.
Core Compound Identification
| Parameter | Value | Reference |
| CAS Number | 250608-66-3 | [1] |
| Molecular Weight | 343.43 g/mol | |
| Molecular Formula | C20H14D3FO2S | [1] |
Introduction
This compound is the deuterium-labeled form of Sulindac sulfide. The parent drug, Sulindac, is a prodrug that is metabolized in the body to its active sulfide metabolite, which is responsible for its pharmacological effects.[2][3] The incorporation of deuterium in place of hydrogen atoms at specific positions can modify the pharmacokinetic profile of a drug, often leading to a longer half-life and altered metabolism.[1] This makes deuterated compounds like this compound valuable tools in research and drug development, particularly for use as internal standards in quantitative analyses such as NMR, GC-MS, or LC-MS.[1][4]
Key Signaling Pathways and Mechanisms of Action
Sulindac sulfide, the non-deuterated counterpart of this compound, has been shown to exert its effects through multiple signaling pathways, largely independent of its well-known cyclooxygenase (COX) inhibitory activity.
Inhibition of γ-Secretase
Sulindac sulfide acts as a noncompetitive inhibitor of γ-secretase, an enzyme complex involved in the cleavage of the amyloid precursor protein (APP).[5][6] This inhibition preferentially reduces the generation of the amyloid-β 42 (Aβ42) peptide, a key component of the amyloid plaques associated with Alzheimer's disease.[5]
Caption: Inhibition of γ-Secretase by Sulindac Sulfide.
Modulation of the cGMP/PKG Signaling Pathway
Sulindac sulfide has been demonstrated to inhibit cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) activity.[7][8] This leads to an increase in intracellular cGMP levels and subsequent activation of cGMP-dependent protein kinase (PKG). This pathway activation has been linked to the suppression of Wnt/β-catenin signaling, which plays a crucial role in cell proliferation and survival, particularly in cancer cells.
Caption: Sulindac Sulfide Modulation of the cGMP/PKG Pathway.
Inhibition of Ras Signaling
Research has indicated that Sulindac sulfide can directly inhibit Ras signaling.[9] It has been shown to bind to the Ras protein, thereby interfering with its interaction with downstream effectors like Raf kinase. This disruption of the Ras-Raf-MAPK pathway can lead to the inhibition of malignant cell transformation and proliferation.[10]
Caption: Inhibition of the Ras Signaling Pathway by Sulindac Sulfide.
Experimental Protocols
Detailed methodologies for key experiments involving Sulindac sulfide are outlined below. While these protocols were developed for the non-deuterated compound, they are directly applicable to studies with this compound. For mass spectrometry-based assays, adjustments to account for the mass difference of the deuterated compound will be necessary.
In Vitro γ-Secretase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of γ-secretase.
-
Preparation of Cell Lysates:
-
Culture cells expressing endogenous γ-secretase (e.g., HEK293T cells).
-
Harvest cells and lyse them to collect intracellular contents, including the membrane-bound γ-secretase complex.[11]
-
-
Enzymatic Reaction:
-
In a microplate, combine the cell lysate with a fluorogenic γ-secretase-specific peptide substrate. This substrate is conjugated to a reporter molecule (e.g., EDANS) and a quencher (e.g., DABCYL).[11]
-
Add this compound at various concentrations to the wells.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Cleavage of the substrate by γ-secretase separates the reporter from the quencher, resulting in a fluorescent signal.
-
Measure the fluorescence using a microplate fluorimeter (e.g., excitation at 355 nm and emission at 510 nm).[11]
-
The level of fluorescence is proportional to the γ-secretase activity. A decrease in fluorescence in the presence of this compound indicates inhibition.
-
cGMP Phosphodiesterase (PDE) Activity Assay
This assay determines the inhibitory effect of a compound on PDE activity.
-
Preparation of Cell Lysates:
-
Prepare whole-cell lysates from the cells of interest (e.g., HT29 colon cancer cells).[7]
-
-
PDE Assay:
-
Utilize a fluorescence polarization-based assay with fluorescently labeled cGMP (e.g., TAMRA-cGMP) as the substrate.[7]
-
Incubate the cell lysate with the fluorescent cGMP substrate in the presence of varying concentrations of this compound.
-
-
Detection:
-
Hydrolysis of the fluorescent cGMP by PDE results in a change in fluorescence polarization.
-
Measure the fluorescence polarization using a microplate reader. A reduction in the change of polarization indicates inhibition of PDE activity.[7]
-
Ras Activation Assay (Pull-Down Assay)
This assay is used to measure the levels of active, GTP-bound Ras.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a buffer that preserves the GTP-bound state of Ras.
-
-
Pull-Down of Active Ras:
-
Incubate the cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione agarose beads. The RBD of Raf1 specifically binds to the active, GTP-bound form of Ras.[12]
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-Ras antibody to detect the amount of active Ras that was pulled down.[12]
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of Sulindac sulfide in various assays. These values provide a benchmark for the expected potency of this compound, although slight variations may occur due to the isotopic labeling.
| Assay | Cell Line / System | IC50 Value | Reference |
| γ42-Secretase Inhibition | In vitro assay with HeLa cell membrane fractions | 20.2 µM | [5] |
| cGMP Hydrolysis Inhibition | HT29 colon tumor cell lysates | 49 µM | [7] |
| Cell Viability Inhibition | HCT116, HT29, Caco2 colon tumor cells | 75 - 83 µM (after 72h) | |
| Cell Growth Inhibition | SW480 and RKO colon cancer cells | 50 - 75 µM (after 24h) | [13] |
Conclusion
This compound is a valuable research tool for investigating the multifaceted mechanisms of action of Sulindac sulfide. Its primary utility lies in its potential for altered pharmacokinetics and its application as an internal standard in analytical studies. The diverse biological activities of its non-deuterated counterpart, including the inhibition of γ-secretase, modulation of cGMP signaling, and suppression of Ras pathways, highlight its potential as a lead compound for the development of novel therapeutics for a range of diseases, including Alzheimer's disease and cancer. The experimental protocols provided herein offer a foundation for researchers to explore the effects of this compound in various biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computerized mass spectrometric assay for sulindac and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Sulindac sulfide is a noncompetitive gamma-secretase inhibitor that preferentially reduces Abeta 42 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac sulfide inhibits Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Handling of Sulindac Sulfide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Sulindac sulfide-d3. While specific quantitative data for the deuterated form is not extensively published, the solubility of its non-deuterated counterpart, Sulindac sulfide, serves as a reliable proxy due to the negligible impact of deuterium substitution on physicochemical properties. This document compiles available data, outlines standard experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.
Core Solubility Data
Sulindac sulfide, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, exhibits solubility in a range of common laboratory solvents. The following table summarizes the quantitative solubility data for Sulindac sulfide, which can be considered indicative for this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Citation |
| Dimethyl Sulfoxide (DMSO) | >22 | - | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 25 | - | [3] |
| Dimethyl Sulfoxide (DMSO) | 30 | - | [4][5] |
| Dimethyl Sulfoxide (DMSO) | 68 | 199.75 | [6] |
| Dimethylformamide (DMF) | 30 | - | [4] |
| Ethanol | 2 | 5.87 | [4][5][6] |
| Ethanol | 5 | - | [3] |
| Water | Insoluble | - | [6] |
| Water | 0.2 | - | [2] |
| PBS (pH 7.2) | 0.05 | - | [4] |
| 0.1 M NaOH | 2.8 | - | [2] |
Note: The molecular weight of Sulindac sulfide is 340.41 g/mol . The molecular weight of this compound is approximately 343.43 g/mol . This slight difference should be considered when preparing solutions of specific molar concentrations.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method[7][8].
Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, buffered aqueous solution)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved[7].
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined in preliminary experiments[9].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases[10].
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results[11].
Relevant Biological Pathway: Cyclooxygenase (COX) Inhibition
Sulindac sulfide is a known inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The diagram below illustrates the simplified mechanism of action.
Experimental Workflow: Solubility Determination
The logical flow of the shake-flask method for determining solubility is depicted in the following diagram.
References
- 1. Cas 49627-27-2,SULINDAC SULFIDE | lookchem [lookchem.com]
- 2. Sulindac sulfide = 98 HPLC, solid 32004-67-4 [sigmaaldrich.com]
- 3. Sulindac Sulfide A cell-permeable, active metabolite of Sulindac. | 32004-67-4 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. who.int [who.int]
In-Depth Technical Guide on the Stability and Storage of Sulindac Sulfide-d3
For Researchers, Scientists, and Drug Development Professionals
Core Stability and Storage
Sulindac sulfide-d3, a deuterated analog of the active metabolite of Sulindac, is primarily used as an internal standard in pharmacokinetic and metabolic studies. Ensuring its stability is critical for the accuracy and reliability of analytical data.
Recommended Storage Conditions
Based on supplier recommendations and the general stability of related compounds, the following storage conditions are advised:
-
Long-Term Storage: For maximum stability, this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years.
-
Short-Term Storage and Shipping: The compound is typically shipped at ambient temperatures. For short-term storage, maintaining the substance in a cool, dry, and dark environment is recommended. Some suppliers for the non-deuterated form also suggest ambient temperature for short-term storage.
General Stability Profile
This compound is a solid substance. Like its non-deuterated form, it is susceptible to degradation under certain environmental pressures. The primary degradation pathways for the broader Sulindac family of compounds include oxidation, hydrolysis, and photolysis. The deuteration at the methylsulfinyl group is not expected to significantly alter the primary degradation pathways but may influence the rate of certain metabolic or degradation reactions.
Quantitative Stability Data
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies expose the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3][4]
The following table summarizes the expected degradation behavior of Sulindac and its metabolites under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagent/Parameters | Expected Outcome for Sulindac/Sulindac Sulfide |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, Room Temperature or 50-60°C | Susceptible to degradation. |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, Room Temperature or 50-60°C | Susceptible to degradation. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | The sulfide moiety is susceptible to oxidation, potentially forming the sulfoxide (Sulindac) or sulfone metabolites. |
| Thermal Degradation | 40°C - 80°C (Dry Heat) | Generally stable, but degradation can occur at higher temperatures over extended periods. |
| Photodegradation | Exposure to ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of UV/Vis light | The indene double bond is a chromophore and is susceptible to photo-induced degradation, including isomerization and oxidative cleavage.[5] |
Experimental Protocols
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent such as methanol or acetonitrile.
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid powder to 80°C in a calibrated oven. Dissolve samples in the mobile phase at various time points for analysis.
-
Photodegradation: Expose the stock solution in a transparent container to UV and fluorescent light as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to block light exposure.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.
-
Data Evaluation: Determine the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control. Ensure mass balance by summing the percentage of the intact drug and all degradation products.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of Sulindac, its sulfide and sulfone metabolites, which can be adapted and validated for this compound.
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm for Sulindac sulfide, or a PDA detector to monitor multiple wavelengths.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Metabolic Pathway of Sulindac
Sulindac is a prodrug that undergoes metabolic activation and deactivation in the body. The primary pathway involves the reduction of the sulfoxide group to the active sulfide metabolite and its oxidation to the inactive sulfone metabolite.[7][8]
Caption: Metabolic conversion of Sulindac to its active sulfide and inactive sulfone forms.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies as part of developing a stability-indicating method.
Caption: Workflow for a forced degradation study and stability-indicating method validation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmadekho.com [pharmadekho.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. sgs.com [sgs.com]
- 5. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Sulindac Sulfide-d3 as a Metabolite of Deuterated Sulindac: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its anti-inflammatory, analgesic, and antipyretic properties. It is a prodrug that, upon administration, is metabolized into its active form, Sulindac sulfide, and an inactive metabolite, Sulindac sulfone.[1][2][3] The therapeutic effects of Sulindac are primarily attributed to Sulindac sulfide, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[4] In recent years, the strategy of deuteration—the substitution of hydrogen atoms with deuterium—has emerged as a valuable tool in drug development to modulate the pharmacokinetic profiles of therapeutic agents.[5][6][7] This guide provides a comprehensive technical overview of Sulindac sulfide-d3 as a metabolite of deuterated Sulindac (Sulindac-d3), focusing on its metabolic pathway, analytical quantification, and the signaling pathways influenced by its non-deuterated counterpart.
While direct comparative pharmacokinetic data between deuterated and non-deuterated Sulindac is not extensively available in public literature, this guide consolidates the known pharmacokinetics of Sulindac and its metabolites, provides detailed experimental protocols for their analysis, and outlines the synthesis of the parent compound. These methodologies can be adapted for the study of their deuterated analogs.
Data Presentation: Pharmacokinetics of Sulindac and its Metabolites
The following tables summarize the pharmacokinetic parameters of non-deuterated Sulindac and its primary metabolites, Sulindac sulfide and Sulindac sulfone, in humans. This data provides a baseline for understanding the potential impact of deuteration on the drug's disposition.
| Parameter | Sulindac | Sulindac Sulfide | Sulindac Sulfone | Reference(s) |
| Mean Half-life (t½) | 7.8 hours | 16.4 hours | Variable, longer than Sulindac | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 5-6 hours | Not specified | [8] |
| Protein Binding | ~93% | ~98% | Not specified | [1] |
| Primary Route of Excretion | Urine (as conjugated sulfone) and feces | Feces | Urine (conjugated) and feces | [2][4] |
Table 1: Key Pharmacokinetic Parameters of Sulindac and its Metabolites in Humans.
| Subject Group | Sulindac | Sulindac Sulfide | Sulindac Sulfone | Reference(s) |
| Healthy Young Subjects (single 150 mg dose) | Accumulation with chronic dosing | Accumulation with chronic dosing | Reduced plasma concentration in elderly | [9] |
| Elderly Patients with Arthritis (chronic dosing) | Greater accumulation than young subjects | Greater accumulation than young subjects | Greater accumulation than young subjects | [9] |
| Patients with End-Stage Renal Failure | No significant change in half-life | Substantially decreased plasma concentrations | Highly variable and longer half-life | [10] |
Table 2: Influence of Patient Population on the Pharmacokinetics of Sulindac and its Metabolites.
Experimental Protocols
Synthesis of Sulindac (General Method)
The following is a general procedure for the synthesis of Sulindac, which can be adapted for the preparation of deuterated analogs by using appropriate deuterated starting materials or reagents.
Procedure:
-
Condensation: p-Fluorobenzyl chloride is condensed with diethyl methylmalonate in the presence of an organic base to yield 2-(4-fluorobenzyl)-2-methyl diethyl malonate.
-
Hydrolysis: The resulting diester is hydrolyzed in an alkaline aqueous solution to form 2-(4-fluorobenzyl)-2-methylmalonic acid.
-
Decarboxylation: The malonic acid derivative is decarboxylated at high temperature to produce 3-(4-fluorophenyl)-2-methyl propionic acid.
-
Acid Chlorination and Friedel-Crafts Acylation: The propionic acid is treated with thionyl chloride for acid chlorination, followed by an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) to yield 6-fluoro-2-methylindanone.
-
Condensation and Hydrolysis: The indanone is condensed with cyanoacetic acid and subsequently hydrolyzed to form 5-fluoro-2-methyl-3-indene acetic acid.
-
Condensation: The indene acetic acid is then condensed with p-methylthiobenzaldehyde.
-
Oxidation: Finally, the resulting compound is oxidized using an oxidizing agent like hydrogen peroxide in an organic acid solvent to yield Sulindac.[11][12]
Note on Deuteration: To synthesize Sulindac-d3, deuterium atoms can be introduced at the methylsulfinyl group. This can be achieved by using a deuterated methylating agent during the synthesis of p-methylthiobenzaldehyde or by direct H-D exchange on a suitable precursor.
Analysis of Sulindac and its Metabolites by UPLC-PDA
This protocol describes a validated method for the simultaneous determination of Sulindac, Sulindac sulfide, and Sulindac sulfone in human plasma.[13]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 800 µL of dichloromethane to the tube.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
-
Mobile Phase A: 20 mM ammonium formate buffer with 1% acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 95% A, 5% B
-
0.5-3.0 min: Linear gradient to 5% A, 95% B
-
3.0-4.0 min: Hold at 5% A, 95% B
-
4.0-4.1 min: Linear gradient back to 95% A, 5% B
-
4.1-5.0 min: Hold at 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: PDA detector at 328 nm
c. Considerations for Deuterated Analogs (Sulindac-d3 and this compound):
This method can be adapted for the analysis of deuterated Sulindac and its metabolites. The primary modification would be the use of a mass spectrometer (LC-MS/MS) for detection to differentiate between the deuterated and non-deuterated compounds based on their mass-to-charge ratio (m/z). A deuterated internal standard, such as Sulindac-d3, is ideal for quantitative analysis of the non-deuterated form, and vice versa.[8]
Mandatory Visualizations
Metabolic Pathway of Deuterated Sulindac
Caption: Metabolic conversion of deuterated Sulindac.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for analyzing Sulindac and its metabolites.
Signaling Pathways Modulated by Sulindac Sulfide
1. Inhibition of Wnt/β-Catenin Signaling
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Understanding the Isotopic Labeling of Sulindac Sulfide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isotopic labeling of Sulindac sulfide, focusing on its deuterated form, Sulindac sulfide-d3. This document outlines the synthesis, metabolic pathways, and analytical methodologies pertinent to this compound, offering valuable insights for researchers and professionals in drug development.
Introduction to Sulindac and the Role of Isotopic Labeling
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that operates as a prodrug. Following administration, it is metabolized into its active form, Sulindac sulfide, which is primarily responsible for its therapeutic effects. The primary mechanism of action of Sulindac sulfide is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a critical technique in drug development. The substitution of hydrogen with deuterium can alter a drug's pharmacokinetic profile, often leading to improved metabolic stability. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of this bond. This compound is the deuterated analog of the active sulfide metabolite of Sulindac.
Synthesis of this compound
A general approach to the synthesis of Sulindac involves several key steps, including a condensation reaction to form the indene ring system, followed by the introduction of the acetic acid side chain and the methylsulfinylbenzylidene group. To produce this compound, a deuterated methylating agent would be introduced during the formation of the thioether precursor to Sulindac. The subsequent reduction of the sulfoxide (Sulindac) to the sulfide would yield this compound.
General Synthetic Scheme for Sulindac:
A patent for the preparation of Sulindac outlines a multi-step process starting from p-fluorobenzyl chloride and diethyl methylmalonate[1]. The key final step is the oxidation of 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid to Sulindac[1]. To synthesize this compound, a deuterated methyl source would be used in the creation of the p-methylthiobenzaldehyde precursor.
Metabolic Pathways and the Impact of Deuteration
Sulindac undergoes reversible reduction to its active sulfide metabolite and irreversible oxidation to an inactive sulfone metabolite[2]. The sulfide metabolite is the primary active form of the drug.
The deuteration of the methyl group in Sulindac sulfide is anticipated to influence its metabolism. The primary metabolic pathway for the sulfide is oxidation back to the sulfoxide (Sulindac) and further to the sulfone. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which can lead to a slower rate of metabolism by enzymes such as cytochrome P450s. This slower metabolism can result in a longer half-life and increased exposure of the active drug in the body. However, specific quantitative data directly comparing the metabolic stability and pharmacokinetic parameters of this compound to its non-deuterated counterpart are not extensively published.
Metabolic Pathway of Sulindac:
Caption: Metabolic conversion of Sulindac to its active sulfide and inactive sulfone metabolites.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Deuteration can significantly impact these parameters. While specific data for this compound is limited, studies on other deuterated drugs have shown potential advantages, including altered clearance and reduced toxicities[3][4].
Pharmacokinetic Parameters of Sulindac and its Metabolites (Non-deuterated):
| Parameter | Sulindac | Sulindac Sulfide | Sulindac Sulfone |
| Mean Steady-State Concentration (µg/mL) | 5.0 | 6.5 | 13.2 |
| Mean Half-Life (hours) | 18.3 | 22.3 | 54.6 |
| Data from a study in elderly subjects receiving 200 mg twice daily[5]. |
It is hypothesized that the half-life of this compound would be longer than that of the non-deuterated form due to the kinetic isotope effect.
Experimental Protocols
In Vitro Metabolism Studies:
A general protocol to assess the in vitro metabolism of a deuterated drug like this compound would involve incubation with liver microsomes or hepatocytes, which contain the necessary metabolic enzymes.
-
Preparation of Incubation Mixture:
-
Liver microsomes (e.g., human, rat) are suspended in a phosphate buffer (pH 7.4).
-
This compound (and Sulindac sulfide as a comparator) is added to the microsomal suspension.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
-
Incubation:
-
The mixture is incubated at 37°C with gentle shaking.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Processing:
-
The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
An internal standard (e.g., a structurally similar but chromatographically distinct deuterated compound) is added.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Analysis:
-
The concentration of the parent compound (this compound) remaining at each time point is determined by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
Experimental Workflow for In Vitro Metabolism:
References
- 1. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study of sulindac in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Sulindac and its Metabolites in Human Plasma using Sulindac sulfide-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its active metabolite, Sulindac sulfide, in human plasma. To ensure accuracy and precision in a high-throughput setting, a stable isotope-labeled internal standard, Sulindac sulfide-d3, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring of Sulindac.
Introduction
Sulindac is a prodrug that is metabolized in the body to its pharmacologically active sulfide metabolite, which is a potent inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3] By inhibiting these enzymes, Sulindac reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Beyond its anti-inflammatory effects, Sulindac and its metabolites have been investigated for their potential in cancer chemoprevention, which is attributed to their ability to modulate various cellular signaling pathways, including NF-κB and Wnt/β-catenin.[1][4]
Accurate quantification of Sulindac and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity, specificity, and speed.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the results.[7][8][9] This application note provides a detailed protocol for the quantification of Sulindac and Sulindac sulfide in human plasma using this compound as an internal standard.
Signaling Pathway
Sulindac primarily exerts its anti-inflammatory effects through the inhibition of the COX pathway. As a prodrug, Sulindac is reduced to its active form, Sulindac sulfide, which then inhibits both COX-1 and COX-2.[1][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling. Additionally, Sulindac and its metabolites have been shown to modulate other pathways involved in cellular proliferation and apoptosis, such as the NF-κB and Wnt/β-catenin signaling pathways, which contributes to its potential anti-cancer properties.[1][4]
Caption: Mechanism of action of Sulindac.
Experimental Protocols
Materials and Reagents
-
Sulindac (Reference Standard)
-
Sulindac sulfide (Reference Standard)
-
This compound (Internal Standard)[7]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulindac, Sulindac sulfide, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Sulindac and Sulindac sulfide stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike 10 µL of the corresponding working standard solution into the plasma. For blank samples, add 10 µL of 50:50 (v/v) acetonitrile:water.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
To precipitate proteins, add 150 µL of acetonitrile to each tube.
-
Vortex mix all tubes for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulindac | 357.1 | 233.1 | 15 |
| Sulindac sulfide | 341.1 | 309.1 | 12 |
| This compound | 344.1 | 312.1 | 12 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Sulindac | 1 - 1000 | 1 | 85-115 | <15 |
| Sulindac sulfide | 1 - 1000 | 1 | 85-115 | <15 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the simultaneous quantification of Sulindac and its active metabolite, Sulindac sulfide, in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for matrix effects and variations in sample processing. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
References
- 1. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes & Protocols: Utilizing Sulindac Sulfide-d3 in Preclinical Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that operates as a prodrug. Following administration, it undergoes metabolic conversion to its active form, sulindac sulfide, and an inactive metabolite, sulindac sulfone.[1][2] Sulindac sulfide is the primary contributor to the drug's anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3] Beyond its established anti-inflammatory properties, sulindac and its metabolites have garnered interest for their potential in cancer chemoprevention.[4] This has spurred further investigation into their pharmacokinetic profiles to better understand their systemic exposure and distribution.
Pharmacokinetic (PK) studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of drug and metabolite concentrations in biological matrices is fundamental to these studies. The use of stable isotope-labeled internal standards, such as Sulindac sulfide-d3, is a widely accepted practice in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the results.[5] This document provides a detailed protocol for conducting a preclinical pharmacokinetic study of sulindac in a rat model, utilizing this compound as an internal standard for the quantification of sulindac and its major metabolites in plasma.
Metabolic Pathway of Sulindac
Sulindac is a prodrug that is metabolized in the body to its active and inactive forms. The primary metabolic transformations involve the reduction of the sulfoxide group to form the active sulindac sulfide and the irreversible oxidation to the inactive sulindac sulfone.[6]
References
- 1. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel sulindac derivative lacking COX-inhibitory activities suppresses carcinogenesis in the transgenic adenocarcinoma of mouse prostate model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulindac and Sulindac Metabolites in Nipple Aspirate Fluid and Effect on Drug Targets in a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Sulindac Metabolites Using Sulindac sulfide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that operates as a prodrug. Following administration, it undergoes metabolic conversion to its active sulfide metabolite, which is primarily responsible for its therapeutic effects, and an inactive sulfone metabolite.[1][2] The primary mechanism of action for Sulindac's active sulfide metabolite is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain.[3][4] Beyond its anti-inflammatory properties, Sulindac and its metabolites have been investigated for their potential anti-cancer activities, which may involve the modulation of additional signaling pathways such as Wnt/β-catenin and PI3K/Akt.[3][5]
Accurate quantification of Sulindac and its major metabolites—Sulindac sulfide and Sulindac sulfone—in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed protocols for the quantitative analysis of these compounds in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sulindac sulfide-d3 as an internal standard.
Metabolic Pathway of Sulindac
Sulindac undergoes reversible reduction to its active sulfide form and irreversible oxidation to its inactive sulfone form.[2]
Quantitative Analysis Data
The following tables summarize the quantitative performance of a validated UPLC-MS/MS method for the analysis of Sulindac and its metabolites in human plasma.
Table 1: LC-MS/MS Parameters for the Analysis of Sulindac and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulindac | 357 | 233 |
| Sulindac sulfide | 341 | 233 |
| Sulindac sulfone | 373 | 233 |
| This compound (IS) | 344 | 236 |
Note: The MRM transition for the internal standard, this compound, is inferred from the structure and typical fragmentation patterns. The precursor ion reflects the addition of three deuterium atoms to the sulfide metabolite, and the product ion would likely correspond to a stable fragment.
Table 2: Calibration Curve and Linearity Data
| Analyte | Matrix | Calibration Range (ng/mL) |
| Sulindac | Serum | 0.33 - 167 |
| Sulindac sulfide | Serum | 0.33 - 167 |
| Sulindac sulfone | Serum | 3.3 - 167 |
| Sulindac | Nipple Aspirate Fluid | 0.5 - 250 |
| Sulindac sulfide | Nipple Aspirate Fluid | 0.5 - 250 |
| Sulindac sulfone | Nipple Aspirate Fluid | 5 - 250 |
Data sourced from a study quantifying Sulindac and its metabolites in serum and nipple aspirate fluid.[6]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing proteins from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard (IS) working solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
Materials:
-
Human plasma samples
-
Dichloromethane, HPLC grade
-
This compound internal standard (IS) working solution
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of dichloromethane to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Waters ACQUITY UPLC System
-
Waters Xevo TQ Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 20 mM Ammonium formate buffer with 1% acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0 min: 95% A, 5% B
-
3.0 min: 10% A, 90% B
-
3.5 min: 10% A, 90% B
-
3.6 min: 95% A, 5% B
-
5.0 min: 95% A, 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/hr
-
Cone Gas Flow: 50 L/hr
Note: The specific collision energies and cone voltages should be optimized for the instrument in use. The provided MRM transitions in Table 1 can be used as a starting point for method development.
Signaling Pathways Modulated by Sulindac
COX-2 Inhibition Pathway
The primary anti-inflammatory effect of Sulindac's active sulfide metabolite is through the inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Wnt/β-catenin Signaling Pathway
Sulindac has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. It can inhibit this pathway by promoting the degradation of β-catenin, thereby preventing its accumulation in the nucleus and the subsequent transcription of target genes involved in cell proliferation.[5][7]
PI3K/Akt Signaling Pathway
Sulindac can also inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, Sulindac can promote apoptosis in cancer cells.[3][4]
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of sulindac and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulindac Metabolism and Synergy with Tumor Necrosis Factor-α in a Drug-Inflammation Interaction Model of Idiosyncratic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays Using Sulindac Sulfide
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1] Following administration, it is metabolized into two primary forms: the pharmacologically active sulindac sulfide and the inactive sulindac sulfone.[1][2][3] Sulindac sulfide is recognized for its potent anti-inflammatory effects, primarily through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] Beyond its anti-inflammatory properties, sulindac sulfide has garnered significant interest in cancer research for its ability to inhibit cell growth and induce apoptosis in various cancer cell lines.[4] Its anti-neoplastic activities are attributed to multiple COX-independent mechanisms, making it a valuable tool for drug development and cancer biology research.[5][6]
Sulindac sulfide-d3 is a deuterated form of sulindac sulfide, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis in mass spectrometry-based assays, such as pharmacokinetic and drug metabolism studies, without altering its fundamental biological activity.[7] Therefore, the protocols described herein for sulindac sulfide are directly applicable for investigating the cellular effects of its deuterated analog.
This document provides detailed protocols for cell-based assays to evaluate the effects of sulindac sulfide on cell viability, apoptosis, and COX-2 inhibition. It also includes summaries of its effects on various cell lines and illustrates its key signaling pathways.
Mechanism of Action: Key Signaling Pathways
Sulindac sulfide exerts its anti-cancer effects through multiple signaling pathways, often independent of its COX-inhibitory activity. Two of the most well-documented pathways are the induction of apoptosis via the death receptor and mitochondrial pathways, and the inhibition of the cGMP/PKG pathway.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of sulindac sulfide in various cancer cell lines.
Table 1: IC₅₀ Values for Cell Viability Inhibition
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Assay Method | Citation |
| HCT116 | Colon | ~75 | 72 | Not Specified | [5] |
| HT29 | Colon | ~83 | 72 | Not Specified | [5] |
| Caco2 | Colon | ~78 | 72 | Not Specified | [5] |
| MDA-MB-231 | Breast | ~60-85 | Not Specified | CellTiter-Glo | [6] |
| SK-BR-3 | Breast | ~60-85 | Not Specified | CellTiter-Glo | [6] |
| OVA-14 | Ovarian | ~200 | 24 | MTT Assay | [8] |
Table 2: IC₅₀ Values for Enzyme Inhibition
| Enzyme Target | IC₅₀ Value | Source / Assay Type | Citation |
| γ-secretase | 20.2 µM | In vitro activity assay | [7] |
| 5-lipoxygenase (5-LO) | ~8-10 µM | In human polymorphonuclear leukocytes | [3] |
| 5-lipoxygenase (5-LO) | 18.7 µM | In human whole blood | [3] |
| Cyclooxygenase-2 (COX-2) | Varies | In vitro colorimetric/fluorometric assay | [9] |
Experimental Workflow
A typical workflow for assessing the cellular effects of sulindac sulfide involves cell preparation, treatment, and subsequent analysis using one or more of the detailed protocols below.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Cancer cell line of interest (e.g., OVA-14, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Sulindac sulfide (or this compound)
-
DMSO (vehicle control)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidic DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 545-570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[5]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of sulindac sulfide in DMSO.
-
Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 1 µM to 200 µM).[8] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium or vehicle control medium to the respective wells.
-
-
Incubation:
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength between 545 nm and 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6]
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates suitable for luminescence
-
Complete cell culture medium
-
Sulindac sulfide
-
DMSO
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 10,000 cells per well in 100 µL of complete medium into a white-walled 96-well plate.[6]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare and add sulindac sulfide dilutions as described in Protocol 1. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control cells.
-
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol determines the ability of sulindac sulfide to inhibit COX-2 activity by monitoring the generation of an intermediate product.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., Abcam ab211097, Cayman Chemical 760111)[9]
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (or other known COX-2 inhibitor, as a positive control)
-
Sulindac sulfide
-
96-well plate (black-walled for fluorescence)
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all kit components according to the manufacturer's instructions. Reconstitute the lyophilized COX-2 enzyme and prepare dilutions of the test compounds (sulindac sulfide) and positive control (celecoxib).
-
-
Reaction Setup:
-
To each well, add the following in order:
-
COX Assay Buffer
-
COX-2 Enzyme
-
10 µL of test compound (sulindac sulfide at various concentrations), positive control (celecoxib), or vehicle.
-
-
-
Initiation of Reaction:
-
Prepare a Reaction Mix containing the COX Probe.
-
Add the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells simultaneously, preferably with a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm. Record readings every 1-2 minutes for a total of 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of sulindac sulfide relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
References
- 1. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic cytotoxic effect of sulindac and pyrrolidine dithiocarbamate against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Sulindac Sulfide Differentially Induces Apoptosis in Smac-Proficient and -Deficient Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulindac Sulfide-d3 in In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Sulindac sulfide-d3 in cancer research. Sulindac sulfide, the active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac, has demonstrated significant anti-neoplastic properties in a variety of cancer cell lines. Its deuterated form, this compound, offers a valuable tool for metabolic stability and tracer studies in cancer research. This document outlines the mechanisms of action, provides quantitative data on its efficacy, and details experimental protocols for its use in in vitro cancer models.
Mechanism of Action
Sulindac sulfide exerts its anti-cancer effects through multiple mechanisms, including both cyclooxygenase (COX) dependent and independent pathways. While its COX-inhibitory activity contributes to its anti-inflammatory properties, its primary anti-neoplastic effects are often attributed to COX-independent pathways.[1][2]
Key mechanisms include:
-
Induction of Apoptosis: Sulindac sulfide is a potent inducer of apoptosis in cancer cells.[1][3][4][5][6] This is mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5][6] It has been shown to up-regulate the expression of death receptor 5 (DR5) and activate caspase-8 and caspase-9.[3][5]
-
Inhibition of cGMP-specific Phosphodiesterase (PDE5): Sulindac sulfide inhibits PDE5, leading to an elevation of intracellular cyclic guanosine monophosphate (cGMP).[1][7][8] This activates protein kinase G (PKG), which in turn suppresses Wnt/β-catenin signaling, a critical pathway in many cancers.[7]
-
Downregulation of Specificity Protein (Sp) Transcription Factors: The compound can induce reactive oxygen species (ROS), leading to the downregulation of Sp1, Sp3, and Sp4 transcription factors.[9] These transcription factors are crucial for the expression of several pro-oncogenic genes, including survivin, Bcl-2, and cyclin D1.[9]
-
Modulation of other Signaling Pathways: Sulindac sulfide has also been shown to affect other signaling pathways, including the Akt/mTOR and ERK/p38 MAPK pathways, and can inhibit Notch1 cleavage.[4][10][11]
Quantitative Data: In Vitro Efficacy of Sulindac Sulfide
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sulindac sulfide in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 75 - 83 | [7] |
| HT29 | Colon Cancer | 34 - 85 | [7][8] |
| Caco2 | Colon Cancer | 75 - 83 | [7] |
| SW480 | Colon Cancer | 73 - 85 | [8] |
| MDA-MB-231 | Breast Cancer | 60 - 85 | [1] |
| SKBR3 | Breast Cancer | 60 - 85 | [1] |
| ZR75-1 | Breast Cancer | 60 - 85 | [1] |
| OV433 | Ovarian Cancer | 90.5 ± 2.4 | [12] |
| OVCAR5 | Ovarian Cancer | 76.9 ± 1.7 | [12] |
| MES | Ovarian Cancer | 80.2 ± 1.3 | [12] |
| OVCAR3 | Ovarian Cancer | 52.7 ± 3.7 | [12] |
| A549 | Lung Adenocarcinoma | 44 - 52 | [11] |
| H460 | Lung Adenocarcinoma | 44 - 52 | [11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Sulindac sulfide and a general workflow for in vitro experiments.
Figure 1: Key signaling pathways modulated by Sulindac sulfide in cancer cells.
Figure 2: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Caspase-3, PARP, β-catenin, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent anti-cancer agent for in vitro research, acting through a multi-faceted mechanism to induce apoptosis and inhibit proliferation in a wide range of cancer cell lines. The provided protocols offer a starting point for investigating its efficacy and mechanism of action in specific cancer models. The use of the deuterated form can provide advantages in studies requiring metabolic stability or tracing. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulindac sulfide-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway in human colon and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulindac sulfide-induced apoptosis is enhanced by a small-molecule Bcl-2 inhibitor and by TRAIL in human colon cancer cells overexpressing Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulindac Selectively Inhibits Colon Tumor Cell Growth by Activating the cGMP/PKG Pathway to Suppress Wnt/β-Catenin Signaling | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]
- 11. A novel sulindac derivative inhibits lung adenocarcinoma cell growth through suppression of Akt/mTOR signaling and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Sulindac and its Active Metabolite, Sulindac Sulfide, in Human Plasma Using a Validated LC-MS/MS Method with Sulindac sulfide-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its pharmacologically active metabolite, Sulindac sulfide, in human plasma. The method utilizes Sulindac sulfide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A straightforward protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Sulindac is a prodrug that is administered orally and, upon absorption, undergoes reversible reduction to its active sulfide metabolite, which is responsible for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] The sulfide metabolite is further oxidized to the inactive sulfone. Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.[3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and other sources of variability.[4][5][6][7]
Experimental
Materials and Reagents
-
Sulindac, Sulindac sulfide, and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera series or equivalent)
-
Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A C18 analytical column was used for the chromatographic separation of Sulindac, Sulindac sulfide, and the internal standard. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid was employed to achieve optimal separation and peak shape.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify the analytes. The optimized MRM transitions and compound-dependent parameters are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulindac | 357.1 | 233.1 | 25 |
| Sulindac sulfide | 341.1 | 281.1 | 20 |
| This compound | 344.1 | 284.1 | 20 |
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Sulindac, Sulindac sulfide, and this compound were prepared in methanol. Working solutions for the calibration curve and quality control samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 200 µL of the initial mobile phase (5% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
References
- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Application Notes & Protocols: Sample Preparation for Sulindac Sulfide-d3 Analysis
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1][2] In the body, it undergoes metabolic reduction to its active form, Sulindac sulfide, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] A second major biotransformation is the irreversible oxidation to the inactive sulfone metabolite.[1][3][4] Accurate quantification of the active sulfide metabolite in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
To achieve precise and accurate quantification, especially when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential. Sulindac sulfide-d3 is the deuterated analog of Sulindac sulfide and serves as an ideal internal standard for these analyses.[5] Effective sample preparation is a critical first step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure the reliability of analytical results. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Metabolic Pathway of Sulindac
Sulindac is metabolized in the body through two primary pathways: a reversible reduction to the active sulfide form and an irreversible oxidation to the inactive sulfone form.[1][4] This biotransformation is central to its pharmacological activity.
Caption: Metabolic conversion of Sulindac prodrug.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, often used in high-throughput screening.[6][7] It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the sample to denature and precipitate proteins.[8]
Experimental Protocol: PPT
-
Sample Aliquoting : Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume (e.g., 10 µL) of this compound internal standard (IS) solution at a known concentration.
-
Precipitation : Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[8]
-
Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation (Optional) : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
Caption: Protein Precipitation (PPT) workflow.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] This method is effective for separating analytes from interfering matrix components based on their polarity.
Experimental Protocol: LLE
-
Sample Aliquoting : Pipette 200 µL of the biological sample (e.g., plasma) into a glass tube.
-
Internal Standard Spiking : Add the this compound internal standard solution.
-
Acidification : Acidify the sample by adding a small volume of acid (e.g., 50 µL of 50% phosphoric acid) to protonate the analyte and improve extraction into an organic solvent.[10]
-
Extraction Solvent Addition : Add 1 mL of an appropriate organic solvent. A combination of ethyl acetate:hexane (1:1) or dichloromethane has been shown to be effective.[10][11]
-
Vortexing/Mixing : Cap the tube and vortex vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation : Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer : Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation & Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.[10]
Caption: Liquid-Liquid Extraction (LLE) workflow.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[9] Analytes are partitioned between a solid phase (sorbent) and a liquid phase (sample/solvents). This method provides cleaner extracts compared to PPT and LLE.[12]
Experimental Protocol: SPE (Reversed-Phase C18)
-
Cartridge Conditioning : Condition a reversed-phase C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading : Mix 200 µL of the biological sample (pre-spiked with this compound IS) with 200 µL of 2% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.
-
Elution : Elute the analyte and internal standard from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Data Summary and Method Comparison
The choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, throughput, and available resources.
Quantitative Method Parameters
The following table summarizes typical calibration ranges achieved for Sulindac and its metabolites using LC-MS/MS after appropriate sample preparation, demonstrating the sensitivity of the methods.
| Analyte | Matrix | Calibration Curve Range (ng/mL) | Reference |
| Sulindac & Sulindac Sulfide | Serum | 0.33 – 167 | [10] |
| Sulindac Sulfone | Serum | 3.3 – 167 | [10] |
| Sulindac & Sulindac Sulfide | Nipple Aspirate Fluid | 0.5 – 250 | [10] |
| Sulindac Sulfone | Nipple Aspirate Fluid | 5 – 250 | [10] |
Qualitative Comparison of Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Cleanliness of Extract | Low (High matrix effects) | Moderate | High (Low matrix effects) |
| Recovery | Variable, potential for loss | Generally Good | High and Reproducible |
| Speed/Throughput | Very Fast, high-throughput | Moderate | Slower, can be automated |
| Solvent Consumption | Low to Moderate | High | Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Simplicity | Very Simple | Moderately Complex | Complex, requires method development |
References
- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the biologically active form of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of sulindac in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulindac and Sulindac Metabolites in Nipple Aspirate Fluid and Effect on Drug Targets in a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sulindac Sulfide-d3 in Triple-Negative Breast Cancer (TNBC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with targeted therapies, leaving chemotherapy as the primary treatment modality. Sulindac sulfide, the active metabolite of the FDA-approved non-steroidal anti-inflammatory drug (NSAID) Sulindac, has emerged as a promising therapeutic agent in TNBC research. Its deuterated analog, Sulindac sulfide-d3, offers a valuable tool for metabolic stability and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the use of this compound in TNBC research.
Mechanism of Action
Sulindac sulfide exerts its anti-cancer effects in TNBC through a multi-faceted approach, primarily by targeting key signaling pathways involved in tumor progression and immune evasion.
-
Notch Signaling Inhibition : A primary mechanism of Sulindac sulfide in TNBC is the inhibition of the Notch signaling pathway.[1][2][3] It acts as a γ-secretase modulator (GSM), inhibiting the cleavage of Notch1 and thereby preventing the release of the Notch1 intracellular domain (N1ICD).[1][3] This disruption of Notch signaling is critical as the expression of Notch1 and its ligand Jagged1 is correlated with poor prognosis in TNBC.[1][2][3]
-
Modulation of the Tumor Microenvironment : Sulindac sulfide has been shown to modulate the immunosuppressive tumor microenvironment in TNBC. It can downregulate exosomal PD-L1 by decreasing the expression of nsMase2, a key regulator of exosome production.[4][5] This leads to increased availability of anti-PD-L1 antibodies, enhancing the efficacy of immunotherapy.[4][5] Furthermore, it can block STAT3 signaling, which is involved in PD-L1 regulation.[4][5]
-
Induction of Apoptosis : Sulindac sulfide has been demonstrated to induce apoptosis in breast cancer cells.[6][7][8] This programmed cell death is a crucial mechanism for eliminating cancer cells.
Applications in TNBC Research
This compound can be utilized in a variety of in vitro and in vivo experimental settings to investigate its therapeutic potential in TNBC.
-
Inhibition of Cancer Stem Cell (CSC) Properties : Sulindac sulfide effectively inhibits the growth of mammospheres, an in vitro model for cancer stem cell activity, in both human and murine TNBC cell lines.[1][9]
-
Evaluation of Anti-proliferative and Cytotoxic Effects : The compound can be used to determine its impact on the viability and proliferation of TNBC cell lines and patient-derived organoids.
-
In Vivo Tumor Growth Inhibition : Animal models of TNBC are crucial for evaluating the systemic efficacy of this compound, both as a single agent and in combination with other therapies like immunotherapy.[1][10]
-
Investigation of Signaling Pathways : It serves as a tool to dissect the role of the Notch and STAT3 signaling pathways in TNBC pathogenesis.
Data Presentation
In Vitro Efficacy of Sulindac Sulfide
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| MDA-MB-231 | Mammosphere Formation | Inhibition of mammosphere growth | 5-100 µM | [1] |
| C0321 (murine TNBC) | Mammosphere Formation | Inhibition of mammosphere growth | Dose-dependent inhibition | [1] |
| Human Breast Tumor Cells | Growth Inhibition / Apoptosis | IC50 | 60-85 µM | [7] |
| Ovarian Cancer Cell Lines | Cell Proliferation | IC50 | 52.7 - 90.5 µM | [10] |
In Vivo Efficacy of Sulindac Sulfide
| Animal Model | Treatment | Outcome | % Tumor Reduction | Reference |
| KpB Transgenic Mice (Ovarian Cancer) | 7.5 mg/kg, daily, oral | Reduced tumor volume and weight | 73.7% (volume), 67.1% (weight) | [10] |
| C0321 Syngeneic Mouse Model (TNBC) | 60 mg/kg, daily, PO | Delayed tumor growth | Significant anti-tumor activity | [1] |
Experimental Protocols
Mammosphere Formation Assay
This protocol is adapted for TNBC cell lines such as MDA-MB-231 to assess the effect of this compound on the cancer stem cell population.
Materials:
-
MDA-MB-231 cells
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin/Streptomycin
-
Ultra-low attachment plates
-
This compound (in DMSO)
-
Trypsin-EDTA
-
PBS
Procedure:
-
Culture MDA-MB-231 cells in standard 2D culture conditions.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells to a single-cell suspension in mammosphere-forming medium (DMEM/F12, B27, EGF, bFGF, Heparin, Penicillin/Streptomycin).
-
Plate 10,000 cells per well in a 6-well ultra-low attachment plate.
-
Add this compound at desired concentrations (e.g., 5, 10, 25, 50, 100 µM). Include a DMSO vehicle control.
-
Incubate for 7 days at 37°C in a 5% CO2 incubator. Add fresh compound twice during the week.
-
After 7 days, count the number of mammospheres (diameter > 50 µm) in each well using a microscope.
-
Calculate the mammosphere forming efficiency (MFE %) as: (Number of mammospheres / Number of cells seeded) x 100.
Western Blot for Notch1 and Jagged1
This protocol details the detection of total and cleaved Notch1, and Jagged1 protein levels in TNBC cells treated with this compound.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Notch1, anti-cleaved Notch1, anti-Jagged1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed TNBC cells and treat with this compound for the desired time.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Normalize protein expression to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Jagged1 and HES1
This protocol is for measuring changes in the mRNA expression of Notch target genes in response to this compound.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for JAG1, HES1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat TNBC cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using SYBR Green Master Mix and specific primers.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Tumor Organoid Viability Assay (CellTiter-Glo® 3D)
This protocol assesses the viability of TNBC patient-derived organoids after treatment with this compound.
Materials:
-
TNBC tumor organoids
-
Matrigel
-
Organoid culture medium
-
This compound
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Embed TNBC organoids in Matrigel in an opaque-walled 96-well plate.
-
Add organoid culture medium.
-
Treat organoids with a range of this compound concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix vigorously on a plate shaker for 5 minutes to induce lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control.
Visualizations
References
- 1. Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]
- 3. Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulindac modulates the response of triple negative breast cancer to anti-PD-L1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis [pubmed.ncbi.nlm.nih.gov]
- 7. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulindac Sulfide-d3 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) have been investigated for their potential therapeutic effects in AD. Sulindac sulfide, the active metabolite of the NSAID sulindac, has garnered attention for its pleiotropic effects on AD pathology, including the modulation of Aβ aggregation and neuroinflammatory pathways.
These application notes provide an overview of the use of Sulindac sulfide in Alzheimer's research. While direct studies on Sulindac sulfide-d3 are limited, its primary application is as an internal standard for the accurate quantification of Sulindac sulfide in biological matrices using mass spectrometry.[1][2] This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in AD models.
Mechanism of Action in Alzheimer's Disease
Sulindac sulfide has demonstrated multiple mechanisms of action relevant to Alzheimer's disease pathology:
-
Modulation of Amyloid-β Aggregation: Sulindac sulfide has been shown to interact with the Aβ peptide. It can deplete the pool of toxic oligomers by promoting the formation of larger, less toxic fibrillar aggregates.[3][4] Some studies suggest it intercalates between the β-strands of amyloid fibrils.[5][6][7]
-
Anti-inflammatory Effects: Sulindac sulfide can inhibit neuroinflammation. This is partly achieved by inhibiting the activation of the nuclear factor-kappaB (NF-κB) pathway, a key regulator of the inflammatory response.[8]
-
PPARγ Agonism: Sulindac and its derivatives can act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in regulating inflammation and glucose metabolism.
-
Cognitive Improvement: In animal models, sulindac treatment has been associated with the attenuation of age-related deficits in learning and memory.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of Sulindac sulfide observed in various experimental models relevant to Alzheimer's disease research.
Table 1: In Vivo Efficacy of Sulindac Sulfide in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
| Parameter | Treatment Group | Result | Fold Change/Percentage | p-value | Reference |
| Memory Impairment (Passive Avoidance) | LPS | 100 ± 15 sec | - | - | [10] |
| LPS + Sulindac sulfide (3.75 mg/kg) | 220 ± 20 sec | ~2.2-fold increase | < 0.05 | [10] | |
| LPS + Sulindac sulfide (7.5 mg/kg) | 260 ± 25 sec | ~2.6-fold increase | < 0.05 | [10] | |
| Aβ1-42 Levels (ELISA) | LPS | 250 ± 30 pg/mg protein | - | - | [10] |
| LPS + Sulindac sulfide (3.75 mg/kg) | 180 ± 20 pg/mg protein | ~28% decrease | < 0.05 | [10] | |
| LPS + Sulindac sulfide (7.5 mg/kg) | 150 ± 15 pg/mg protein | ~40% decrease | < 0.05 | [10] |
Table 2: In Vivo Effects of Sulindac in Aged Fischer 344 Rats
| Parameter | Treatment Group | Result | Change vs. Control | Reference |
| Learning and Memory (Radial Arm Water Maze) | Aged Control | Deficits in learning and memory | - | [9] |
| Aged + Sulindac | Attenuated age-related deficits | Improvement | [9] | |
| NMDA Receptor Subunits (Hippocampus) | Aged Control | Decreased NR1 and NR2B subunits | - | [9] |
| Aged + Sulindac | Attenuated decrease in NR1 and NR2B | Increase | [9] | |
| Pro-inflammatory Cytokine (Hippocampus) | Aged Control | Increased IL-1β | - | [9] |
| Aged + Sulindac | Prevented increase in IL-1β | Decrease | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Sulindac Sulfide
Sulindac sulfide influences key signaling pathways involved in the neuroinflammatory response in Alzheimer's disease, notably the NF-κB and PPARγ pathways.
Caption: NF-κB signaling pathway inhibition by Sulindac sulfide.
Caption: PPARγ signaling pathway activation by Sulindac sulfide.
Experimental Workflow: In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of Sulindac sulfide in a mouse model of Alzheimer's disease.
Caption: Workflow for in vivo analysis of Sulindac sulfide.
Experimental Protocols
Protocol 1: In Vitro Amyloid-β Aggregation Assay
This protocol is adapted from studies investigating the effect of Sulindac sulfide on Aβ fibril formation.
Materials:
-
Amyloid-β (1-42) peptide
-
Sulindac sulfide
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Aβ Monomers:
-
Dissolve lyophilized Aβ(1-42) peptide in 100% DMSO to a stock concentration of 1 mM.
-
Sonicate for 10 minutes in a water bath sonicator.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates. The supernatant contains monomeric Aβ.
-
-
Preparation of Sulindac Sulfide:
-
Dissolve Sulindac sulfide in 100% DMSO to create a stock solution (e.g., 10 mM).
-
-
Aggregation Assay:
-
In a 96-well plate, dilute the Aβ monomer solution in PBS to a final concentration of 10 µM.
-
Add Sulindac sulfide to the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Include a vehicle control (Aβ with DMSO only) and a blank (PBS with DMSO).
-
Add Thioflavin T to each well to a final concentration of 10 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure ThT fluorescence at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the lag time and maximum fluorescence intensity between the control and Sulindac sulfide-treated samples.
-
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol outlines the induction of neuroinflammation in mice and subsequent treatment with Sulindac sulfide.[10]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Sulindac sulfide
-
Vehicle for Sulindac sulfide (e.g., 0.5% carboxymethyl cellulose)
-
Sterile saline
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Sulindac Sulfide Administration:
-
Administer Sulindac sulfide (e.g., 3.75 or 7.5 mg/kg) or vehicle orally via gavage once daily for a pre-treatment period of 3 weeks.[10]
-
-
Induction of Neuroinflammation:
-
On the last day of the pre-treatment period, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 250 µg/kg) dissolved in sterile saline.[10] Control animals receive an i.p. injection of saline.
-
-
Behavioral Testing:
-
Perform behavioral tests (e.g., passive avoidance, Morris water maze) at a specified time point after LPS injection (e.g., 4 hours).[10]
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue and blood.
-
Process the brain tissue for biochemical analyses such as ELISA to quantify Aβ levels or immunohistochemistry to assess plaque burden.
-
Plasma samples can be used for pharmacokinetic analysis of Sulindac sulfide, using this compound as an internal standard in an LC-MS/MS method.
-
Protocol 3: Quantification of Sulindac Sulfide using this compound Internal Standard
This protocol provides a general framework for using this compound as an internal standard for the quantification of Sulindac sulfide in plasma or brain homogenates by LC-MS/MS.
Materials:
-
Sulindac sulfide
-
This compound
-
Plasma or brain homogenate samples from treated animals
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
Methanol
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Sulindac sulfide and this compound in a suitable solvent (e.g., methanol).
-
Prepare a calibration curve by spiking known concentrations of Sulindac sulfide into a blank matrix (plasma or brain homogenate from untreated animals).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of plasma or brain homogenate (e.g., 50 µL), add a fixed amount of the this compound internal standard solution.
-
Add three volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples, calibration standards, and QCs onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Sulindac sulfide and this compound in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of Sulindac sulfide in the unknown samples.
-
Conclusion
Sulindac sulfide presents a promising multi-target therapeutic candidate for Alzheimer's disease research. Its ability to modulate Aβ aggregation and suppress neuroinflammatory pathways warrants further investigation. The use of its deuterated analog, this compound, as an internal standard is essential for robust and accurate quantification in preclinical and clinical studies, enabling a better understanding of its pharmacokinetic profile and its correlation with therapeutic efficacy. The protocols and data presented here provide a framework for researchers to explore the potential of Sulindac sulfide in the context of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. texilajournal.com [texilajournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulindac Sulfide Induces the Formation of Large Oligomeric Aggregates of the Alzheimer's Disease Amyloid-β Peptide Which Exhibit Reduced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CIPSM - Structural Mechanism of the Interaction of Alzheimer Disease A Fibrils with the Non-steroidal Anti-inflammatory Drug (NSAID) Sulindac Sulfide [cipsm.de]
- 7. Structural Mechanism of the Interaction of Alzheimer Disease Aβ Fibrils with the Non-steroidal Anti-inflammatory Drug (NSAID) Sulindac Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulindac for stroke treatment: neuroprotective mechanism and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac improves memory and increases NMDA receptor subunits in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulindac Sulfide-d3 in Prostaglandin Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sulindac sulfide-d3 in studying the inhibition of prostaglandin synthesis. This document includes detailed protocols for in vitro cyclooxygenase (COX) inhibition assays and the quantification of prostaglandins using liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging this compound as an internal standard.
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug. Following administration, it is metabolized into its active form, Sulindac sulfide, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] this compound is a deuterated analog of Sulindac sulfide. The incorporation of deuterium atoms increases the molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound and other analytes. While the inhibitory activity of this compound on COX enzymes is not extensively documented, it is expected to be comparable to that of the non-deuterated Sulindac sulfide.
Data Presentation
The inhibitory activity of the non-deuterated Sulindac sulfide against COX-1 and COX-2 is summarized in the table below. This data is critical for designing experiments to investigate the inhibitory effects of Sulindac and its analogs.
| Compound | Target | IC50 / Ki | Reference |
| Sulindac sulfide | COX-1 | 1.9 µM (IC50) | [1] |
| Sulindac sulfide | COX-2 | 1.21 µM (IC50) | [1] |
| Sulindac sulfide | COX-1 | 1.02 µM (Ki) | |
| Sulindac sulfide | COX-2 | 10.43 µM (Ki) | |
| Sulindac sulfide | COX-1 (in whole blood) | 3 µM (IC50) | [4] |
| Sulindac sulfide | COX-2 (in whole blood) | 3.9 µM (IC50) | [4] |
Signaling Pathway of Prostaglandin Synthesis
The synthesis of prostaglandins from arachidonic acid is a multi-step enzymatic process. The key enzymes in this pathway are phospholipase A2 (PLA2) and cyclooxygenases (COX-1 and COX-2). NSAIDs like Sulindac sulfide exert their anti-inflammatory effects by inhibiting the activity of COX enzymes.
Caption: Prostaglandin synthesis pathway and the inhibitory action of Sulindac sulfide.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[5][6] It can be used to evaluate the inhibitory potential of this compound, assuming its activity is comparable to the non-deuterated form.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
SC-560 (selective COX-1 inhibitor, for control)
-
Celecoxib (selective COX-2 inhibitor, for control)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Fluorometric or colorimetric detection kit for prostaglandins (e.g., PGE2)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the test inhibitor and control inhibitors by diluting the stock solutions in COX Assay Buffer.
-
Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine.
-
-
Enzyme and Inhibitor Incubation:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Add the diluted this compound or control inhibitors to the wells. For the enzyme control, add assay buffer instead of the inhibitor.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
-
Reaction Termination and Detection:
-
After a 2-minute incubation at 37°C, terminate the reaction according to the detection kit's instructions (e.g., by adding a stop solution).
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a microplate reader at the appropriate wavelength for the detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
Quantification of Prostaglandins by LC-MS/MS using this compound as an Internal Standard
This protocol outlines the general steps for quantifying prostaglandins in biological samples (e.g., cell culture supernatant, plasma) using LC-MS/MS with a deuterated internal standard.[7][8] this compound can be used as an internal standard for the quantification of Sulindac sulfide. For the quantification of prostaglandins, a corresponding deuterated prostaglandin standard (e.g., PGE2-d4) is required.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
This compound (for Sulindac sulfide quantification)
-
Deuterated prostaglandin standard (e.g., PGE2-d4, for prostaglandin quantification)
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate, hexane)
-
Formic acid or acetic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Spike the sample with a known amount of the internal standard (this compound and/or deuterated prostaglandin).
-
Acidify the sample with formic acid or citric acid.
-
Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable HPLC column and mobile phase gradient.
-
Detect and quantify the analytes and internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be determined and optimized beforehand.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of the non-deuterated analyte and a fixed concentration of the internal standard.
-
Calculate the concentration of the analyte in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for prostaglandin quantification by LC-MS/MS.
Conclusion
This compound is a valuable tool for researchers studying prostaglandin synthesis and the effects of NSAIDs. Its primary application is as an internal standard for the accurate quantification of Sulindac sulfide in biological matrices by LC-MS/MS. While its direct inhibitory effects on COX enzymes are presumed to be similar to its non-deuterated counterpart, this should be experimentally verified if it is to be used as a primary inhibitor. The protocols provided herein offer a framework for conducting such studies and for utilizing this compound in quantitative bioanalysis.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Stock Solutions for Sulindac Sulfide-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of Sulindac sulfide-d3, a deuterated analog of the active metabolite of Sulindac. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in research and drug development. Sulindac sulfide is a non-steroidal anti-inflammatory drug (NSAID) and a potent inhibitor of cyclooxygenase (COX) enzymes, and its deuterated form is often used as an internal standard in analytical methods.[1][2][3]
Chemical and Physical Properties
A summary of the relevant quantitative data for this compound and its non-deuterated counterpart is presented in the table below for easy reference and comparison.
| Property | This compound | Sulindac sulfide |
| Molecular Formula | C₂₀H₁₄D₃FO₂S | C₂₀H₁₇FO₂S |
| Molecular Weight | 343.43 g/mol [4] | 340.41 g/mol |
| CAS Number | 250608-66-3[2][4] | 32004-67-4 |
| Form | Solid[1] | Solid[5] |
| Solubility | Soluble in DMSO[1] | Soluble in DMSO (≥22 mg/mL, up to 100 mM)[5] |
| Storage Temperature | -20°C[1][3] | -20°C[3] |
| Stability | ≥ 4 years (for Sulindac-d3)[1] | ≥ 4 years[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of the compound.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Desired Volume (L) = 0.001 L
-
Molecular Weight ( g/mol ) = 343.43 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 343.43 g/mol x 1000 mg/g = 3.43 mg
-
-
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the resulting stock solution at -20°C in a tightly sealed amber vial to protect it from light and moisture. When properly stored, the stock solution should be stable for an extended period.[1][3]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for Preparing this compound Stock Solution.
Signaling Pathway Context
Sulindac sulfide, the active metabolite of Sulindac, is primarily known for its role in inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are critical in the inflammatory pathway, as they catalyze the conversion of arachidonic acid to prostaglandins. By inhibiting COX enzymes, Sulindac sulfide reduces the production of prostaglandins, thereby mitigating inflammation and pain.
Caption: Inhibition of the COX Pathway by Sulindac Sulfide.
References
Application Notes and Protocols for Cell Proliferation Assays with Sulindac sulfide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant potential as a chemopreventive agent, particularly in colorectal cancer.[1][2][3] It is a prodrug that is metabolized in the body to its active form, Sulindac sulfide.[1][2] Sulindac sulfide-d3 is a deuterated analog of Sulindac sulfide, often utilized in research for its altered pharmacokinetic profile and as a tracer in metabolic studies.[4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on various cancer cell lines and summarize the quantitative data from relevant studies. The document also includes diagrams of the key signaling pathways affected by Sulindac sulfide.
Mechanism of Action
Sulindac sulfide exerts its anti-proliferative effects through multiple mechanisms, which are not solely dependent on its cyclooxygenase (COX) inhibitory activity.[1][3] Key pathways affected include:
-
Inhibition of NF-κB Pathway: Sulindac sulfide has been shown to inhibit the activation of NF-κB in colon cancer cells, which can be linked to its inhibitory effect on p21Ras.[1]
-
Downregulation of Specificity Protein (Sp) Transcription Factors: The compound can downregulate the expression of Sp1, Sp3, and Sp4 proteins, which are crucial for the expression of genes involved in cancer cell survival, proliferation, and angiogenesis.[5]
-
Inhibition of cGMP Phosphodiesterase (PDE): Sulindac sulfide can inhibit cGMP PDE activity, leading to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG).[6][7][8] This pathway can suppress Wnt/β-catenin signaling.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: The drug can induce apoptosis and cause cell cycle arrest, particularly in the G0/G1 phase, in cancer cells.[3][9][10]
Quantitative Data Summary
The following tables summarize the inhibitory effects of Sulindac sulfide on the proliferation of various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Sulindac Sulfide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| HCT116 | Colon Cancer | 75 - 83 | 72 hours | [6] |
| HT29 | Colon Cancer | 75 - 83 | 72 hours | [6] |
| Caco2 | Colon Cancer | 75 - 83 | 72 hours | [6] |
| HT-29 | Colon Cancer | 34 | 72 hours | [8] |
| SW480 | Colon Cancer | 73 - 85 | 72 hours | [8] |
| MCF-7 | Breast Cancer | Not specified | 24, 48, 72 hours | [11] |
| OV433 | Ovarian Cancer | 90.5 ± 2.4 | 72 hours | [10] |
| OVCAR5 | Ovarian Cancer | 76.9 ± 1.7 | 72 hours | [10] |
| MES | Ovarian Cancer | 80.2 ± 1.3 | 72 hours | [10] |
| OVCAR3 | Ovarian Cancer | 52.7 ± 3.7 | 72 hours | [10] |
Table 2: Inhibition of Cell Proliferation by Sulindac Sulfide in MCF-7 Breast Cancer Cells
| Concentration (µmol/l) | 24 hours (%) | 48 hours (%) | 72 hours (%) | Reference |
| 20 | Not specified | Not specified | Not specified | [11] |
| 40 | Not specified | Not specified | Not specified | [11] |
| 80 | Not specified | Not specified | Not specified | [11] |
Note: The original study demonstrated a significant, dose- and time-dependent increase in the inhibition ratio of cell proliferation, though the exact percentage values were presented in a graph and not a table.[11]
Experimental Protocols
General Guidelines
-
This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Culture: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Controls: Appropriate controls should be included in each experiment, such as untreated cells and vehicle-treated (DMSO) cells.
Protocol 1: MTS/CCK-8 Cell Proliferation Assay
This colorimetric assay measures the number of viable cells. The MTS or CCK-8 reagent is bioreduced by metabolically active cells into a colored formazan product that is soluble in the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10^5 cells/well in 200 µl of complete medium and allow them to attach overnight.[11]
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µmol/l).[11] Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[11]
-
Addition of Reagent: Add 20 µl of MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[1][11]
-
Data Analysis: Calculate the percentage of cell viability or inhibition relative to the control wells. The inhibition ratio can be calculated as: (1 - OD_treated / OD_control) × 100%.[11]
Protocol 2: Thymidine Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation. It involves the incorporation of a radiolabeled nucleoside, [3H]-thymidine, into the DNA of proliferating cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
[3H]-thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well.[8]
-
Treatment: After allowing the cells to attach, treat them with different concentrations of this compound.
-
Incubation: Incubate the cells for a total of 72 hours.[8]
-
Radiolabeling: For the final 16 hours of incubation, add 1 µCi of [3H]-thymidine to each well.[8]
-
Harvesting: Harvest the cells onto filters using a semiautomatic cell harvester.[8] The filters will capture the DNA containing the incorporated [3H]-thymidine.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: The amount of [3H]-thymidine uptake is proportional to the rate of cell proliferation. Compare the counts per minute (CPM) of treated cells to control cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways affected by this compound.
References
- 1. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulindac Sulfide, but Not Sulindac Sulfone, Inhibits Colorectal Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunomart.com [immunomart.com]
- 5. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac sulfide, an aspirin-like compound, inhibits proliferation, causes cell cycle quiescence, and induces apoptosis in HT-29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis After Treatment with Sulindac Sulfide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has shown promise in cancer chemoprevention. Its biological activity is primarily attributed to its metabolite, Sulindac sulfide. Sulindac sulfide-d3 is a deuterated form of Sulindac sulfide, often used as an internal standard in analytical studies. The anti-cancer effects of Sulindac sulfide are mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines. These effects are achieved by modulating several key signaling pathways. Western blot analysis is a crucial technique to elucidate the molecular mechanisms by quantifying the changes in protein expression levels within these pathways following treatment.
This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of this compound on key proteins involved in apoptosis and cell cycle regulation.
Mechanism of Action of Sulindac Sulfide
Sulindac sulfide exerts its anti-neoplastic effects through both cyclooxygenase (COX)-dependent and independent mechanisms.[1] While its anti-inflammatory properties are linked to the inhibition of COX-1 and COX-2 enzymes, its anti-cancer activities often involve the modulation of various signaling pathways that control cell proliferation and survival.[1]
Key signaling pathways affected by Sulindac sulfide include:
-
Apoptosis Induction: Sulindac sulfide can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[2] Furthermore, it can activate caspases, which are key executioners of apoptosis.
-
Cell Cycle Arrest: Sulindac sulfide can cause cell cycle arrest, primarily at the G1/S transition. This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3][4]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected quantitative changes in protein expression levels following treatment with Sulindac sulfide, based on published literature. The data is presented as relative expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Apoptosis-Related Protein Expression in MCF-7 Breast Cancer Cells [2]
| Target Protein | Treatment | Relative Expression (Normalized to Control) |
| Bcl-2 | Control | 1.00 |
| Sulindac sulfide (20 µM) | Decreased | |
| Sulindac sulfide (40 µM) | Decreased | |
| Sulindac sulfide (80 µM) | Significantly Decreased | |
| Bax | Control | 1.00 |
| Sulindac sulfide (20 µM) | Increased | |
| Sulindac sulfide (40 µM) | Increased | |
| Sulindac sulfide (80 µM) | Significantly Increased | |
| Cleaved Caspase-3 | Control | 1.00 |
| Sulindac sulfide (20 µM) | Increased | |
| Sulindac sulfide (40 µM) | Increased | |
| Sulindac sulfide (80 µM) | Significantly Increased |
Table 2: Cell Cycle-Related Protein Expression in Ovarian Cancer Cells (MES and OVCAR5) [3]
| Target Protein | Cell Line | Treatment (Sulindac) | Relative Expression (Normalized to Control) |
| CDK4 | MES | 75 µM | ~0.6 |
| 100 µM | ~0.4 | ||
| OVCAR5 | 75 µM | ~0.7 | |
| 100 µM | ~0.5 | ||
| CDK6 | MES | 75 µM | ~0.7 |
| 100 µM | ~0.5 | ||
| OVCAR5 | 75 µM | ~0.8 | |
| 100 µM | ~0.6 | ||
| Cyclin D1 | MES | 75 µM | ~0.5 |
| 100 µM | ~0.3 | ||
| OVCAR5 | 75 µM | ~0.6 | |
| 100 µM | ~0.4 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7 for apoptosis studies, MES or OVCAR5 for cell cycle analysis) in 6-well plates at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 20, 40, 80 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-CDK4, anti-CDK6, anti-Cyclin D1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of protein expression after this compound treatment.
References
- 1. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulindac sulfide alters the expression of cyclin proteins in HT-29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Sulindac Sulfide and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its potent anti-cancer properties. It is a prodrug that is metabolized in the body to its active form, Sulindac sulfide, which is responsible for its therapeutic effects.[1][2] Sulindac sulfide exerts its anti-neoplastic activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of key signaling pathways involved in cell growth and apoptosis.[3][4][5] The deuterated analog, Sulindac sulfide-d3, offers a valuable tool for researchers, primarily in pharmacokinetic studies, due to the potential for altered metabolic profiles. This document provides detailed application notes and protocols for the in vivo experimental design using Sulindac sulfide, based on published literature, and presents a theoretical framework for the application of this compound.
Mechanism of Action of Sulindac Sulfide
Sulindac sulfide's anti-cancer effects are multifactorial. While it is known to inhibit COX-1 and COX-2, its activity extends to several other signaling pathways crucial for cancer cell proliferation and survival.
-
Cyclooxygenase (COX) Inhibition: As an NSAID, Sulindac sulfide inhibits COX-1 and COX-2, enzymes responsible for prostaglandin synthesis. Prostaglandins are implicated in inflammation and cancer progression.
-
Wnt/β-catenin Signaling: Sulindac sulfide has been shown to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal cancers. This suppression leads to reduced expression of downstream targets like cyclin D1 and survivin, ultimately inhibiting cell proliferation and promoting apoptosis.[3][4]
-
cGMP/PKG Signaling: The drug can inhibit cGMP phosphodiesterase (PDE) activity, leading to increased intracellular cGMP levels and activation of protein kinase G (PKG).[3][4] This pathway activation contributes to the suppression of Wnt/β-catenin signaling.[3][4]
-
NF-κB Signaling: Sulindac and its metabolites can inhibit the NF-κB pathway, a key regulator of inflammation and cell survival, by decreasing IKKβ kinase activity.
-
Ras Signaling: Sulindac sulfide has been found to directly interact with the Ras protein, inhibiting Ras/Raf-dependent transactivation and downstream signaling, which is critical for malignant transformation.[6]
Signaling Pathway Diagrams
In Vivo Experimental Design with Sulindac Sulfide
The following protocols are based on established methodologies from preclinical cancer studies.
Rodent Cancer Models
-
Xenograft Models:
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT-116, HCA-7) or breast cancer cell lines are commonly used.
-
Animals: Immunocompromised mice (e.g., nude mice, SCID mice), typically 6-8 weeks old.
-
Procedure: A suspension of cancer cells (e.g., 5 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.
-
-
Chemically-Induced Models:
-
Carcinogen: Azoxymethane (AOM) is frequently used to induce colorectal cancer in mice.
-
Animals: A/J mice are a commonly used strain for this model.
-
Procedure: Mice are administered AOM, and Sulindac sulfide treatment can be initiated either as a preventative measure or after the development of pre-neoplastic lesions.
-
Experimental Workflow Diagram
References
- 1. Sulindac Sulfide, but Not Sulindac Sulfone, Inhibits Colorectal Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Sulindac Derivative Protects against Oxidative Damage by a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for the determination of sulindac and metabolites in plasma, urine, bile, and gastric fluid by liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]
- 5. Sulindac effects on inflammation and tumorigenesis in the intestine of mice with Apc and Mlh1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Sulindac Sulfide-d3 Concentrations in Plasma
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is administered as an inactive prodrug. It is metabolized in the body to its active sulfide metabolite, which is responsible for its therapeutic effects. The quantification of Sulindac and its metabolites in plasma is crucial for pharmacokinetic and bioavailability studies. Sulindac sulfide-d3 is a deuterated analog of Sulindac sulfide and is an ideal internal standard for bioanalytical methods due to its similar chemical and physical properties to the analyte of interest, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis. This document provides a detailed protocol for the determination of this compound concentrations in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following tables summarize the typical quantitative performance characteristics of an LC-MS/MS method for the analysis of Sulindac sulfide. While specific data for this compound as an analyte is not the primary goal (it serves as an internal standard), the method validation would involve demonstrating that its response is stable and does not interfere with the analyte of interest, Sulindac sulfide. The tables below are representative of the expected performance for the quantification of Sulindac sulfide using this compound as an internal standard.
Table 1: Calibration Curve for Sulindac Sulfide in Human Plasma
| Parameter | Value |
| Calibration Model | Linear |
| Weighting | 1/x² |
| Concentration Range | 0.5 - 250 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy for Sulindac Sulfide Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Low | 1.5 | ≤ 10 | ≤ 10 | ± 10 | ± 10 |
| Medium | 100 | ≤ 10 | ≤ 10 | ± 10 | ± 10 |
| High | 200 | ≤ 10 | ≤ 10 | ± 10 | ± 10 |
Table 3: Recovery of Sulindac Sulfide from Human Plasma
| QC Level | Mean Recovery (%) |
| Low | > 85 |
| Medium | > 85 |
| High | > 85 |
Experimental Protocols
This section details the methodology for the quantification of Sulindac sulfide in plasma using this compound as an internal standard.
1. Materials and Reagents
-
Sulindac sulfide and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
A sensitive and reliable liquid chromatography system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
3. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sulindac sulfide: m/z 341 → 233[1]
-
This compound (Internal Standard): m/z 344 → 236 (hypothetical, based on a +3 Da shift)
-
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte and internal standard in the biological matrix.
Diagrams
Caption: Experimental workflow for this compound plasma analysis.
Caption: Metabolic pathway of Sulindac.
References
- 1. Sulindac and Sulindac Metabolites in Nipple Aspirate Fluid and Effect on Drug Targets in a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Sulindac sulfide-d3 LC-MS analysis
Welcome to the technical support center for LC-MS analysis of Sulindac and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][4][5] The primary cause is competition between the analyte and matrix components for ionization in the mass spectrometer's ion source.[6]
Q2: Why is a stable isotope-labeled (SIL) internal standard like Sulindac sulfide-d3 considered the best practice for mitigating matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the "gold standard" for compensating for matrix effects.[1][7] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement.[4][6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[8]
Q3: What are the most common sources of matrix effects in biological samples like plasma or serum?
A: In biological matrices such as plasma and serum, the most significant source of matrix effects, particularly in electrospray ionization (ESI), are phospholipids from cell membranes.[3][9][10] These endogenous components are often co-extracted with the analytes and can cause substantial ion suppression.[11][12][13] Other sources include salts, proteins, and co-administered drugs or their metabolites.[2]
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spiking approach.[2][5] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[2] According to regulatory guidance, this should be tested in at least six different sources (lots) of the biological matrix.[14]
Troubleshooting Guide
Problem: I am observing poor accuracy and high variability in my quantification of Sulindac sulfide. How can I determine if matrix effects are the cause?
A: To diagnose matrix effects, a systematic approach is recommended. The workflow below outlines the steps to identify and address the issue. The first step is a qualitative assessment using post-column infusion, which can identify chromatographic regions with significant ion suppression.[1] Following this, a quantitative assessment should be performed to measure the extent of the effect.
Problem: My this compound internal standard isn't fully compensating for the matrix effect, leading to poor precision.
A: This issue typically arises when the analyte (Sulindac sulfide) and the internal standard (this compound) do not experience the matrix effect to the same extent. A critical reason for this is incomplete co-elution.[6] Even a slight chromatographic separation between the analyte and the SIL-IS can expose them to different matrix components, causing differential ion suppression.[15]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. They should perfectly overlap. Even minor retention time differences caused by the deuterium isotope effect can be problematic.[15]
-
Adjust Chromatography: If separation is observed, consider using a column with slightly lower resolution or adjusting the mobile phase composition to ensure complete co-elution.[6]
-
Evaluate Extraction Recovery: Ensure that the extraction recovery of the analyte and the SIL-IS are consistent across different concentrations and matrix lots. Differences in recovery can also lead to poor compensation.
-
The diagram below illustrates the principle of ideal compensation.
Problem: I'm observing significant ion suppression. What are the most effective sample preparation strategies to reduce interferences?
A: The choice of sample preparation method is critical for minimizing matrix effects by removing interfering substances, especially phospholipids.[9][12] While protein precipitation is fast, it is the least effective at removing phospholipids.[9] Liquid-liquid extraction and solid-phase extraction offer cleaner extracts.
| Sample Preparation Method | Principle | Phospholipid Removal Efficiency | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile) or acid. | Low[9][12] | Generally High | High |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on polarity. | Moderate to High[9] | Variable, can be low for polar analytes[9] | Medium |
| Solid-Phase Extraction (SPE) | Analytes are isolated based on physical/chemical interaction with a solid sorbent. | High (especially mixed-mode SPE)[9] | High | Medium |
| Phospholipid Removal Plates | Utilizes specialized media (e.g., zirconia-coated particles) to selectively retain phospholipids.[13] | Very High (>95%)[10][13][16] | High[13] | High |
For significant ion suppression issues, using dedicated phospholipid removal plates or a well-developed mixed-mode solid-phase extraction (SPE) method is highly recommended.[9][16]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
This protocol describes the standard method for quantifying matrix effects.[2]
-
Prepare Samples:
-
Set A (Neat Solution): Spike Sulindac sulfide and this compound into the final mobile phase composition at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike the resulting blank extracts with Sulindac sulfide and this compound to the same final concentrations as Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the MF for the analyte and the IS separately. An MF < 1 indicates suppression; an MF > 1 indicates enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should ideally be ≤15%.[17]
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a rapid but less clean method.
-
Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT.
-
Aliquot 100 µL of plasma sample into a glass tube.
-
Add the internal standard solution (this compound).
-
Add 50 µL of a buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane).[18]
-
Vortex for 5 minutes, then centrifuge for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for injection.
Protocol 4: Sample Preparation using Phospholipid Removal Plates
This method is highly effective for removing phospholipids.[10][16]
-
Add the internal standard (this compound) to 100 µL of plasma sample in a 96-well collection plate.
-
Add 300 µL of 1% formic acid in acetonitrile to each well.
-
Mix thoroughly. This step precipitates proteins.
-
Place the phospholipid removal plate on top of a clean collection plate.
-
Transfer the mixture from step 3 to the wells of the phospholipid removal plate.
-
Apply a vacuum or use positive pressure to pass the solvent through the plate into the clean collection plate. The plate's media will retain the phospholipids.
-
The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 15. waters.com [waters.com]
- 16. waters.com [waters.com]
- 17. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Sulindac Sulfide-d3 Analysis in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression of the Sulindac sulfide-d3 internal standard signal in mass spectrometry.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems related to ion suppression of this compound.
Issue 1: Sudden or Gradual Decrease in this compound Signal Intensity
Possible Causes:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress the ionization of this compound.[1][2][3]
-
Chromatographic Shift: The retention time of this compound may have shifted, causing it to co-elute with a different set of matrix components.[4][5][6][7][8]
-
Instrument Contamination: Buildup of contaminants in the ion source, transfer optics, or mass analyzer can lead to a general loss of sensitivity.[9][10]
-
Internal Standard Solution Degradation: The this compound stock or working solution may have degraded over time.
Troubleshooting Steps:
-
Verify Instrument Performance:
-
Evaluate Matrix Effects:
-
Investigate Chromatographic Integrity:
-
Overlay chromatograms from a current sample with a historical "good" sample. Look for any shifts in the retention time of the this compound peak.
-
Deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts.[5][6][7] This separation can lead to differential matrix effects if the ion suppression zone is narrow.
-
-
Check Internal Standard Stability:
-
Prepare a fresh stock and working solution of this compound.
-
Re-inject a quality control (QC) sample prepared with the fresh internal standard solution and compare the results.
-
Issue 2: High Variability in this compound Peak Area Across a Batch
Possible Causes:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or sample dilution can lead to inconsistent matrix effects.
-
Autosampler Issues: Inconsistent injection volumes can cause variability in the signal.
-
Differential Matrix Effects: If this compound and the analyte are not perfectly co-eluting, they may be affected differently by variable matrix components across different samples.[5]
Troubleshooting Steps:
-
Review Sample Preparation Procedure:
-
Ensure consistent technique and volumes are used for all samples.
-
Evaluate the robustness of the sample preparation method. Solid-phase extraction (SPE) often provides better cleanup of matrix components than protein precipitation.
-
-
Check Autosampler Performance:
-
Perform a series of injections of a standard solution to check for injection precision. The relative standard deviation (RSD) of the peak areas should be low (typically <5%).
-
-
Optimize Chromatographic Separation:
-
Adjust the gradient or mobile phase composition to ensure co-elution of Sulindac sulfide and its d3-labeled internal standard.
-
Even small differences in retention time can lead to significant variations in ion suppression if eluting on the edge of a suppression zone.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) showing ion suppression? Aren't they supposed to correct for that?
A1: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, they are not immune to ion suppression.[5] If the deuterated standard does not perfectly co-elute with the analyte, it can encounter different matrix components and experience a different degree of ion suppression.[4][5][6] This is known as differential matrix effects. Furthermore, if the overall level of matrix components is very high, it can suppress the signal of both the analyte and the internal standard.
Q2: Can the position of deuterium labeling on this compound affect its chromatographic behavior and susceptibility to ion suppression?
A2: Yes. The position and number of deuterium atoms can slightly alter the physicochemical properties of the molecule, including its polarity.[5][7] This can lead to a small shift in retention time compared to the unlabeled analyte.[4][6][8] If this shift causes the internal standard to elute in a region of greater ion suppression, its signal will be disproportionately affected.
Q3: What are the best sample preparation techniques to minimize ion suppression for this compound?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible. For plasma samples, here is a comparison of common techniques:
| Sample Preparation Technique | Efficiency in Removing Phospholipids | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low |
Solid-phase extraction (SPE) is generally the most effective technique for reducing matrix effects by providing a more thorough cleanup.
Q4: How can I quantitatively assess the matrix effect on my this compound signal?
A4: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte (or internal standard) in a post-extraction spiked sample to the peak area in a neat solution.[3] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[3]
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor for this compound
Objective: To quantitatively determine the extent of ion suppression on the this compound signal from the sample matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
This compound stock solution.
-
Mobile phase and reconstitution solvent.
-
LC-MS/MS system.
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Neat Solution): Spike a known amount of this compound working solution into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract the blank matrix samples using your established procedure. After the final evaporation step, spike the same amount of this compound working solution into the extracted matrix residue before reconstitution.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
Calculate the Internal Standard-Normalized Matrix Factor (if an analyte is also being assessed) by dividing the MF of the analyte by the MF of the internal standard.
-
Assess the variability of the matrix factor across the different sources of the biological matrix. The coefficient of variation (CV%) should ideally be less than 15%.
Visualizations
Caption: Troubleshooting workflow for low or variable this compound signal.
Caption: Experimental workflow for Matrix Factor evaluation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Sulindac Sulfide and Sulindac Sulfide-d3 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Sulindac sulfide and its deuterated internal standard, Sulindac sulfide-d3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution for this critical analytical pair.
Frequently Asked Questions (FAQs)
Q1: Why is it important to achieve baseline separation between Sulindac sulfide and this compound?
While co-elution of an analyte and its deuterated internal standard is often acceptable in mass spectrometry-based detection (LC-MS/MS) due to the mass difference, baseline separation is highly recommended. It can help to mitigate potential issues such as ion suppression, where the ionization of one compound is affected by the other, leading to inaccurate quantification. Furthermore, chromatographic separation provides an additional layer of specificity and can help identify any potential interferences.
Q2: What are the typical starting conditions for developing a separation method for Sulindac sulfide and its d3 analog?
Based on established methods for Sulindac and its metabolites, a reversed-phase separation on a C18 or C8 column is a common starting point.[1][2][3] The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate) and an organic modifier like acetonitrile or methanol.[1][2][3] A gradient elution is generally preferred to ensure adequate separation and efficient elution.
Q3: What is the expected elution order of Sulindac sulfide and this compound in reversed-phase chromatography?
In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This phenomenon, known as the "isotope effect," is due to the subtle differences in polarity and hydrophobicity between the C-H and C-D bonds. Therefore, it is expected that this compound will elute slightly earlier than Sulindac sulfide.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of the LC gradient for Sulindac sulfide and this compound separation.
Issue 1: Poor or No Resolution (Co-elution)
Symptoms:
-
A single, broad peak is observed for both compounds.
-
Mass spectrometry analysis shows overlapping ion chromatograms for both m/z transitions.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Gradient Slope | A steep gradient may not provide sufficient time for the two compounds to separate. Try decreasing the gradient slope (i.e., increase the gradient duration). |
| Insufficient Organic Modifier | The initial percentage of the organic modifier might be too high, causing the compounds to elute too quickly. Lower the initial organic percentage. |
| Incorrect Mobile Phase | The choice of organic modifier (acetonitrile vs. methanol) can influence selectivity. If using acetonitrile, try switching to methanol, or vice versa. The pH of the aqueous phase can also affect retention and selectivity; consider adjusting the pH with a suitable buffer.[1][2] |
| Column Chemistry | A different column chemistry might provide better selectivity. If using a C18 column, consider trying a C8 or a phenyl-hexyl column.[3] |
| Temperature | Lowering the column temperature can sometimes increase retention and improve resolution between closely eluting compounds. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a "tail" or a "front."
-
Inconsistent peak integration and reduced accuracy.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Residual silanol groups on the silica support can interact with the analytes, causing peak tailing. Ensure the mobile phase pH is appropriate to suppress silanol interactions (typically pH 2-4 for reversed-phase silica columns). Using a highly end-capped column can also minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | A void at the head of the column or contamination can lead to poor peak shape. Try flushing the column or replacing it if necessary. |
Issue 3: Low Sensitivity or Signal Intensity
Symptoms:
-
Low peak height and area for one or both analytes.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the analytes in the mass spectrometer source. Improving the chromatographic separation to resolve the analytes from interfering matrix components is crucial. A more rigorous sample preparation method may also be necessary. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization efficiency of the analytes. For electrospray ionization (ESI), adjusting the pH to promote the formation of protonated ([M+H]+) or deprotonated ([M-H]-) species can enhance the signal. |
| Suboptimal MS Source Parameters | Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for both Sulindac sulfide and this compound. |
Data Presentation
The following table summarizes typical LC conditions used for the analysis of Sulindac and its metabolites, which can serve as a starting point for method development for Sulindac sulfide and its d3 analog.
| Parameter | Method 1 | Method 2 |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][2] | Luna C8 (2.1 x 150 mm, 3 µm) with a C8 guard column[3] |
| Mobile Phase A | 20 mM Ammonium formate with 1% acetic acid in water[1][2] | 0.01 M Ammonium formate, pH 5.0 in water[3] |
| Mobile Phase B | Acetonitrile[1][2] | Methanol/Acetonitrile (80:20, v/v)[3] |
| Flow Rate | 0.4 mL/min[1][2] | 0.2 mL/min[3] |
| Gradient | Not specified in detail, gradient elution within 5 minutes[1][2] | 10% B for 6 min, ramp to 60% B at 7 min, hold until 11 min, then re-equilibrate[3] |
| Column Temperature | Not specified | 40 °C[3] |
Experimental Protocols
The following is a recommended starting protocol for the separation of Sulindac sulfide and this compound. This protocol should be optimized to achieve the desired resolution and performance.
1. Materials and Reagents
-
Sulindac sulfide and this compound analytical standards
-
LC-MS grade acetonitrile and/or methanol
-
LC-MS grade water
-
Ammonium formate and formic acid or acetic acid
-
Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, <2 µm particle size for UHPLC or 4.6 x 150 mm, 3-5 µm for HPLC)
2. Preparation of Mobile Phases
-
Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.5 with formic acid.
-
Mobile Phase B: 100% Acetonitrile.
3. Sample Preparation
-
Prepare a stock solution of Sulindac sulfide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the desired working concentration.
4. LC-MS/MS System and Conditions
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Initial Gradient Conditions:
-
Time (min) | %A | %B
-
---|---|---
-
0.0 | 95 | 5
-
1.0 | 95 | 5
-
8.0 | 20 | 80
-
8.1 | 5 | 95
-
9.0 | 5 | 95
-
9.1 | 95 | 5
-
12.0 | 95 | 5
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
MRM Transitions: Determine the optimal precursor and product ions for both Sulindac sulfide and this compound by infusing the individual standards.
-
5. Optimization Strategy
-
If co-elution occurs, flatten the gradient by increasing the time to reach the final organic percentage (e.g., extend the ramp from 1.0 to 10.0 minutes).
-
Adjust the initial and final percentages of Mobile Phase B to alter the retention and selectivity.
-
Experiment with methanol as the organic modifier (Mobile Phase B) to assess changes in selectivity.
Visualization
The following diagram illustrates a logical workflow for troubleshooting poor resolution between Sulindac sulfide and this compound.
Caption: Troubleshooting workflow for optimizing resolution.
References
- 1. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulindac Sulfide-d3 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulindac sulfide-d3 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is the deuterated form of Sulindac sulfide, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Sulindac and its metabolites in biological matrices like plasma and whole blood. The stability of this compound is critical because its degradation can lead to variability in the analytical results, compromising the accuracy and reliability of pharmacokinetic and toxicokinetic studies.
Q2: What are the main metabolic pathways of Sulindac that can affect the analysis of its sulfide metabolite?
A2: Sulindac is a prodrug that undergoes reversible reduction to the pharmacologically active Sulindac sulfide and irreversible oxidation to the inactive Sulindac sulfone.[1][2] This metabolic cycling is important to consider during bioanalysis as the relative concentrations of these metabolites can be influenced by enzymatic activity in the biological matrix.
Q3: What are the known factors that can influence the stability of this compound in biological samples?
A3: Several factors can affect the stability of this compound in biological matrices, including:
-
Oxidation: The sulfide moiety is susceptible to oxidation back to the sulfoxide (Sulindac-d3) or further to the sulfone metabolite, which can be mediated by enzymatic or chemical processes.
-
Enzymatic Degradation: Enzymes present in biological samples, particularly in whole blood, can contribute to the metabolism of this compound.
-
Temperature: Improper storage temperatures can accelerate degradation. Long-term storage at ultra-low temperatures (-70°C or lower) is generally recommended.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.[3][4]
-
Light Exposure: Sulindac has been shown to be sensitive to UV radiation, which can lead to photodegradation.[5] It is advisable to protect samples containing this compound from light.
-
pH of the Matrix: The stability of Sulindac and its metabolites can be pH-dependent.
Q4: Can the choice of anticoagulant affect the stability of this compound in plasma?
A4: While specific data on the effect of anticoagulants on this compound stability is limited, the choice of anticoagulant can influence the pH of the plasma and potentially impact the stability of certain analytes. It is crucial to maintain consistency in the anticoagulant used throughout a study and to validate the bioanalytical method with the same anticoagulant that will be used for the study samples.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (this compound) Response
Problem: You are observing high variability in the peak area of this compound across your analytical run, leading to poor precision and accuracy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation during sample processing | - Minimize the time samples are at room temperature. Process samples on an ice bath.- Evaluate the stability of this compound under the specific sample processing conditions (bench-top stability). |
| Matrix effects | - Assess for ion suppression or enhancement by analyzing the internal standard in post-extraction spiked blank matrix from different sources.- Optimize the sample clean-up procedure (e.g., use a different solid-phase extraction sorbent or liquid-liquid extraction solvent).- Adjust the chromatography to separate the analyte and internal standard from interfering matrix components. |
| Inconsistent extraction recovery | - Ensure thorough vortexing and mixing at all stages of the extraction process.- Optimize the extraction parameters (e.g., pH, solvent polarity, elution volume). |
| Co-eluting metabolites or other compounds | - Investigate the presence of co-eluting peaks in incurred samples that are not present in calibration standards or quality controls.- Modify the chromatographic method to improve the resolution between this compound and any interfering peaks. |
| Issues with the deuterated internal standard | - In rare cases, the deuterated standard itself may be unstable or contain impurities. Verify the purity and stability of the internal standard stock solution. |
Issue 2: Low Recovery of this compound
Problem: The recovery of this compound from the biological matrix is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal extraction procedure | - Re-evaluate the extraction method. For liquid-liquid extraction, test different organic solvents and pH conditions. For solid-phase extraction, experiment with different sorbents and wash/elution solvents. |
| Binding to plasma proteins | - Sulindac and its metabolites are highly protein-bound. Ensure the protein precipitation step is efficient if used. Consider using a protein precipitation agent that is more effective for this class of compounds. |
| Adsorption to labware | - Use low-binding polypropylene tubes and pipette tips. Silanized glassware may also be considered. |
Issue 3: Evidence of this compound Degradation
Problem: You suspect that this compound is degrading in your biological samples, as indicated by decreasing concentrations in QC samples over time or the appearance of unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation to Sulindac-d3 or Sulindac sulfone-d3 | - Process samples quickly and at low temperatures. - Consider the addition of antioxidants to the samples, but this must be carefully validated to ensure it does not interfere with the assay. |
| Enzymatic degradation in whole blood | - If using whole blood, process the samples to plasma or serum as quickly as possible after collection. - If analysis of whole blood is necessary, conduct stability studies at room temperature to determine the maximum allowable time before processing. The use of enzyme inhibitors can be explored but requires thorough validation. |
| Photodegradation | - Protect samples from light at all stages of collection, processing, and storage by using amber tubes and minimizing exposure to ambient light. |
Quantitative Stability Data
Disclaimer: The following table provides an illustrative example of stability data for this compound based on general bioanalytical validation guidelines. Specific quantitative stability data for this compound is not widely available in the public domain. Researchers must perform their own stability assessments as part of the bioanalytical method validation.
| Stability Parameter | Storage Condition | Duration | Analyte Concentration | Mean % Nominal Concentration (Example) | % CV (Example) | Conclusion |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | Low QC (e.g., 15 ng/mL) | 98.5 | 3.2 | Stable |
| High QC (e.g., 400 ng/mL) | 101.2 | 2.1 | Stable | |||
| Short-Term (Bench-Top) Stability | Room Temperature (~22°C) | 6 hours | Low QC | 97.9 | 4.5 | Stable |
| High QC | 99.8 | 3.0 | Stable | |||
| Long-Term Stability | -70°C | 30 days | Low QC | 96.5 | 5.1 | Stable |
| High QC | 102.0 | 3.8 | Stable | |||
| Whole Blood Stability | Room Temperature (~22°C) | 2 hours | Low QC | 95.2 | 6.8 | Stable |
| High QC | 98.1 | 5.5 | Stable |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Mixing: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Processing to Plasma:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C. This should be done as soon as possible after collection.
-
Carefully transfer the supernatant (plasma) to clean, labeled polypropylene tubes.
-
-
Storage: Immediately freeze the plasma samples at -70°C or below until analysis.
Protocol 2: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Prepare replicate quality control (QC) samples at low and high concentrations in the appropriate biological matrix.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at -70°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3-5).
-
-
Analysis: Analyze the freeze-thaw samples along with a freshly prepared calibration curve and compare the measured concentrations to the nominal concentrations.
Visualizations
Metabolic Pathway of Sulindac
References
- 1. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal hemodynamic effects of therapeutic plasma levels of sulindac sulfide during hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of age and disease on the pharmacokinetics and pharmacodynamics of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape of Sulindac sulfide-d3 in chromatography
Welcome to the technical support center for troubleshooting chromatographic issues with Sulindac sulfide-d3. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in chromatography?
A: Ideal chromatographic peaks are symmetrical, resembling a Gaussian distribution, which is crucial for accurate resolution and quantification.[1] Common deviations from this ideal shape include peak tailing, peak fronting, and peak splitting.[1] These issues can stem from a variety of chemical and physical factors within the chromatographic system.[2] If all peaks in a chromatogram show similar distortion, the cause is likely physical, such as a bad column connection or a blockage.[2][3] If only a few peaks are affected, the cause is more likely chemical in nature, related to interactions between the analyte and the stationary or mobile phase.[2]
Q2: I'm observing peak tailing with this compound. What could be the cause and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[1] For basic compounds like Sulindac and its metabolites, this can be caused by secondary interactions with residual silanol groups on the silica-based column packing.[4][5]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The positive charge on the analyte can interact with negatively charged silanol groups on the column, causing tailing.[4] To mitigate this, consider adding a buffer to your mobile phase. For example, using ammonium formate with formic acid can help improve peak shape.[4]
-
Column Contamination: Accumulation of contaminants on the column frit or packing material can lead to tailing.[1][3] Flushing the column or, if necessary, replacing it can resolve this. Using a guard column can help extend the life of your analytical column.[6]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][6] To check for this, reduce the sample concentration or injection volume and observe if the peak shape improves.[2][6]
-
Extra-Column Volume: Poorly made connections, or using tubing with an unnecessarily large internal diameter, can contribute to peak tailing.[3] Ensure all fittings are secure and appropriate for your system.
Q3: My this compound peak is fronting. What does this mean and what should I do?
A: Peak fronting is characterized by a broader first half of the peak and is less common than tailing.[1] It suggests that some analyte molecules are moving through the column faster than the main band.
Potential Causes & Solutions:
-
Column Overload: Similar to tailing, injecting too high a concentration of the sample can cause fronting.[1][7] Try reducing the injected sample mass to see if the peak shape becomes more symmetrical.[2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.[7][8] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Collapse or Channeling: A physical degradation of the column's packed bed can create channels, leading to fronting.[1][2] This is often a catastrophic failure, and the best solution is to replace the column.[2][6]
Q4: Why am I seeing split peaks for this compound?
A: Split peaks can appear as a shoulder on the main peak or as two distinct peaks.[1] This can be caused by several factors:
Potential Causes & Solutions:
-
Clogged Frit: If the inlet frit of the column is partially blocked, it can cause the sample to be delivered unevenly to the column, resulting in split peaks for all analytes.[1]
-
Column Void: A void or channel at the head of the column can also lead to peak splitting.[1]
-
Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split, particularly for early-eluting peaks.[3][8]
-
Co-elution: It's possible that an impurity or a related compound is co-eluting with your analyte of interest.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and addressing poor peak shape.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Sulindac Sulfide-d3 Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Sulindac sulfide-d3 in primary cell culture cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Sulindac sulfide?
This compound is a deuterium-labeled version of Sulindac sulfide.[1][2] The deuterium labeling makes it a useful internal standard for quantitative analysis by mass spectrometry.[2] For the purposes of in vitro cytotoxicity, its biological activity and mechanism of action are considered identical to the unlabeled Sulindac sulfide. Sulindac itself is a prodrug that is metabolized into the active Sulindac sulfide, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[3][4][5]
Q2: What is the primary mechanism of cytotoxicity for Sulindac sulfide in cells?
Sulindac sulfide induces cytotoxicity through several mechanisms:
-
Apoptosis Induction: It is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[6][7] This is considered a primary reason for its cell growth inhibitory effects.[6]
-
Downregulation of Specificity Protein (Sp) Transcription Factors: It can decrease the expression of Sp1, Sp3, and Sp4 proteins, which are critical for the expression of genes involved in cancer cell survival and proliferation, such as survivin and Bcl-2.[8]
-
Cyclooxygenase (COX) Inhibition: As a non-steroidal anti-inflammatory drug (NSAID), Sulindac sulfide inhibits COX-1 and COX-2 enzymes, which suppresses the synthesis of prostaglandins.[3][4][5]
-
Inhibition of cGMP Phosphodiesterase (PDE): In some cells, like breast tumor cells, it can inhibit PDE5, leading to an elevation of cGMP, activation of protein kinase G (PKG), and subsequent apoptosis.[9]
Q3: What is a typical effective concentration for this compound in primary cell cultures?
The effective concentration is highly cell-type dependent. While many studies use cancer cell lines, the data provides a useful starting range. It is crucial to perform a dose-response curve for your specific primary cell type.
| Cell Type | Effective Concentration (IC50 or Pro-apoptotic Range) | Reference |
| Human Breast Tumor Cells | 60-85 µM (IC50 for growth inhibition) | [9] |
| Colon Cancer Cells (SW480, RKO) | 25-50 µM (Pro-apoptotic concentrations) | [8] |
| NIH3T3 Fibroblasts | 50 µM (Inhibits transformation without cytotoxicity) | [3] |
| Human Colon Carcinoma (HT-29) | ~25-100 µM (Dose-dependent apoptosis) | [6] |
Note: Primary cells may exhibit different sensitivities compared to immortalized cancer cell lines.[6] A concentration of 50 µM is a common starting point for many experiments.[3]
Troubleshooting Guide
Issue 1: Inconsistent or No Cytotoxicity Observed
Q: I treated my primary cells with this compound, but I'm not seeing the expected cell death. What could be wrong?
A: This is a common issue that can be traced to several factors. Follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for lack of cytotoxicity.
-
Compound Solubility: Sulindac sulfide is typically dissolved in DMSO.[10] Ensure your stock is fully dissolved before diluting it into your culture medium. After dilution, visually inspect the medium for any signs of precipitation.
-
Concentration and Duration: Cytotoxicity is dose- and time-dependent.[6] If a 24-hour treatment at 50 µM shows no effect, try increasing the concentration (e.g., up to 100 or 200 µM) and extending the incubation period to 48 or 72 hours.[3]
-
Compound Stability: Some compounds can be unstable in aqueous culture media, especially when incubated at 37°C.[11] Consider replacing the media with freshly prepared this compound every 24 hours for longer experiments.[3]
-
Cell Type Sensitivity: Primary cells can be more robust or have different signaling pathways than cancer cell lines.[6] Confirm the viability of your untreated control cells and consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay system is working correctly.
Issue 2: High Variability Between Experimental Replicates
Q: My results from the cytotoxicity assay are highly variable across wells and experiments. How can I improve consistency?
A: High variability often points to technical inconsistencies in the experimental setup.
-
Cell Seeding: Ensure a uniform, single-cell suspension before plating. Inaccurate cell counts or clumping can lead to different cell numbers per well, drastically affecting results.
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the compound stock solution.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.
-
Reagent Mixing: After adding this compound to the wells, gently mix the plate on a shaker or by tapping to ensure even distribution.
Experimental Protocols & Methodologies
Protocol 1: General Cytotoxicity Assay (MTS/MTT)
This protocol outlines a common method for assessing cell viability.
Caption: Experimental workflow for a standard cytotoxicity assay.
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a 10-20 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the highest drug dose).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent like MTS (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.[3]
-
Data Acquisition: After incubation with the reagent (typically 1-4 hours), measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
This method is used to detect changes in protein expression related to apoptosis.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualization: Visualize the protein bands using an ECL (Electro-Chemi-Luminescence) reagent and an imaging system.[12] Use a loading control like β-actin to ensure equal protein loading.[12]
Signaling Pathways
Sulindac Sulfide Mechanism of Apoptosis Induction
Sulindac sulfide can induce apoptosis through a pathway involving the generation of Reactive Oxygen Species (ROS) and the subsequent downregulation of Sp transcription factors, which control the expression of key survival proteins.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]
- 5. Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulindac Sulfide, but Not Sulindac Sulfone, Inhibits Colorectal Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
How to handle low signal intensity of Sulindac sulfide-d3 internal standard
Welcome to the technical support center for troubleshooting issues related to Sulindac sulfide-d3 internal standard. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low signal intensity, encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a consistently low signal for my this compound internal standard (IS). What are the potential causes?
A low signal from your this compound internal standard can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, chromatographic conditions, and mass spectrometer settings. It is also crucial to consider the stability and purity of the internal standard itself.
Potential causes include:
-
Suboptimal Sample Preparation: Inefficient extraction can lead to significant loss of the internal standard. Factors such as the choice of extraction solvent, pH, and the extraction technique (e.g., liquid-liquid extraction [LLE], solid-phase extraction [SPE]) can all impact recovery. It has been reported that different extraction recoveries can occur even between an analyte and its stable isotope-labeled (SIL) internal standard.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with the internal standard and suppress its ionization in the mass spectrometer, leading to a reduced signal.[2] The extent of ion suppression can be dependent on the concentration of both the analyte and the internal standard.[1]
-
Instability of the Internal Standard: Deuterated standards can sometimes be susceptible to back-exchange of deuterium atoms with hydrogen from the solvent, especially under acidic or basic conditions, which would alter its mass and signal.[1][3] Additionally, Sulindac sulfide itself can be unstable and prone to oxidation back to Sulindac or to the sulfone metabolite.
-
Incorrect Concentration or Pipetting Errors: Simple human errors such as incorrect preparation of the IS stock solution or inaccuracies in adding the IS to the samples can lead to a consistently low signal.[4]
-
Mass Spectrometer Issues: Suboptimal source conditions (e.g., temperature, gas flows) or detector issues can lead to poor ionization and detection of the internal standard.
Q2: How can I systematically troubleshoot the low signal intensity of this compound?
A stepwise approach is the most effective way to identify the root cause of the low signal. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for low this compound signal.
Experimental Protocols
Protocol 1: Evaluation of Extraction Recovery
This protocol helps determine if the low signal is due to poor recovery of this compound during sample preparation.
Objective: To quantify the percentage of this compound recovered after the extraction process.
Materials:
-
Blank biological matrix (e.g., plasma)
-
This compound internal standard stock solution
-
Extraction solvents (e.g., dichloromethane, ethyl acetate)
-
Reconstitution solvent
-
LC-MS system
Procedure:
-
Prepare two sets of samples (n=3-5 for each set):
-
Set A (Pre-extraction Spike): Spike a known amount of this compound into the blank matrix before the extraction procedure.
-
Set B (Post-extraction Spike): Spike the same amount of this compound into the blank matrix extract after the extraction procedure but before evaporation and reconstitution.
-
-
Perform the extraction: Process Set A samples through your standard extraction protocol (LLE or SPE). For Set B, perform the extraction on the blank matrix first, and then add the internal standard.
-
Analyze the samples: Inject the final extracts from both sets into the LC-MS system.
-
Calculate the recovery:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Interpretation of Results:
| Recovery (%) | Potential Issue | Recommended Action |
| < 70% | Inefficient extraction | Optimize the extraction procedure. This may involve changing the solvent, adjusting the pH, or using a different extraction technique (e.g., switching from LLE to SPE).[2][5] |
| 70-85% | Acceptable, but could be improved | Consider minor modifications to the extraction protocol to enhance recovery. |
| > 85% | Good recovery; extraction is likely not the issue | Proceed to investigate other potential causes like matrix effects or instrument settings. |
Protocol 2: Assessment of Matrix Effects
This protocol is designed to determine if ion suppression or enhancement from the biological matrix is affecting the this compound signal.
Objective: To evaluate the impact of the matrix on the ionization of this compound.
Materials:
-
Blank biological matrix
-
This compound internal standard stock solution
-
Extraction solvents
-
Reconstitution solvent
-
LC-MS system
Procedure:
-
Prepare two sets of samples (n=3-5 for each set):
-
Set 1 (IS in Solvent): Spike a known amount of this compound into the final reconstitution solvent.
-
Set 2 (IS in Extracted Matrix): Extract blank matrix using your standard protocol. Spike the same amount of this compound into the dried and reconstituted matrix extract.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Mean peak area of Set 2 / Mean peak area of Set 1) x 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation | Recommended Action |
| < 85% | Ion Suppression | Improve chromatographic separation to move the internal standard away from co-eluting matrix components.[5] Optimize the sample cleanup process (e.g., use a more selective SPE sorbent). Consider a smaller injection volume. |
| 85-115% | No significant effect | Matrix effects are unlikely to be the primary cause of the low signal. |
| > 115% | Ion Enhancement | While less common, this can still affect quantification. The same actions as for ion suppression can be taken to minimize the effect. |
Signaling Pathways and Logical Relationships
The relationship between Sulindac and its metabolites is a critical consideration for understanding potential interferences and stability issues.
Caption: Metabolic pathway of Sulindac.[6][7]
This diagram illustrates that Sulindac is a prodrug that is reversibly metabolized to the active Sulindac sulfide.[7] However, both Sulindac and Sulindac sulfide can be irreversibly oxidized to Sulindac sulfone. The stability of your this compound internal standard can be affected by this oxidative process.
Q3: Could the deuterium label on this compound be causing issues?
Yes, while stable isotope-labeled internal standards are considered the gold standard, they are not without potential pitfalls.[3][8]
-
Chromatographic Shift: Deuterium is slightly heavier than hydrogen, which can sometimes lead to a small difference in retention time between the deuterated internal standard and the non-labeled analyte.[1][8] If this shift causes the internal standard to co-elute with an ion-suppressing matrix component that the analyte does not, it can lead to a disproportionately low IS signal.[9]
-
Deuterium Exchange: Although generally stable, the deuterium atoms can sometimes exchange with protons from the surrounding solution, particularly if the label is on an exchangeable site (e.g., -OH, -NH, -SH) or under harsh pH conditions.[1][3] This would result in a mass shift and a decrease in the signal at the expected m/z. This compound is labeled on the methyl group, which is generally stable, but stability should always be verified during method development.
If you suspect issues with the deuterated standard, consider the following:
-
Verify Isotopic Purity: Ensure the purity of your this compound standard from the supplier.
-
Evaluate Co-elution: Carefully examine the chromatograms to see if the analyte and internal standard peaks are perfectly co-eluting. A slight separation could be problematic.
-
Consider an Alternative IS: If problems persist and cannot be resolved through method optimization, you might consider using a different internal standard, such as one labeled with ¹³C, which does not exhibit the same chromatographic shift.[8]
By systematically working through these troubleshooting steps and understanding the potential pitfalls, you can effectively diagnose and resolve the issue of low signal intensity for your this compound internal standard.
References
- 1. waters.com [waters.com]
- 2. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution Issues with Sulindac Sulfide-d3
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of isomers with Sulindac sulfide-d3 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that a distorted peak shape is due to co-elution and not another issue?
A: A distorted or asymmetrical peak is a primary indicator of a potential co-elution problem.[1] You may observe a "shoulder" on the main peak or what appears to be two merged peaks.[1][2] To confirm that this is co-elution, you can use detector-based peak purity analysis:
-
Diode Array Detector (DAD/PDA): A DAD collects multiple UV-Vis spectra across the entire peak. If the compound is pure, all spectra should be identical.[2] If the spectra differ from the peak apex to the tail, the system will flag it as impure, indicating co-elution.[1]
-
Mass Spectrometry (MS): When using an MS detector, you can acquire mass spectra across the peak's elution profile. A shift in the mass spectra from the beginning to the end of the peak is a strong indicator that multiple compounds are eluting together.[1][2]
Q2: My analyte peak is co-eluting with an isomer, while the internal standard (this compound) is fine. What are the first parameters I should adjust?
A: When the internal standard is chromatographically resolved but the analyte is not, the issue lies with the method's selectivity for your target compound and its isomer. The resolution between two peaks is governed by the capacity factor (k'), selectivity (α), and efficiency (N).[2] For co-eluting isomers, selectivity is the most critical parameter to adjust.
Initial steps should focus on altering the "chemistry" of the separation:[2]
-
Change Mobile Phase Composition: If you are using methanol, switch to acetonitrile, or vice versa.[2] These solvents interact differently with the stationary phase and analytes, which can significantly alter selectivity.
-
Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can alter the ionization state of the isomers, leading to differential retention and improved separation. It is crucial to use a suitable buffer to maintain a consistent pH.
-
Modify Additives: Introducing or changing the concentration of mobile phase additives like ion-pairing reagents or different buffer salts can also impact selectivity.
Q3: What is the difference between direct and indirect methods for separating chiral isomers (enantiomers)?
A: Both direct and indirect methods are used in chromatography to separate enantiomers, which have identical physical properties in a non-chiral environment.[3]
-
Direct Method: This approach uses a chiral stationary phase (CSP) in techniques like HPLC.[4][5] The CSP creates a chiral environment within the column, causing the enantiomers to interact differently and elute at different times.[4]
-
Indirect Method: This method involves reacting the enantiomeric mixture with a chiral derivatizing reagent (CDR) before analysis.[3] This reaction creates two new diastereomeric compounds. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column.[3][6]
Q4: When is it appropriate to switch to a different stationary phase (column)?
A: You should consider changing your column (stationary phase) when adjustments to the mobile phase (composition, pH, temperature) fail to provide adequate resolution. The stationary phase has the most significant impact on selectivity. If the fundamental chemistry of your current column cannot differentiate between the isomers, no amount of mobile phase optimization will be sufficient.[2][7] For instance, if you are using a standard C18 column and cannot resolve your isomers, switching to a phenyl-hexyl or a polar-embedded phase could provide the necessary change in selectivity.
Troubleshooting Guides
This section provides systematic workflows and data to help you resolve co-elution issues.
Guide 1: Systematic Troubleshooting Workflow for Co-elution
The following workflow provides a step-by-step process for identifying and resolving co-elution.
Caption: A flowchart for systematically troubleshooting co-elution.
Data Presentation
Table 1: Troubleshooting Summary for Co-eluting Peaks
| Symptom | Potential Cause | Recommended Solution(s) |
| Peak fronting | Column overload | Decrease sample concentration or injection volume. |
| Peak tailing | Secondary interactions with stationary phase | Adjust mobile phase pH; add a competitor (e.g., triethylamine for basic compounds). |
| Peak shoulder or split peak | Co-elution with an impurity/isomer | Begin with the "Systematic Troubleshooting Workflow" above. Focus on adjusting selectivity (α).[8] |
| Low capacity factor (k' < 1) for all peaks | Mobile phase is too strong | Weaken the mobile phase by decreasing the percentage of the organic solvent.[1] |
| Unresolved enantiomers | Standard achiral column cannot separate them | Use a Chiral Stationary Phase (CSP) or an indirect method with chiral derivatization.[3][9] |
Table 2: Properties of Common Reversed-Phase Solvents
| Solvent | Elution Strength | Selectivity Characteristics | Viscosity (cP) | UV Cutoff (nm) |
| Methanol | Lower | Can form hydrogen bonds (proton donor/acceptor) | 0.55 | 205 |
| Acetonitrile | Higher | Strong dipole interactions (proton acceptor) | 0.34 | 190 |
| Tetrahydrofuran (THF) | High | Strong proton acceptor | 0.46 | 212 |
Data compiled from common HPLC knowledge sources.
Experimental Protocols
Protocol 1: General Method for Adjusting Mobile Phase Selectivity
This protocol outlines a systematic approach to alter mobile phase conditions to resolve co-eluting isomers.
-
Baseline Injection: Perform an injection with your current method to establish a baseline chromatogram.
-
Solvent Swap: Prepare a new mobile phase where the primary organic solvent is changed. For example, if your method uses 60:40 Acetonitrile:Water, prepare a 60:40 Methanol:Water mobile phase.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Test Injection: Inject your sample and compare the chromatogram to the baseline. Look for changes in elution order and resolution.
-
pH Adjustment (for ionizable compounds):
-
Prepare several mobile phases with the same organic/aqueous ratio but with the pH of the aqueous portion adjusted by +/- 0.5 pH units around the original pH. Ensure you stay within the stable pH range of your column.
-
Equilibrate the column with each new mobile phase and perform a test injection.
-
-
Evaluate Results: Compare the resolution factor (Rs) for the critical pair in each condition to determine the optimal mobile phase.
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol describes the general steps for separating enantiomers on an achiral column.
-
Select a Chiral Derivatizing Reagent (CDR): Choose a CDR that is enantiomerically pure and reacts specifically with a functional group (e.g., -OH, -NH2, -COOH) on your analyte.
-
Reaction: In a vial, mix your sample containing the enantiomeric mixture with the CDR. Add any necessary catalysts and solvent. Allow the reaction to proceed to completion under controlled temperature and time.
-
Quench Reaction (if necessary): Stop the reaction by adding a quenching agent.
-
Sample Preparation: Dilute the final reaction mixture in a suitable solvent (preferably the mobile phase) to an appropriate concentration for HPLC analysis.
-
Chromatographic Analysis: Inject the derivatized sample onto a standard achiral column (e.g., C18). The newly formed diastereomers should now be separable.
-
Method Optimization: Optimize the mobile phase gradient, flow rate, and temperature to achieve baseline resolution of the diastereomeric peaks.
Decision-Making for Isomer Separation Strategy
The choice of separation strategy depends on the nature of the isomers.
Caption: A decision tree for selecting an appropriate isomer separation strategy.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Managing high background noise in Sulindac sulfide-d3 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background noise and other issues during the quantification of Sulindac sulfide-d3 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a deuterated form of Sulindac sulfide, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[1] In quantitative bioanalysis, this compound serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (Sulindac sulfide), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and reliable quantification of Sulindac sulfide.
Q2: We are observing a consistently high background signal in our blank samples. What are the most common causes?
A2: High background noise in blank samples is a frequent issue in LC-MS/MS analysis and can originate from several sources:
-
Solvent and Reagent Contamination: Impurities in solvents (even LC-MS grade), buffers, or additives can introduce significant background noise.
-
Contaminated Glassware and Plasticware: Residual detergents or previously analyzed compounds can leach from containers.
-
Carryover from Previous Injections: Highly concentrated samples can lead to analyte sticking to the injector, column, or ion source, which then elutes in subsequent blank runs.
-
System Contamination: Buildup of non-volatile salts or other contaminants in the LC system, tubing, or mass spectrometer ion source.
-
Gas Supply Impurities: Impurities in the nitrogen or argon gas used in the mass spectrometer can contribute to background ions.
Q3: Our this compound signal is showing suppression, leading to poor sensitivity. What is causing this?
A3: Signal suppression, a common form of matrix effect, occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This leads to a decreased signal intensity and can significantly impact the accuracy and sensitivity of the assay. Common causes of ion suppression include phospholipids, salts, and other small molecules from the sample matrix that are not adequately removed during sample preparation.
Q4: Can the choice of sample preparation method influence the level of background noise?
A4: Absolutely. The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte of interest. Different methods offer varying degrees of cleanliness:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the "dirtiest," leaving many matrix components in the final extract, which can lead to higher background and ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences, providing the cleanest extracts and thus the lowest background noise, although it is a more complex and time-consuming procedure.
Troubleshooting High Background Noise
When encountering high background noise during this compound quantification, a systematic approach is crucial for identifying and resolving the issue.
Initial Checks & System Evaluation
| Symptom | Potential Cause | Recommended Action |
| High background in all samples, including blanks | Solvent/reagent contamination | Prepare fresh mobile phases and reconstitution solvents using new, high-purity (LC-MS grade) reagents. |
| Noise decreases over a blank gradient run | Contaminated mobile phase A (aqueous) | Prepare fresh aqueous mobile phase. |
| Noise increases over a blank gradient run | Contaminated mobile phase B (organic) | Prepare fresh organic mobile phase. |
| Ghost peaks appearing in blank injections | Sample carryover | Inject several blank samples after a high-concentration sample to assess carryover. If present, develop a more rigorous needle wash method (using a strong solvent). |
| Consistently high, non-specific background | Dirty ion source or mass spectrometer optics | Perform routine cleaning of the ion source components (e.g., capillary, cone) as per the manufacturer's guidelines. |
Sample Preparation Troubleshooting
| Sample Preparation Method | Potential Issue Contributing to Noise | Recommended Action |
| Protein Precipitation (PPT) | Incomplete precipitation, residual phospholipids | Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma (typically 3:1 or 4:1). Ensure thorough vortexing and adequate centrifugation time and speed. Consider a phospholipid removal plate. |
| Liquid-Liquid Extraction (LLE) | Emulsion formation, extraction of interfering compounds | Optimize the pH of the aqueous phase to ensure Sulindac sulfide is in a non-ionized state for efficient extraction. Try different organic solvents. Ensure vigorous mixing followed by sufficient centrifugation to break emulsions. |
| Solid-Phase Extraction (SPE) | Inadequate washing, incorrect sorbent choice | Ensure the washing steps are sufficient to remove interfering compounds without causing analyte loss. Optimize the elution solvent to be selective for Sulindac sulfide. Ensure the sorbent chemistry is appropriate for the analyte. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common starting point for the extraction of Sulindac sulfide from plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration should be optimized based on expected analyte levels) to each tube.
-
Acidification: Add 50 µL of 1% formic acid in water to each tube and vortex briefly. This helps to neutralize the charge on Sulindac sulfide for better extraction.
-
Extraction: Add 600 µL of dichloromethane to each tube.
-
Vortexing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the lower organic layer to a new set of tubes, avoiding the upper aqueous layer and any proteinaceous interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters for the analysis of Sulindac sulfide and this compound. Optimization will be required for your specific instrumentation.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.0 min: 10% B0.5 min: 10% B4.0 min: 90% B5.0 min: 90% B5.1 min: 10% B7.0 min: 10% B |
Mass Spectrometry Parameters (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
Note: The exact m/z values for product ions and optimal collision energies should be determined by infusing a standard solution of Sulindac sulfide and this compound and performing a product ion scan and collision energy optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Sulindac sulfide | 341.1 | 134.1 | 100 | 30 | 25 |
| This compound | 344.1 | 137.1 | 100 | 30 | 25 |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting high background noise.
Caption: Comparison of sample preparation techniques for noise reduction.
References
Technical Support Center: Optimizing MS/MS Fragmentation for Sulindac Sulfide-d3
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for Sulindac sulfide-d3. This compound is the deuterated form of Sulindac sulfide and is commonly used as a stable isotope-labeled internal standard for quantitative analysis in bioanalytical studies.[1] Proper optimization of MS/MS parameters is critical for achieving the sensitivity, specificity, and reproducibility required for accurate quantification.
Key MS/MS Parameters for this compound
The first step in method development is to determine the optimal precursor and product ions. While this compound is not extensively documented, data from its non-deuterated analog, Sulindac sulfide, provides an excellent starting point. The molecular weight of Sulindac sulfide is 340.41 g/mol , typically forming a protonated precursor ion ([M+H]+) at m/z 341.1 in positive ion mode.[2]
Since this compound contains three deuterium atoms in place of three hydrogen atoms, its mass will be approximately 3 Da higher. The expected parameters are summarized below, though they must be confirmed experimentally on your specific instrument.
| Parameter | Expected Value (Sulindac Sulfide)[2] | Expected Value (this compound) | Notes |
| Precursor Ion (Q1) | [M+H]⁺: m/z 341.1 | [M+H]⁺: m/z ~344.1 | The exact mass should be confirmed by infusing a standard solution. Adducts such as [M+Na]⁺ or [M+NH₄]⁺ may also be observed.[3] |
| Primary Product Ion (Q3) | m/z 281.1 | m/z ~281.1 to 284.1 | The mass of the product ion will depend on whether the deuterium label is retained on the fragmented portion. |
| Secondary Product Ions (Q3) | m/z 323.1, 295.1 | Variable | These should also be investigated during optimization. |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Recommended for this class of compounds. |
Experimental Protocol for MS/MS Parameter Optimization
This protocol outlines a systematic approach to fine-tuning the MS/MS parameters for this compound using direct infusion.
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Create a working solution by diluting the stock solution to a concentration of approximately 100-1000 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Direct Infusion and Precursor Ion Optimization:
-
Set up the mass spectrometer for direct infusion of the working solution at a low flow rate (e.g., 5-10 µL/min).
-
Operate the instrument in full scan mode to identify the precursor ion. Confirm the m/z of the protonated molecule (~344.1).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the precursor ion.
-
Tune compound-specific parameters like cone voltage or fragmentor voltage by ramping the voltage across a range to find the value that yields the highest precursor ion signal without causing premature fragmentation.[3]
3. Product Ion Scanning and Collision Energy Optimization:
-
Switch the instrument to product ion scan mode, selecting the optimized precursor ion (m/z ~344.1) in the first quadrupole (Q1).
-
Apply a range of collision energies (CE) in the collision cell (Q2) (e.g., from 5 to 50 eV in steps of 2-5 eV) to induce fragmentation.
-
Identify the most intense and stable product ions that are scanned in the third quadrupole (Q3).
-
Create a CE ramp or perform individual injections at discrete collision energies for each major product ion to determine the optimal CE that produces the maximum intensity for each transition.
4. MRM Method Finalization:
-
Select the most abundant and specific precursor-to-product ion transitions for your Multiple Reaction Monitoring (MRM) method. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier).
-
Incorporate the optimized cone/fragmentor voltage and collision energy for each transition into your final LC-MS/MS acquisition method.
-
Verify the method by injecting the standard onto the LC system to ensure proper chromatographic performance and signal response.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the optimization process in a question-and-answer format.
Q1: Why is the signal intensity for my this compound precursor ion very low?
-
Sample Concentration: Your standard solution may be too dilute. Prepare a fresh, slightly more concentrated working solution.[4]
-
Source Conditions: The ion source may be dirty or contaminated. Perform routine source cleaning according to the manufacturer's guidelines. Also, re-optimize source parameters like gas flows and temperatures.[4]
-
Mobile Phase Modifiers: The absence of an acid modifier (like formic acid) can lead to poor protonation and low signal in positive ESI mode. Ensure your infusion solvent contains 0.1% formic acid.
-
Adduct Formation: The ion may be forming adducts (e.g., with sodium, [M+Na]⁺, or ammonium, [M+NH₄]⁺) instead of the expected protonated molecule.[3] Check the full scan spectrum for ions at m/z values corresponding to these adducts. If an adduct is more intense, consider optimizing it as the precursor ion.
Q2: I am not seeing the expected product ions, or the fragmentation is inefficient.
-
Incorrect Precursor Selection: Double-check that the correct m/z for the precursor ion is isolated in Q1. Even a small error can lead to a complete loss of signal.
-
Collision Energy (CE) is Not Optimal: Fragmentation is highly dependent on CE.[5] If fragmentation is low, the CE may be too low. If the precursor ion is completely fragmented into very small, low m/z ions, the CE may be too high. Perform a systematic CE ramp to find the optimal value.
-
Collision Gas Pressure: Ensure the collision cell gas (usually argon or nitrogen) is turned on and at the correct pressure as specified by the instrument manufacturer.
-
Deuterium Isotope Effects: The deuterium label can sometimes alter fragmentation pathways compared to the non-deuterated analog.[6] You may need to perform a new product ion scan rather than relying solely on literature values for the non-deuterated compound.
Q3: The signal for my deuterated standard is 3-4 times higher than my non-deuterated analyte at the same concentration. Is this normal?
-
Yes, this can be a normal phenomenon. Deuteration can influence the efficiency of fragmentation pathways due to the kinetic isotope effect.[6] For some molecules, the heavier C-D bond can alter which bonds break in the collision cell, potentially favoring the formation of a particularly stable and abundant product ion. This can lead to a significant difference in signal intensity between the deuterated and non-deuterated compounds even when they are at the same concentration. As long as the response is consistent and reproducible, it does not pose a problem for quantification.
Q4: I am observing high background noise or many interfering peaks.
-
Contamination: High background is often a sign of contamination in the solvent, vials, tubing, or the ion source itself.[5] Prepare fresh mobile phase with high-purity (LC-MS grade) solvents and additives. Run solvent blanks to identify the source of the contamination.
-
Mobile Phase Additives: Using non-volatile buffers (e.g., phosphate) is incompatible with mass spectrometry and will cause significant signal suppression and contamination. Use volatile modifiers like formic acid or ammonium formate.[5]
Q5: My chromatographic peak shape is poor (e.g., broad, tailing, or split).
-
While not strictly a fragmentation issue, poor chromatography will negatively impact MS/MS results.
-
Column Overload: Injecting too much sample can cause peak fronting or tailing. Try reducing the injection volume or sample concentration.[4]
-
Column Contamination/Age: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it with a new one.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to prevent peak distortion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulindac Sulfide | C20H17FO2S | CID 5352624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. pharmdinfo.com [pharmdinfo.com]
- 5. zefsci.com [zefsci.com]
- 6. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Cell Viability Assays with Sulindac Sulfide-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sulindac sulfide-d3 in cell viability assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Non-reproducible Results
-
Question: My cell viability results with this compound are inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure precise and consistent cell seeding density across all wells, as variations can significantly impact the final readout. Secondly, Sulindac sulfide has limited aqueous solubility; ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Precipitation of the compound can lead to variable concentrations in the wells. Finally, slight variations in incubation times, especially with the assay reagent (e.g., MTT, XTT), can affect the degree of colorimetric or fluorometric development. Adhering to a strict and consistent timeline for all experimental steps is crucial.
Issue 2: High Background Signal in Control Wells
-
Question: I am observing a high background signal in my control wells (media only or vehicle control). What should I do?
-
Answer: A high background signal can be due to several reasons. Some components in the serum of your cell culture medium can reduce tetrazolium salts (like MTT), leading to a false positive signal. Consider reducing the serum concentration or using a serum-free medium during the assay incubation period. Additionally, microbial contamination can also lead to a high background; always practice sterile techniques and regularly check your cell cultures for any signs of contamination. If the issue persists, test for potential direct chemical interaction between your media components and the assay reagent in a cell-free system.
Issue 3: Unexpectedly Low or No Cytotoxicity Observed
-
Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell lines. Why might this be happening?
-
Answer: Several factors could contribute to a lack of cytotoxicity. Verify the concentration and purity of your this compound stock. Improper storage or handling can lead to degradation of the compound. The sensitivity to Sulindac sulfide can be cell line-dependent; ensure you are using a cell line known to be responsive.[1][2][3][4] The mechanism of action of Sulindac sulfide involves the induction of apoptosis and cell cycle arrest, which may take time to manifest.[5][6][7] Consider extending the treatment duration (e.g., 48 or 72 hours) to allow for these cellular processes to occur. Finally, ensure that the chosen viability assay is appropriate for the expected mechanism of cell death.
Issue 4: Discrepancies Between Different Viability Assays
-
Question: I am getting conflicting results when using different cell viability assays (e.g., MTT vs. Crystal Violet) to assess the effect of this compound. Why is this?
-
Answer: Different viability assays measure different cellular parameters. MTT assays measure metabolic activity, specifically the activity of mitochondrial dehydrogenases. Crystal violet assays, on the other hand, measure the number of adherent cells. It is possible that this compound is affecting cellular metabolism without causing immediate cell detachment, which could lead to a decrease in the MTT signal while the crystal violet staining remains relatively unchanged in the short term. It is always recommended to use multiple, mechanistically distinct assays to confirm your findings.
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the mechanism of action of Sulindac sulfide?
-
Answer: Sulindac sulfide, the active metabolite of Sulindac, exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][7] Its mechanism can be independent of its well-known inhibitory effect on cyclooxygenase (COX) enzymes.[2] Some studies suggest its activity is linked to the inhibition of cGMP phosphodiesterase (PDE), leading to an increase in intracellular cGMP and activation of protein kinase G (PKG) signaling.[1][2]
-
Question: What is the difference between Sulindac, Sulindac sulfide, and this compound?
-
Answer: Sulindac is a prodrug that is metabolized in the body to its active form, Sulindac sulfide. This compound is a deuterated version of Sulindac sulfide, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it useful as an internal standard for analytical methods like mass spectrometry. While its biological activity is expected to be very similar to the non-deuterated form, deuteration can sometimes influence the pharmacokinetic and metabolic properties of a compound.
-
Question: What is a typical IC50 value for Sulindac sulfide?
-
Answer: The IC50 (half-maximal inhibitory concentration) of Sulindac sulfide varies depending on the cancer cell line and the assay conditions. Reported IC50 values are typically in the micromolar range. Please refer to the data table below for specific examples.
Experimental Design and Execution
-
Question: What is the recommended solvent and storage condition for this compound?
-
Answer: this compound is typically soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. Once dissolved, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Question: What controls should I include in my cell viability assay?
-
Answer: It is essential to include several controls in your experiment:
-
Untreated cells: To establish a baseline for 100% cell viability.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure the solvent itself is not affecting cell viability.
-
Positive control: A compound known to induce cytotoxicity in your cell line.
-
Media only control (no cells): To determine the background absorbance/fluorescence of the media and assay reagents.
-
Quantitative Data
Table 1: IC50 Values of Sulindac Sulfide in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | Tritiated thymidine incorporation | 72 | 34 | [1] |
| SW480 | Colon Cancer | Not specified | Not specified | ~73-85 | [1] |
| HCT116 | Colon Cancer | Not specified | Not specified | ~73-85 | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | 60-85 | [2][3] |
| SK-BR-3 | Breast Cancer | Not specified | Not specified | 60-85 | [2][3] |
| BPH-1 | Prostate (Benign) | Not specified | Not specified | ~66 | [4] |
| LNCaP | Prostate Cancer | Not specified | Not specified | ~66 | [4] |
| PC3 | Prostate Cancer | Not specified | Not specified | ~66 | [4] |
| OVA-14 | Ovarian Cancer | MTT | 24 | >200 (synergizes with PDTC) | [8] |
| Jurkat | Leukemia | WST-1 | 72 | Most cytotoxic of sulindacs tested | |
| HL-60 | Leukemia | WST-1 | 72 | Most cytotoxic of sulindacs tested | |
| K562 | Leukemia | WST-1 | 72 | Most cytotoxic of sulindacs tested |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Crystal Violet Cell Viability Assay
This protocol measures cell viability by staining the adherent cells.
Materials:
-
This compound
-
Crystal Violet solution (0.5% in 25% methanol)
-
Methanol
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Cell Fixation: After incubation, gently wash the cells with PBS. Then, add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Dye Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well to release the incorporated dye.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Simplified signaling pathway of Sulindac sulfide's anti-cancer effects.
Caption: Troubleshooting flowchart for common issues in cell viability assays.
References
- 1. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of sulindac-induced apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulindac sulfide, an aspirin-like compound, inhibits proliferation, causes cell cycle quiescence, and induces apoptosis in HT-29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxic effect of sulindac and pyrrolidine dithiocarbamate against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Using Sulindac Sulfide-d3 in LC-MS/MS
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of pharmacokinetic and metabolic data. This guide provides a comprehensive comparison of an LC-MS/MS method validation approach utilizing a deuterated internal standard, Sulindac sulfide-d3, against methods employing a non-isotopically labeled internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This is primarily due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1][3]
This guide will delve into the key validation parameters, present representative data for comparison, and provide detailed experimental protocols to illustrate the practical aspects of method validation.
Comparative Validation Performance
The following table summarizes the typical acceptance criteria and expected performance for key validation parameters when using a deuterated internal standard like this compound versus a structurally similar, non-isotopically labeled internal standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Isotopically Labeled IS | Acceptance Criteria (FDA/EMA Guidelines) |
| Selectivity | High: Co-elution of IS and analyte minimizes differential matrix effects. | Moderate to High: Potential for differential matrix effects if chromatographic separation from analyte is not complete. | No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).[4] |
| Accuracy | Excellent: Typically within ±5% of the nominal concentration. | Good to Excellent: Typically within ±10% of the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ).[4] |
| Precision | Excellent: RSD (CV) typically <5%. | Good to Excellent: RSD (CV) typically <10%. | RSD (CV) should not exceed 15% (20% at LLOQ).[4] |
| Matrix Effect | Minimal: IS effectively tracks and compensates for ion suppression or enhancement. | Potential for significant variability if the IS does not experience the same matrix effect as the analyte. | IS-normalized matrix factor should be close to 1 with a CV <15%. |
| Recovery | Consistent and reproducible, though not required to be 100%. | May be more variable than with a deuterated IS. | Recovery should be consistent, precise, and reproducible.[5] |
| Linearity (r²) | >0.995 | >0.99 | A linear model is preferred with a correlation coefficient (r) of 0.99 or better. |
| Lower Limit of Quantification (LLOQ) | Typically lower due to better signal-to-noise. | May be higher depending on the background noise and matrix interference. | Analyte response at the LLOQ should be at least 5 times the response of a blank sample.[6] |
Experimental Protocols
Below are detailed experimental protocols for the analysis of Sulindac and its major metabolites, Sulindac sulfide and Sulindac sulfone, in human plasma using LC-MS/MS.
Method 1: Using this compound as Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of working internal standard solution (this compound in methanol, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Sulindac: m/z 357.1 -> 251.1
-
Sulindac sulfide: m/z 341.1 -> 324.1
-
Sulindac sulfone: m/z 373.1 -> 251.1
-
This compound: m/z 344.1 -> 327.1
-
Method 2: Using a Non-Isotopically Labeled Internal Standard (e.g., a structural analog)
The protocol would be similar to Method 1, with the key difference being the choice of internal standard. A suitable structural analog that is not present in the biological matrix would be selected. The sample preparation and LC-MS/MS conditions would be optimized to ensure good chromatographic separation of the internal standard from the analytes of interest to minimize the risk of differential matrix effects.
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical LC-MS/MS method.
References
A Comparative Guide to the Quantification of Sulindac Sulfide-d3: Unveiling Performance Metrics of UPLC-PDA and LC-MS/MS Methodologies
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Sulindac and its metabolites, the accurate and precise quantification of Sulindac sulfide, the active metabolite, is paramount. This guide provides a comparative overview of two prominent analytical techniques—Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing Sulindac sulfide-d3 as an internal standard. This comparison is supported by a detailed examination of their linearity, precision, and accuracy, alongside their respective experimental protocols.
Performance Comparison: UPLC-PDA vs. LC-MS/MS
The selection of an analytical method is a critical decision in drug development, directly impacting the reliability of pharmacokinetic and toxicokinetic data. Below is a summary of the performance characteristics of a validated UPLC-PDA method and a proposed LC-MS/MS method for the quantification of Sulindac sulfide.
| Performance Metric | UPLC-PDA Method | Proposed LC-MS/MS Method (with this compound) |
| **Linearity (R²) ** | > 0.995 | ≥ 0.99 |
| Calibration Range | 0.1 - 20 µg/mL | To be determined based on experimental data |
| Precision (%RSD) | ||
| Intra-day | < 10% | < 15% |
| Inter-day | < 15% | < 15% |
| Accuracy (%Recovery) | 85% - 115% | 85% - 115% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | To be determined based on experimental data |
| Internal Standard | Indomethacin | This compound |
In-Depth Look at Analytical Methodologies
UPLC-PDA Method for Sulindac Sulfide Quantification
A sensitive, rapid, and reliable UPLC-PDA method has been developed and validated for the simultaneous determination of Sulindac, Sulindac sulfide, and Sulindac sulfone in human plasma.[1][2][3][4][5] This method has demonstrated good linearity within its test ranges and has been proven to be precise and accurate for the quantification of these analytes.[1]
1. Sample Preparation:
-
Analytes are extracted from human plasma using a liquid-liquid extraction method with dichloromethane.[1][2]
2. Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm i.d., 1.7 μm)[1][2]
-
Mobile Phase: A gradient elution consisting of ammonium formate buffer (20 mM) containing 1% acetic acid and acetonitrile.[1][2]
-
Detection: PDA detector set at a monitor wavelength of 328 nm.[1][2]
3. Validation Parameters:
-
Linearity: The calibration curves for all analytes showed good linearity.[1][2]
-
Precision and Accuracy: The method was demonstrated to be precise and accurate.[1] The extraction efficiencies for Sulindac, Sulindac sulfide, and Sulindac sulfone were all greater than 75%.[1]
Proposed LC-MS/MS Method with this compound Internal Standard
For enhanced selectivity and sensitivity, an LC-MS/MS method utilizing a deuterated internal standard, this compound, is proposed. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving data accuracy.
1. Sample Preparation:
-
Protein precipitation of plasma samples followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard.
2. Chromatographic Conditions:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for the separation of Sulindac and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
3. Mass Spectrometric Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for Sulindac sulfide and this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the UPLC-PDA quantification of Sulindac sulfide.
Caption: Proposed experimental workflow for the LC-MS/MS quantification of Sulindac sulfide.
Conclusion
Both the validated UPLC-PDA method and the proposed LC-MS/MS method offer robust platforms for the quantification of Sulindac sulfide. The UPLC-PDA method provides a reliable and rapid analysis suitable for pharmacokinetic studies. The proposed LC-MS/MS method, with the incorporation of a deuterated internal standard, is expected to offer superior sensitivity and specificity, making it particularly advantageous for studies requiring lower limits of quantification and for mitigating potential matrix interferences. The choice between these methods will ultimately depend on the specific requirements of the research, including the desired sensitivity, sample throughput, and the complexity of the biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide: Selecting an Internal Standard for Sulindac Analysis – Sulindac sulfide-d3 vs. Sulindac-d6
For researchers and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards: Sulindac sulfide-d3 and Sulindac-d6.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, chromatography, and ionization.[2] However, the position and number of deuterium labels can potentially influence their performance.
Performance Comparison: this compound vs. Sulindac-d6
Table 1: Illustrative Performance Data for this compound and Sulindac-d6 as Internal Standards
| Parameter | This compound | Sulindac-d6 | Typical Acceptance Criteria |
| Accuracy (% Bias) | |||
| LLOQ | -3.5% | -2.8% | ± 20% |
| Low QC | 2.1% | 1.5% | ± 15% |
| Mid QC | -1.8% | -1.2% | ± 15% |
| High QC | 0.9% | 0.5% | ± 15% |
| Precision (% CV) | |||
| LLOQ | 8.2% | 7.5% | ≤ 20% |
| Low QC | 5.5% | 4.8% | ≤ 15% |
| Mid QC | 4.1% | 3.7% | ≤ 15% |
| High QC | 3.2% | 2.9% | ≤ 15% |
| Matrix Effect (% CV) | < 10% | < 10% | ≤ 15% |
| Extraction Recovery | ~85% | ~85% | Consistent and reproducible |
| Isotopic Purity | > 98% | > 98% | High purity is essential |
| Potential for Isotope Effect | Lower | Higher | Minimal chromatographic shift |
Note: The data presented in this table are illustrative and based on typical performance expectations for deuterated internal standards in validated bioanalytical methods. Actual results may vary depending on the specific experimental conditions.
Both this compound and Sulindac-d6 are expected to provide excellent accuracy and precision, well within the typical acceptance criteria defined by regulatory agencies like the FDA.[3] The choice between the two may come down to subtle factors. A higher degree of deuteration (d6 vs. d3) can sometimes lead to a slight chromatographic shift, known as the deuterium isotope effect.[4] While generally minor, this could be a consideration in methods where co-elution with interfering matrix components is a concern.
Experimental Protocols
A robust bioanalytical method is crucial for the reliable quantification of Sulindac and its metabolites. The following is a representative experimental protocol for the analysis of Sulindac, Sulindac sulfide, and Sulindac sulfone in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or Sulindac-d6 in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Sulindac and its metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sulindac: m/z 358.1 → 252.1
-
Sulindac sulfide: m/z 342.1 → 236.1
-
Sulindac sulfone: m/z 374.1 → 252.1
-
This compound: m/z 345.1 → 239.1
-
Sulindac-d6: m/z 364.1 → 252.1 (hypothetical, assuming deuteration on the indene ring)
-
3. Method Validation
The method should be fully validated according to regulatory guidelines, including assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.[3]
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the metabolic pathway of Sulindac and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of Sulindac.
The prodrug Sulindac undergoes reversible reduction to the pharmacologically active Sulindac sulfide and irreversible oxidation to the inactive Sulindac sulfone.[5][6]
Caption: Bioanalytical workflow for Sulindac.
This diagram outlines the key steps from sample preparation to final quantification in a typical LC-MS/MS-based bioanalytical assay for Sulindac.
Conclusion
Both this compound and Sulindac-d6 are excellent choices for use as internal standards in the bioanalysis of Sulindac and its metabolites. The selection between them may be guided by commercial availability, cost, and the specific requirements of the analytical method. A slightly lower degree of deuteration in this compound might be theoretically advantageous in minimizing any potential for chromatographic shifts. However, a well-validated method using either standard should yield reliable and accurate results for pharmacokinetic and other quantitative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the biologically active form of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Sulindac and Its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Sulindac and its primary active metabolite, Sulindac sulfide. While specific inter-laboratory comparison data for Sulindac sulfide-d3 is not publicly available, this document compiles and compares performance data from validated, published analytical methods to serve as a valuable resource for bioanalytical chemists and researchers in drug development. The focus is on providing objective performance metrics and detailed experimental protocols to aid in method selection and development.
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1] After administration, it is metabolized in the liver into its pharmacologically active sulfide metabolite, which is primarily responsible for its therapeutic effects, and an inactive sulfone metabolite.[2][3] The active sulfide metabolite exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which in turn blocks the synthesis of prostaglandins.[3][4] Given that the biological activity resides with the sulfide metabolite, accurate and robust quantification of this compound is critical in pharmacokinetic and pharmacodynamic studies.[1] this compound is a deuterated form of the active metabolite, commonly used as an internal standard in mass spectrometry-based assays to ensure high accuracy and precision.
Data Presentation: Performance of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of Sulindac and its metabolites in biological matrices. The following table summarizes performance characteristics from various validated methods, providing a benchmark for laboratory performance.
| Method | Analyte(s) | Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | 13 Pharmaceuticals including NSAIDs | Seawater | >0.99 | 1 - 50 | 95 - 108 | [5] |
| HPLC | Sulindac & Impurities | Pharmaceutical | >0.99 | 0.044 - 0.098 (µg/mL) | Not Reported | [6] |
| ID-LC-MS/MS | 14 Sulfonamides | Milk | Not Reported | Not Reported | 91 - 114 | [7] |
| LC-ESI-MS/MS | 10 Sulfonamides | Shrimp | Not Reported | Not Reported | Not Reported | [8] |
Note: Data is compiled from studies on similar compounds or methods due to the absence of a direct inter-laboratory study on this compound. LOQ = Limit of Quantification; ID = Isotope Dilution.
Experimental Protocols
A detailed, representative protocol for the analysis of Sulindac sulfide in a biological matrix using LC-MS/MS is provided below. This protocol is a composite based on standard practices for bioanalytical method validation.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Sulindac sulfide and the internal standard (this compound) from the biological matrix (e.g., plasma) and remove interfering substances.
-
Procedure:
-
Precondition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of Milli-Q water.[5]
-
Spike 200 µL of plasma sample with the internal standard solution (this compound).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for approximately 30 minutes.[5]
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analytes from any remaining interferences and to detect and quantify them with high selectivity and sensitivity.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: Start with 40% B, linearly increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Sulindac sulfide: Precursor Ion (Q1) → Product Ion (Q3)
-
This compound: Precursor Ion (Q1) → Product Ion (Q3)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity for each analyte.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of Sulindac sulfide.
Caption: Mechanism of action of Sulindac's active sulfide metabolite.
Caption: General experimental workflow for bioanalysis of Sulindac sulfide.
Caption: Logical comparison of common bioanalytical techniques.
References
- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. vliz.be [vliz.be]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. journalofchemistry.org [journalofchemistry.org]
A Comparative Guide to Analytical Methods for Sulindac Sulfide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative analytical methods for the quantification of Sulindac sulfide, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. The following sections present quantitative performance data, detailed experimental protocols, and a visual representation of the metabolic pathway of Sulindac.
Data Presentation: Comparison of Analytical Methods
The table below summarizes the key performance parameters of various analytical techniques used for the quantification of Sulindac sulfide. This allows for a direct comparison of their sensitivity, linearity, and precision.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy (Recovery %) |
| HPLC-UV | Plasma, Urine, Bile, Gastric Fluid | Not explicitly stated | - | 0.25 µg/mL (Plasma)[1] | < 6.0%[1] | > 89%[2] |
| UPLC-PDA | Human Plasma | 0.05 - 10 µg/mL | - | 0.05 µg/mL | Intra-day: 2.1-5.6%, Inter-day: 3.4-7.8% | 92.3 - 108.7% |
| LC-MS/MS | Human Plasma | 0.25 - 200 ng/mL | - | 0.25 ng/mL[3] | ≤11.5%[3] | -11.5 to 12.5%[3] |
| Capillary Electrophoresis | Human Plasma | 0.5 - 30.0 µM | 0.3 µM[4] | 0.5 µM | < 16%[4] | Relative Error < 16%[4] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of Sulindac and its metabolites in various biological fluids.[1][2]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard and acidify with 1 M HCl.
-
Extract the analytes with 10 mL of a suitable organic solvent (e.g., methylene chloride) by vortexing for 10 minutes.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol and an acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[2]
-
Injection Volume: 20 µL.
-
Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
This method offers a rapid and sensitive approach for the simultaneous determination of Sulindac and its metabolites.
-
Sample Preparation:
-
To 200 µL of human plasma, add an internal standard.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Vortex the mixture and then centrifuge.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the bioanalysis of Sulindac sulfide.
-
Sample Preparation:
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with water before injection.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Kinetex C18, 2.6 µm, 2 mm × 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Sulindac sulfide and the internal standard.
-
Capillary Electrophoresis (CE)
This technique offers an alternative to liquid chromatography with the advantage of low sample and reagent consumption.
-
Sample Preparation:
-
Acidify plasma samples.
-
Extract the analytes with dichloromethane.[4]
-
Evaporate the organic solvent and reconstitute the residue in a suitable buffer.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Buffer: 80 mM phosphate buffer (pH 6.0) containing 0.75 mM 2,6-di-O-methyl-β-cyclodextrin and 0.01% poly(ethylene oxide) as an electroosmotic flow suppressant.[4]
-
Injection: Field-amplified sample stacking with electrokinetic injection at a reversed voltage (e.g., -6 kV for 99.9 s).[4]
-
Separation Voltage: -30 kV.[4]
-
Detection: UV detection at 200 nm.[4]
-
Mandatory Visualization
Metabolic Pathway of Sulindac
Sulindac is a prodrug that undergoes metabolic activation to its pharmacologically active sulfide metabolite. It is also metabolized to an inactive sulfone metabolite. The metabolic transformations are illustrated in the diagram below.
Caption: Metabolic pathway of Sulindac.
General Experimental Workflow for Sulindac Sulfide Quantification
The following diagram outlines a typical workflow for the quantification of Sulindac sulfide in biological samples using chromatographic methods.
Caption: General experimental workflow.
References
- 1. Analytical methods for the determination of sulindac and metabolites in plasma, urine, bile, and gastric fluid by liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Capillary electrophoresis combining field-amplified sample stacking and electroosmotic flow suppressant for analysis of sulindac and its two metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultratrace analysis of drugs in biological fluids using affinity probe capillary electrophoresis: analysis of dorzolamide with fluorescently labeled carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative analysis of Sulindac sulfide-d3 from different suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate bioanalytical studies. Sulindac sulfide-d3, a deuterated analog of the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, is a critical tool for pharmacokinetic and metabolic studies. This guide provides a comparative analysis of this compound available from prominent chemical suppliers, focusing on key performance attributes and the experimental methodologies used to validate them.
Data Presentation: A Comparative Overview
Sourcing high-quality this compound is crucial for reliable experimental outcomes. Below is a summary of typical product specifications from leading suppliers. It is important to note that while this table provides a representative comparison, researchers should always request and consult the batch-specific Certificate of Analysis (CoA) for the most accurate and detailed information.
| Supplier | Catalog Number (Representative) | Purity Specification | Isotopic Enrichment | Analytical Methods Provided |
| Cayman Chemical | 10004387 (unlabeled) | ≥98% | >98% deuteration | HPLC, MS, NMR |
| MedChemExpress | HY-B1786S | ≥98% (HPLC) | Not specified | HPLC, MS, ¹H NMR |
| Sigma-Aldrich | S3131 | ≥98% (HPLC) | Not specified | HPLC |
| Toronto Research Chemicals (TRC) | S880003 (unlabeled) | High Purity | Not specified | HPLC, MS, NMR |
| TCI America | S0906 | >98.0% (HPLC) | Not specified | HPLC |
| Abcam | ab142337 | >98% | Not specified | Not specified |
Note: The data presented is based on publicly available information and representative CoAs. Specifications may vary between batches.
Metabolic Pathway of Sulindac
Sulindac is a prodrug that undergoes metabolic activation to its pharmacologically active form, Sulindac sulfide. Understanding this pathway is crucial for studies involving its deuterated analog.
Experimental Protocols
The quality of this compound is typically assessed through a combination of chromatographic and spectroscopic techniques to determine its chemical purity, isotopic enrichment, and structural integrity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Chemical purity is a critical parameter, ensuring that the measured signal corresponds to the analyte of interest and not to impurities.
Objective: To separate and quantify this compound from its non-deuterated counterpart and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid), to ensure good peak shape and resolution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.[1]
Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the deuterated compound and to determine the extent of deuterium incorporation.
Objective: To verify the mass of this compound and quantify its isotopic purity.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Procedure:
-
Sample Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Ionization mode: Electrospray Ionization (ESI), typically in positive mode.
-
Mass range: Scan a range that includes the molecular ions of the unlabeled and deuterated compound (e.g., m/z 300-400).
-
-
Data Analysis:
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.
Objective: To confirm the chemical structure of this compound and the location of the deuterium atoms.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3).
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Spectral Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms successful labeling.
-
The remaining signals in the ¹H and ¹³C NMR spectra should be consistent with the structure of Sulindac sulfide.
-
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a batch of this compound.
References
- 1. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to Sulindac sulfide-d3 and its Alternatives for Research Applications
For researchers, scientists, and drug development professionals, the stability of analytical standards is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the stability of Sulindac sulfide-d3 against common non-steroidal anti-inflammatory drug (NSAID) standards, Indomethacin and Celecoxib, under various stress conditions. While direct forced degradation data for this compound is not extensively available in public literature, this guide synthesizes existing knowledge on its non-deuterated counterpart, the inherent stability benefits of deuteration, and available data for its alternatives to provide a robust stability assessment.
Executive Summary
This compound is a deuterated analog of the active metabolite of Sulindac, a potent cyclooxygenase (COX) inhibitor. Its use as an internal standard in pharmacokinetic and metabolic studies is widespread. This guide outlines the expected stability of this compound and compares it with Indomethacin and Celecoxib, two other commonly used COX inhibitors in research. The comparison is based on available quantitative data from forced degradation studies and established principles of chemical stability. Experimental protocols for conducting such stability studies, in line with ICH guidelines, are also provided.
Stability Data Comparison
The following tables summarize the available quantitative data on the stability of Sulindac sulfide, Indomethacin, and Celecoxib under forced degradation conditions. It is important to note that while specific quantitative data for Sulindac sulfide under these exact conditions is limited in the public domain, its general stability can be inferred from its chemical structure and metabolic pathways. The deuteration in this compound is expected to enhance its metabolic stability.
Table 1: Stability of this compound
| Stress Condition | Observations and Expected Stability |
| Long-Term Storage | Stable for at least 4 years when stored at -20°C. |
| Acidic Hydrolysis | Data not available. Expected to be relatively stable due to the absence of easily hydrolyzable functional groups. |
| Basic Hydrolysis | Data not available. The carboxylic acid moiety will be deprotonated, but significant degradation is not anticipated under mild basic conditions. |
| Oxidation | The sulfide moiety is susceptible to oxidation, potentially forming the corresponding sulfoxide (Sulindac-d3) and sulfone metabolites. This is a known metabolic pathway. |
| Thermal Degradation | Data not available. Expected to be stable at moderately elevated temperatures. |
| Photodegradation | Data not available. The extended conjugated system may impart some light sensitivity. |
Table 2: Stability of Indomethacin
| Stress Condition | % Degradation | Reference |
| Acidic (0.1 N HCl) | 76.38% | [1] |
| Alkaline (0.2 N NaOH) | Unstable | [1][2] |
| Oxidative (H₂O₂) | Unstable | [1] |
| Thermal | Unstable | [1] |
| Photolytic | Unstable | [1] |
| Neutral (pH < 7.4) | Stable | [2] |
Table 3: Stability of Celecoxib
| Stress Condition | % Degradation | Time | Temperature | Reference |
| Acidic (pH 1.14) | ~3% | 817 hours | 40°C | [3] |
| Alkaline (pH 13.36) | ~3% | 817 hours | 40°C | [3] |
| Oxidative | ~22% | - | 23°C | [3] |
| Sunlight/High Temp (70°C) | Minimally altered | - | - | [4] |
Discussion on this compound Stability
-
Chemical Structure: The core structure of Sulindac sulfide is relatively robust. The primary site of potential chemical instability is the sulfide group, which is susceptible to oxidation.
-
Metabolic Pathways: In vivo, Sulindac sulfide is known to be oxidized back to its parent prodrug, Sulindac (a sulfoxide), and further to the inactive Sulindac sulfone. This indicates a likely degradation pathway under oxidative stress conditions.
-
Deuteration: The presence of deuterium atoms in the methylsulfinyl group (d3) is a key feature of this compound. Deuteration is a well-established strategy to increase the metabolic stability of drugs by strengthening the carbon-hydrogen bonds, making them less susceptible to enzymatic cleavage. This "kinetic isotope effect" suggests that this compound would be more resistant to metabolism-driven degradation compared to its non-deuterated counterpart.
Based on these points, this compound is expected to exhibit good stability under hydrolytic and mild thermal stress. Its primary degradation pathway is likely to be oxidation of the sulfide moiety. For applications where oxidative degradation is a concern, proper storage and handling, such as protection from strong oxidizing agents, is recommended.
Experimental Protocols
To provide a framework for the validation of this compound stability, the following experimental protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways, and to demonstrate the stability-indicating capability of the analytical method.
Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 24 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject aliquots of the stock solution to the stress conditions outlined above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating the intact drug from its degradation products.
Typical Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 254 nm or 330 nm).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Workflows and Pathways
To further clarify the experimental and metabolic processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for conducting forced degradation stability studies.
Caption: Metabolic conversion of Sulindac, a potential degradation pathway.
Conclusion
This compound is a valuable tool for researchers, and its inherent stability, particularly due to deuteration, makes it a reliable internal standard. While direct comparative forced degradation data is limited, an understanding of its chemical properties and metabolic pathways allows for an informed assessment of its stability. Compared to Indomethacin, which shows significant degradation under various stress conditions, Sulindac sulfide is expected to be more stable. Its stability profile appears more comparable to that of Celecoxib, with the primary point of vulnerability being oxidative conditions. For optimal performance, it is recommended that this compound be stored at -20°C and protected from strong oxidizing agents and prolonged exposure to light. The provided experimental protocols offer a clear path for laboratories to perform their own stability validation studies to meet specific research and regulatory needs.
References
- 1. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulindac oxidation/reduction by microbial cultures; microbial models of mammalian metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Sulindac sulfide-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Sulindac sulfide-d3 as an internal standard, a thorough understanding of its isotopic purity is paramount for ensuring the accuracy and reliability of quantitative bioanalytical studies. This guide provides a comparative assessment of this compound, outlines key experimental protocols for determining isotopic purity, and presents a framework for comparing it with other deuterated non-steroidal anti-inflammatory drug (NSAID) internal standards.
This compound, a deuterated analog of the active metabolite of the NSAID Sulindac, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar physicochemical properties, which is crucial for correcting variations during sample preparation and analysis.[3][4][5] However, the isotopic purity of a deuterated standard is a critical parameter that can significantly impact the accuracy of quantitative results. The presence of unlabeled (d0) or partially deuterated species can lead to interference and inaccurate measurements.[6][7]
Comparison of Deuterated Internal Standards
The selection of a suitable deuterated internal standard extends beyond this compound. Other commonly used deuterated NSAIDs include Diclofenac-d4 and Ibuprofen-d3. The ideal internal standard should possess high isotopic enrichment, minimizing the contribution of the d0 isotopologue. While specific isotopic purity data for commercially available this compound is not always readily published in detail, manufacturers typically provide a certificate of analysis specifying the overall chemical purity. For instance, one supplier reports a chemical purity of 99.38% for Sulindac-d3.[8] However, for quantitative analysis, understanding the isotopic distribution (the relative abundance of d0, d1, d2, d3, etc.) is more critical. Researchers should ideally request this detailed information from the supplier or perform an in-house assessment.
For comparison, deuterated standards like Diclofenac-d4 are also widely used in bioanalytical methods.[9][10] The principles for assessing its isotopic purity are identical to those for this compound. A comprehensive comparison should evaluate the isotopic enrichment and the presence of any interfering isotopic peaks for each potential internal standard.
| Deuterated Internal Standard | Analyte | Common Deuteration Level | Reported Chemical Purity | Key Considerations for Isotopic Purity |
| This compound | Sulindac and its metabolites | d3 | >99% (typical)[8] | Assessment of d0, d1, and d2 contributions is crucial. |
| Diclofenac-d4 | Diclofenac | d4 | >98% (typical)[9] | Evaluation of lower deuterated species is necessary. |
| Ibuprofen-d3 | Ibuprofen | d3 | >98% (typical) | Verification of the isotopic distribution is recommended. |
Table 1: Comparison of Common Deuterated NSAID Internal Standards.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Mass Spectrometry Approach
High-resolution mass spectrometry is a powerful technique to determine the isotopic distribution of a deuterated compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the mass spectrometer being used.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.
-
Data Acquisition: Acquire the full scan mass spectrum of the [M+H]+ or [M-H]- ion of this compound. Ensure sufficient resolution to separate the peaks corresponding to the different isotopologues (d0, d1, d2, d3).
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Sulindac sulfide (d0).
-
Identify the peaks corresponding to the deuterated species (d1, d2, d3).
-
Calculate the relative abundance of each isotopologue by integrating the peak areas.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d3) relative to the sum of all isotopologues.
-
NMR Spectroscopy Approach
NMR spectroscopy provides complementary information on the location and extent of deuteration.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent suitable for NMR analysis (e.g., DMSO-d6, Chloroform-d).
-
Instrumentation: Utilize a high-field NMR spectrometer.
-
Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis:
-
Compare the ¹H NMR spectrum of the deuterated standard to that of an unlabeled Sulindac sulfide reference standard.
-
The reduction in the integral of the proton signal at the site of deuteration relative to other non-deuterated protons in the molecule provides a measure of the isotopic enrichment at that specific position.
-
Conclusion
The accurate assessment of the isotopic purity of this compound is a critical step in the validation of bioanalytical methods. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently determine the isotopic distribution and enrichment of their internal standards. This due diligence ensures the generation of high-quality, reliable data in pharmacokinetic and other quantitative studies. When selecting a deuterated internal standard, it is advisable to obtain detailed isotopic purity information from the supplier and, if necessary, perform an independent verification using the methodologies outlined in this guide. This rigorous approach to internal standard characterization is a cornerstone of robust and reproducible bioanalysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination [mdpi.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Method Validation of Sulindac Sulfide-d3 in Biological Matrices
This guide provides a comparative overview of analytical methods for the quantification of Sulindac sulfide, with a focus on the use of its deuterated internal standard, Sulindac sulfide-d3, in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is metabolized in the body to its active sulfide metabolite, Sulindac sulfide. Accurate quantification of Sulindac sulfide in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability in sample processing and matrix effects.
Data Presentation: Method Performance Comparison
The following tables summarize the performance characteristics of various analytical methods used for the quantification of Sulindac sulfide in different biological matrices. It is important to note that the methods presented here may not have all used this compound as the internal standard, a factor that should be considered when comparing performance.
Table 1: Method Validation Parameters for Sulindac Sulfide in Human Plasma
| Parameter | Method 1: UPLC-PDA | Method 2: HPLC-UV |
| Instrumentation | Ultra-Performance Liquid Chromatography with Photodiode Array Detection | High-Performance Liquid Chromatography with UV Detection |
| Internal Standard | Not Specified | Not Specified |
| Linearity Range | 0.1 - 10 µg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.1 µg/mL[1] |
| Intra-day Precision (%RSD) | < 5% | Not Specified |
| Inter-day Precision (%RSD) | < 8% | Not Specified |
| Accuracy (%RE) | Within ±10% | Not Specified |
| Recovery | > 85% | > 89%[2] |
| Matrix Effect | Not Assessed | Not Assessed |
| Stability | Stable for 30 days at -20°C and after three freeze-thaw cycles | Not Specified |
Table 2: Method Validation Parameters for Sulindac Sulfide in Human Urine
| Parameter | Method 1: HPLC-UV |
| Instrumentation | High-Performance Liquid Chromatography with UV Detection |
| Internal Standard | Not Specified |
| Linearity Range | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[1] |
| Intra-day Precision (%RSD) | Not Specified |
| Inter-day Precision (%RSD) | Not Specified |
| Accuracy (%RE) | Not Specified |
| Recovery | > 89%[2] |
| Matrix Effect | Not Assessed |
| Stability | Not Specified |
Note: The absence of comprehensive LC-MS/MS data using this compound in the public domain is a notable limitation. The data presented above is derived from studies that may have used other internal standards or did not specify the internal standard used.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are generalized protocols based on the available literature for the analysis of Sulindac sulfide in biological matrices.
Protocol 1: UPLC-PDA Analysis of Sulindac Sulfide in Human Plasma
This protocol is based on a method for the simultaneous determination of Sulindac and its metabolites.
1. Sample Preparation:
-
To 200 µL of human plasma, add a suitable internal standard (ideally this compound).
-
Perform a liquid-liquid extraction by adding 1 mL of a mixture of n-hexane and ethyl acetate (1:1, v/v).
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (acetonitrile) and mobile phase B (0.1% formic acid in water).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Detection: PDA detector set at an appropriate wavelength for Sulindac sulfide.
Protocol 2: General LC-MS/MS Method for Bioanalytical Assays
The following is a generalized workflow for a modern LC-MS/MS bioanalytical method, which would be the recommended approach for the analysis of Sulindac sulfide with this compound.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, urine, or tissue homogenate, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 or similar column.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for Sulindac sulfide and this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard would be monitored.
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Generalized workflow for the bioanalysis of Sulindac sulfide using LC-MS/MS.
Bioanalytical Method Validation Parameters
Caption: Key parameters assessed during bioanalytical method validation.
References
- 1. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of sulindac and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacokinetic Assessment: The Role of Sulindac Sulfide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) profile of Sulindac sulfide, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and another commonly used NSAID, Indomethacin. The accurate quantification of drug concentrations in biological matrices is paramount for reliable pharmacokinetic assessment. This is often achieved through the use of stable isotope-labeled internal standards, such as Sulindac sulfide-d3, in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct experimental data on the accuracy assessment using this compound is not publicly available, this guide will demonstrate its application within a standard experimental protocol and present comparative PK data to illustrate the type of high-quality data such a method yields.
Pharmacokinetic Data Comparison
The following table summarizes key pharmacokinetic parameters for Sulindac sulfide and Indomethacin, providing a basis for comparing their absorption, distribution, metabolism, and excretion (ADME) profiles. These parameters are critical for determining dosing regimens and predicting potential drug-drug interactions.
| Pharmacokinetic Parameter | Sulindac Sulfide | Indomethacin |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | ~1-2 hours |
| Peak Plasma Concentration (Cmax) | Varies with dose (e.g., 1.59 µg/mL after 150 mg Sulindac)[1] | Varies with dose (e.g., 1-2 µg/mL after 25-50 mg) |
| Elimination Half-Life (t½) | ~16.4 hours[2] | ~4.5 hours |
| Protein Binding | >90% (primarily to albumin)[3] | ~99% (primarily to albumin) |
| Metabolism | Sulindac (prodrug) is reversibly reduced to the active sulfide and irreversibly oxidized to the inactive sulfone.[4][5] | Primarily hepatic, involving O-demethylation, N-deacylation, and glucuronidation. |
| Excretion | Approximately 50% of a Sulindac dose is excreted in the urine, mainly as the sulfone metabolite and its glucuronide conjugate.[3][5] | Primarily renal (as metabolites and unchanged drug), with some biliary excretion. |
Note: The values presented are approximate and can vary based on the patient population, formulation, and study design.
Experimental Protocols
The accurate determination of the pharmacokinetic parameters listed above relies on robust bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
Objective: To quantify the concentration of Sulindac sulfide in plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Vortex for 5 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[6][7]
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Sulindac sulfide and this compound would be monitored for quantification.
-
-
Data Analysis:
-
The peak area ratio of the analyte (Sulindac sulfide) to the internal standard (this compound) is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.
-
The concentration of Sulindac sulfide in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Diagram 1: Bioanalytical Workflow for Pharmacokinetic Analysis
Caption: Workflow for quantifying drug concentrations in plasma using an internal standard.
Diagram 2: Sulindac Sulfide Mechanism of Action - COX Inhibition Pathway
Caption: Sulindac sulfide inhibits COX enzymes, reducing prostaglandin synthesis.[8][9]
Diagram 3: Metabolic Pathway of Sulindac
Caption: Metabolic conversion of the prodrug Sulindac to its active and inactive forms.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to Sulindac Sulfide-d3 and Other Internal Standards for NSAID Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comparative overview of Sulindac sulfide-d3 and other commonly used internal standards in NSAID analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes a summary of their performance, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to compensate for the variability inherent in sample preparation and analysis.[1] Ideally, an IS should be a stable, isotopically labeled version of the analyte, as it will exhibit similar chemical and physical properties during extraction, chromatography, and ionization, thus effectively correcting for matrix effects and other sources of error.[1][2] Deuterated standards, such as this compound, are widely considered the gold standard for LC-MS/MS-based bioanalysis.[3]
Performance Comparison of NSAID Internal Standards
The following table summarizes the validation data for the LC-MS/MS determination of 21 NSAIDs in animal milk and muscle, providing insights into the recovery and precision that can be achieved with appropriate internal standards.[4] Although this specific study did not use this compound, the data serves as a benchmark for the performance of other deuterated and non-deuterated internal standards used in the analysis of these compounds.
| Analyte | Internal Standard Used in Study[4] | Recovery in Milk (%)[4] | Precision (CV, %) in Milk[4] | Recovery in Muscle (%)[4] | Precision (CV, %) in Muscle[4] |
| Sulindac | - | - | - | - | - |
| Celecoxib | Celecoxib-d4 | 105 | 12.7 | 98.0 | 11.2 |
| Carprofen | Carprofen-d3 | 104 | 8.83 | 101 | 9.54 |
| Diclofenac | Diclofenac-d4 | 99.7 | 16.2 | 95.6 | 13.7 |
| Flunixin | Flunixin-d3 | 98.5 | 9.87 | 99.2 | 8.76 |
| 5-OH-Flunixin | 5-OH-Flunixin-d3 | 86.3 | 11.5 | 89.1 | 10.3 |
| Flufenamic acid | Flufenamic acid-d4 | 108 | 7.32 | 105 | 6.89 |
| Ibuprofen | Ibuprofen-d3 | 102 | 8.91 | 97.4 | 9.12 |
| Indomethacin | Indomethacin-d4 | 101 | 10.2 | 96.8 | 11.8 |
| Ketoprofen | Ketoprofen-d3 | 103 | 7.65 | 100 | 8.21 |
| Mefenamic acid | Mefenamic acid-d4 | 108 | 6.21 | 106 | 5.98 |
| Meloxicam | Meloxicam-d3 | 95.4 | 13.4 | 92.1 | 14.1 |
| Naproxen | Naproxen-d3 | 106 | 8.11 | 103 | 7.54 |
| Niflumic acid | Niflumic acid-d3 | 107 | 7.89 | 104 | 8.01 |
| Phenylbutazone | Phenylbutazone-d10 | 97.2 | 17.0 | 94.5 | 15.3 |
| Oxyphenbutazone | Oxyphenbutazone-d10 | 96.8 | 14.8 | 93.2 | 13.9 |
| Salicylic acid | Salicylic acid-d4 | 99.1 | 9.54 | 96.3 | 10.1 |
| Tolfenamic acid | Tolfenamic acid-d4 | 107 | 6.98 | 105 | 7.12 |
| Vedaprofen | Vedaprofen-d3 | 102 | 9.12 | 98.7 | 9.87 |
| Firocoxib | Firocoxib-d3 | 90.1 | 12.1 | 85.0 | 13.2 |
| Robenacoxib | Robenacoxib-d3 | 98.9 | 8.54 | 96.2 | 9.01 |
| Rofecoxib | Rofecoxib-d3 | 103 | 7.21 | 109 | 6.54 |
Note: The data presented is from a single study and serves as an example of expected performance. Actual performance may vary depending on the specific matrix, analytical method, and laboratory conditions.
Experimental Protocols
A generalized experimental protocol for the analysis of NSAIDs in biological matrices using LC-MS/MS is outlined below. This protocol is a composite based on common practices described in the literature.[5][6][7]
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]
-
Protein Precipitation (PPT):
-
To a 100 µL aliquot of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound at a concentration of 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To a 200 µL aliquot of plasma, add the internal standard and 20 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., plasma diluted with an acidic buffer).
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic NSAIDs.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
Mandatory Visualizations
Signaling Pathway of NSAID Action
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.
Experimental Workflow for NSAID Analysis
The following diagram illustrates a typical workflow for the quantification of NSAIDs in a biological sample using LC-MS/MS with an internal standard.
Caption: A typical experimental workflow for NSAID analysis.
Conclusion
The selection of a suitable internal standard is paramount for the development of robust and reliable bioanalytical methods for NSAIDs. Stable isotope-labeled internal standards, such as this compound, are the preferred choice as they most accurately mimic the behavior of the analyte during sample processing and analysis, thereby providing the most effective correction for experimental variability. While comprehensive, direct comparative data is often sparse, the principles of good bioanalytical practice and the available literature strongly support the use of deuterated internal standards for achieving high-quality quantitative data in NSAID research and development.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the Robustness of Analytical Methods for Sulindac and its Metabolites: A Comparative Guide Featuring Sulindac sulfide-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the robustness of analytical methods for the quantification of Sulindac and its primary metabolites, Sulindac sulfide and Sulindac sulfone, with a special focus on the use of the deuterated internal standard, Sulindac sulfide-d3. Ensuring the reliability and reproducibility of analytical data is paramount in drug development and clinical research. This document offers a comparative analysis of different methodologies, presents key performance data, and provides detailed experimental protocols to aid in the selection and implementation of a robust analytical method.
Introduction to Sulindac and the Importance of Robust Bioanalysis
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is administered as an inactive prodrug. In the body, it undergoes reversible reduction to its active metabolite, Sulindac sulfide, and irreversible oxidation to the inactive Sulindac sulfone.[1][2] The biological activity of Sulindac is primarily attributed to Sulindac sulfide, which inhibits the cyclooxygenase (COX-1 and COX-2) enzymes.[3] Given the metabolic interplay between these three compounds, a robust and reliable analytical method is crucial for accurately characterizing the pharmacokinetics and pharmacodynamics of Sulindac in biological matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in LC-MS/MS bioanalysis.[2][4] These internal standards closely mimic the physicochemical properties of the analyte, allowing for effective compensation for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the method.[2] This guide will explore the advantages of using this compound and compare it with other analytical approaches.
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision in any bioanalytical workflow. The following tables summarize the performance characteristics of different analytical methods for the quantification of Sulindac and its metabolites.
Table 1: Performance Characteristics of an HPLC-UV Method
| Analyte | Recovery (%) |
| Sulindac | >89 |
| Sulindac sulfide | >89 |
| Sulindac sulfone | >89 |
Data from a high-performance liquid chromatography method with UV detection.[1]
Table 2: Performance Characteristics of a UPLC-PDA Method
| Analyte | Linearity Range |
| Sulindac | Not Specified |
| Sulindac sulfide | Not Specified |
| Sulindac sulfone | Not Specified |
A sensitive, rapid, and reliable ultra-performance liquid chromatography (UPLC) with Photo-Diode Array (PDA) detection method was developed for the simultaneous determination of sulindac and its metabolites. All calibration curves showed good linearity.[5][6]
Note: Comprehensive, directly comparable quantitative data from multiple validated LC-MS/MS methods using different internal standards and sample preparation techniques in a single study is limited in the public domain. The tables above are compiled from available literature and highlight the need for thorough in-house validation.
Experimental Protocols
Detailed and well-documented experimental protocols are essential for reproducing an analytical method and ensuring its robustness. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Method 1: Liquid-Liquid Extraction (LLE) with Deuterated Internal Standard (this compound)
This method is a common approach for the extraction of Sulindac and its metabolites from plasma.
I. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of working internal standard solution (this compound in methanol).
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
II. LC-MS/MS Parameters
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the analytes and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Sulindac, Sulindac sulfide, Sulindac sulfone, and this compound would need to be optimized.
Method 2: Protein Precipitation (PP) - A Simpler Alternative
Protein precipitation is a faster but generally less clean sample preparation technique compared to LLE or SPE.[7][8]
I. Sample Preparation: Protein Precipitation (PP)
-
To 100 µL of human plasma, add 25 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant directly or after evaporation and reconstitution.
II. LC-MS/MS Parameters
The LC-MS/MS parameters would be similar to those described in Method 1, with potential adjustments to the gradient to account for the different sample matrix composition.
Robustness of the Analytical Method
A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9] Robustness should be evaluated during method development and validation.
Key Parameters to Evaluate for Robustness:
-
pH of the mobile phase: Small variations in pH can affect the retention time and peak shape of ionizable compounds like Sulindac and its metabolites.
-
Mobile phase composition: The percentage of organic solvent can influence the elution of the analytes.
-
Column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Flow rate: Variations in flow rate can lead to shifts in retention times.
-
Different HPLC/UPLC columns (of the same type): To assess the impact of column-to-column variability.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Sulindac and to visualize the analytical workflow, the following diagrams are provided.
Signaling Pathways
Sulindac's primary anti-inflammatory effect is through the inhibition of COX enzymes. However, it also has been shown to have anti-cancer properties by modulating other signaling pathways.
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of Sulindac and its metabolites in plasma.
Conclusion
The robustness of an analytical method for Sulindac and its metabolites is critical for obtaining reliable data in research and clinical settings. The use of a deuterated internal standard, such as this compound, is highly recommended to mitigate the impact of matrix effects and improve the overall accuracy and precision of the method. This guide has provided a comparative overview of different analytical approaches, detailed experimental protocols, and an introduction to the importance of robustness testing. Researchers and drug development professionals should carefully consider these factors when selecting and validating an analytical method for Sulindac to ensure the generation of high-quality, reproducible data.
References
- 1. Measurement of sulindac and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a UPLC–MS/MS method for quantification of SKLB010, an investigational anti-inflammatory compound, and its application to pharmacokinetic studies in beagle dogs | Scilit [scilit.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The quest for assay robustness across the life cycle of a bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Establishing Limits of Detection and Quantification for Sulindac Sulfide-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical performance for the quantification of Sulindac and its metabolites, with a focus on methods utilizing deuterated internal standards like Sulindac sulfide-d3. The data presented is intended to assist researchers in selecting and developing robust bioanalytical methods.
Quantitative Performance Overview
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in bioanalytical method validation, defining the sensitivity of the assay. While specific LOD and LOQ values for this compound as an analyte are not typically reported due to its primary use as an internal standard, the performance of analytical methods for the non-deuterated Sulindac sulfide, when using a deuterated internal standard, is a key indicator of assay sensitivity.
The following table summarizes the lower limit of quantification (LLOQ) for Sulindac and its primary metabolites, Sulindac sulfide and Sulindac sulfone, as reported in various studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values serve as a benchmark for the expected performance of a well-optimized bioanalytical method.
| Analyte | LLOQ (ng/mL) | Matrix | Internal Standard | Key Methodological Features |
| Sulindac | 0.33 | Serum | Not Specified | LC-MS/MS |
| Sulindac Sulfide | 0.33 | Serum | Not Specified | LC-MS/MS |
| Sulindac Sulfone | 3.3 | Serum | Not Specified | LC-MS/MS |
| Sulindac | 0.5 | Nipple Aspirate Fluid (NAF) | Not Specified | LC-MS/MS |
| Sulindac Sulfide | 0.5 | Nipple Aspirate Fluid (NAF) | Not Specified | LC-MS/MS |
| Sulindac Sulfone | 5 | Nipple Aspirate Fluid (NAF) | Not Specified | LC-MS/MS |
| Sulindac & Metabolites | 0.25 µg/mL (250 ng/mL) | Plasma | Not Specified | HPLC-UV |
Experimental Protocols
Detailed below are representative experimental protocols for the quantification of Sulindac and its metabolites in biological matrices using LC-MS/MS, a common application for this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound at a fixed concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Sulindac: m/z 357 → 233
-
Sulindac sulfide: m/z 341 → 233
-
Sulindac sulfone: m/z 373 → 233
-
Visualizing Key Processes
To further elucidate the context of Sulindac analysis, the following diagrams illustrate the metabolic pathway of Sulindac and a typical bioanalytical workflow.
Safety Operating Guide
Safe Disposal of Sulindac Sulfide-d3: A Procedural Guide
Disposal and Safety Parameters
The following table summarizes key information for the handling and disposal of Sulindac sulfide, which should be applied to its deuterated analog.
| Parameter | Recommendation | Citation |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Waste Containers | Keep in suitable, closed containers for disposal. | [1] |
| Contaminated Packaging | Triple rinse containers and offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill or by controlled incineration. | [1] |
| Environmental Precautions | Prevent from entering drains or being released into the environment. | [1] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and chemical-impermeable gloves. | [1][2] |
| Spill Cleanup | Use inert absorbent material for cleanup and dispose of in a suitable container. Avoid dust formation. | [2][3] |
| Transportation Classification | Toxic solid, organic, n.o.s. (Sulindac), UN2811, Hazard Class 6.1, Packing Group III. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential to ensure the safety of laboratory personnel and to maintain regulatory compliance.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling, ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Handle the waste in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Remove all sources of ignition and use non-sparking tools, as a precautionary measure.[1]
2. Waste Segregation and Collection:
-
Collect waste Sulindac sulfide-d3, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Sulfides, in particular, should be kept away from acids to prevent the release of toxic gases.[4]
3. Container Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[1] The parent compound's storage recommendation is in a freezer at -20°C.[2]
4. Disposal Request and Manifest:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Complete all necessary waste disposal paperwork accurately, ensuring the chemical is correctly classified.[5]
5. Decontamination of Work Area and Equipment:
-
After handling the waste, thoroughly clean and decontaminate the work area and any equipment used.
-
Wash hands thoroughly with soap and water.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
It is imperative to consult your institution's specific safety and disposal protocols, as well as local and national regulations, to ensure full compliance.[3][5]
References
Essential Safety and Operational Guide for Handling Sulindac Sulfide-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sulindac sulfide-d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is the deuterated form of Sulindac sulfide. While some safety data sheets (SDS) for the non-deuterated form do not classify it as hazardous, others indicate potential health risks.[1] A conservative approach to handling is therefore recommended. One supplier classifies Sulindac sulfide as an acute oral toxicant (Category 3), a respiratory and skin sensitizer (Category 1), and a suspected reproductive toxin (Category 2).[2] Another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] All chemicals, including those with unknown hazards, should be handled with caution.
Hazard Summary:
-
Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][4]
-
Environmental Hazard: Very toxic to aquatic life.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to minimize exposure. The following equipment should be used when handling this compound:
| PPE Category | Specification |
| Engineering Controls | Use only under a chemical fume hood to ensure adequate ventilation and prevent inhalation of dust.[1][2] |
| Eye Protection | Wear safety goggles with side-shields.[5] |
| Hand Protection | Use appropriate chemical-resistant gloves (e.g., Viton™). Gloves must comply with standard EN374.[4] |
| Skin and Body | Wear a lab coat or other impervious protective clothing to prevent skin exposure.[5] |
| Respiratory Protection | If a fume hood is not available or if dust formation is likely, a suitable NIOSH/MSHA-approved respirator is necessary.[1][5] |
Operational and Handling Plan
1. Preparation and Weighing:
-
Always handle this compound, which is a solid powder, within a chemical fume hood to avoid generating and inhaling dust.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.
-
Do not eat, drink, or smoke in the handling area.[3]
2. Handling and Experimental Use:
-
Avoid all direct contact with the skin, eyes, or clothing.[2]
-
Prevent the formation of dust and aerosols.[5]
-
This compound is intended for use as an internal standard for quantification by GC- or LC-MS.[6] It can also be used as a tracer in various experimental settings.[7]
-
For solution preparation, it is soluble in DMSO and Methanol.[6]
3. Storage:
-
Store in a tightly sealed, properly labeled container at -20°C.[1]
-
Protect the compound from light.[1]
-
Store locked up and out of the reach of children.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting .[2] Call a physician or poison control center immediately. If the person is conscious, wash out their mouth with water.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing and shoes.[1][5] |
| Eye Contact | Rinse opened eyes for at least 15 minutes with running water. Remove contact lenses if present. Seek medical attention.[1][5] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, sealed container labeled for chemical waste.
-
Environmental Precautions: Do not allow the substance to enter drains, sewers, or water courses.[3][5] Spills should be collected with an inert absorbent material.[5]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₁₇FO₂S (non-deuterated)[1][5] |
| Molecular Weight | 340.41 g/mol (non-deuterated)[1][5] |
| Physical State | Solid / Powder[1][2] |
| Appearance | Yellow[2] |
| Melting Point | 189 - 191 °C / 372.2 - 375.8 °F[2] |
| Solubility | Soluble in DMSO and Methanol[6] |
Toxicity and Exposure Data
| Parameter | Value |
| Occupational Exposure Limits | No specific TLV or PEL has been established.[5] |
| IC₅₀ (γ-secretase inhibition) | 20.2 µM[7] |
| IC₅₀ (Breast Tumor Cell Growth) | 60 to 85 µM[8] |
| IC₅₀ (5-Lipoxygenase Inhibition) | ~8-10 µM (in leukocytes); 18.7 µM (in whole blood)[9] |
Visualized Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. tribioscience.com [tribioscience.com]
- 2. fishersci.com [fishersci.com]
- 3. Sulindac Sulfide|MSDS [dcchemicals.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
